molecular formula C5H5N5O2 B126177 2,8-Dihydroxyadenine CAS No. 30377-37-8

2,8-Dihydroxyadenine

Katalognummer: B126177
CAS-Nummer: 30377-37-8
Molekulargewicht: 167.13 g/mol
InChI-Schlüssel: XFBOJHLYDJZYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,8-dioxoadenine is an oxopurine that is adenine bearing two oxo substituents at positions 2 and 8. It has a role as a nephrotoxic agent, a mammalian metabolite and a human urinary metabolite. It is an oxopurine and a member of 6-aminopurines. It is functionally related to an adenine. It is a tautomer of a 2,8-dihydroxyadenine.
xanthine oxidase reacted adenine metabolite in epidermis of hairless mice;  component of urinary stores;  structure

Eigenschaften

IUPAC Name

6-amino-7,9-dihydro-1H-purine-2,8-dione
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InChI

InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOJHLYDJZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N=C1NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80184453
Record name 2,8-Dihydroxyadenine
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Molecular Weight

167.13 g/mol
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Physical Description

Solid
Record name 2,8-Dihydroxyadenine
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Solubility

0.002 mg/mL
Record name 2,8-Dihydroxyadenine
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CAS No.

30377-37-8
Record name 2,8-Dihydroxyadenine
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Record name 2,8-Dihydroxyadenine
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Record name 6-amino-1H-purine-2,8(3H,7H)-dione
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the biochemical pathway leading to 2,8-Dihydroxyadenine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Pathway of 2,8-Dihydroxyadenine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,8-DHA) is a poorly soluble purine metabolite that can accumulate in the urinary tract, leading to crystalluria, urolithiasis (kidney stones), and potentially chronic kidney disease. The formation of 2,8-DHA is the hallmark of a rare autosomal recessive metabolic disorder known as adenine phosphoribosyltransferase (APRT) deficiency.[1][2][3][4] This guide provides a detailed overview of the biochemical pathway leading to 2,8-DHA, the enzymatic basis of the pathology, and the clinical consequences of its accumulation. It is intended for researchers, scientists, and professionals in drug development who are interested in purine metabolism and related genetic disorders.

Introduction to Purine Metabolism and the Role of APRT

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides. The purine salvage pathway is a critical component of this process, allowing the body to recycle purine bases from the breakdown of nucleic acids, thereby conserving energy. A key enzyme in this pathway is adenine phosphoribosyltransferase (APRT).[1][5]

Under normal physiological conditions, APRT catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP), an essential building block for DNA, RNA, and cellular energy currency (ATP).[6][7] This reaction is the primary route for adenine metabolism in humans.[1]

The Aberrant Biochemical Pathway in APRT Deficiency

In individuals with APRT deficiency, the enzyme's function is either completely absent or significantly reduced due to mutations in the APRT gene.[6][7] This enzymatic block prevents the conversion of adenine to AMP. Consequently, adenine accumulates and is shunted into an alternative metabolic pathway, leading to the production of 2,8-DHA.[1][5][8]

The aberrant pathway involves the following steps:

  • Oxidation of Adenine: The excess adenine is oxidized by the enzyme xanthine dehydrogenase (XDH), also known as xanthine oxidase.[1][5][9]

  • Formation of 8-hydroxyadenine: The initial product of this oxidation is 8-hydroxyadenine, which serves as an intermediate metabolite.[1][2][5]

  • Formation of this compound: Xanthine dehydrogenase further oxidizes 8-hydroxyadenine to form the final product, this compound.[1][2][5]

The following diagram illustrates both the normal and aberrant pathways of adenine metabolism.

Biochemical Pathway of Adenine Metabolism cluster_normal Normal Pathway cluster_aberrant Aberrant Pathway (APRT Deficiency) Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP Adenosine Monophosphate (AMP) APRT->AMP Normal Metabolism Adenine_ab Adenine XDH Xanthine Dehydrogenase (XDH) Adenine_ab->XDH Hydroxyadenine 8-Hydroxyadenine XDH->Hydroxyadenine Oxidation DHA This compound (2,8-DHA) XDH->DHA Further Oxidation Hydroxyadenine->XDH Diagnostic Workflow for APRT Deficiency Start Clinical Suspicion (e.g., recurrent radiolucent kidney stones) Urine_Analysis Urine Analysis Start->Urine_Analysis Stone_Analysis Kidney Stone Analysis Start->Stone_Analysis Enzyme_Assay APRT Enzyme Assay (Erythrocyte Lysate) Urine_Analysis->Enzyme_Assay 2,8-DHA crystals found Stone_Analysis->Enzyme_Assay 2,8-DHA stone identified Genetic_Testing Genetic Testing (APRT Gene Sequencing) Enzyme_Assay->Genetic_Testing Low/absent activity Diagnosis Diagnosis of APRT Deficiency Genetic_Testing->Diagnosis Pathogenic mutations identified

References

A Historical Perspective on the Discovery of 2,8-Dihydroxyadenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2,8-dihydroxyadenine (2,8-DHA) is a pivotal chapter in the understanding of purine metabolism and its associated inborn errors. This technical guide provides a comprehensive historical perspective on the identification of this poorly soluble adenine metabolite, detailing the key scientific milestones, the analytical techniques that enabled its discovery, and the clinical context in which it emerged. The narrative of 2,8-DHA is intrinsically linked to the elucidation of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that paves the way for the synthesis of this nephrotoxic compound. This document serves as a detailed resource for researchers, clinicians, and pharmaceutical scientists, offering insights into the foundational studies that have shaped our current understanding of 2,8-DHA-related pathologies and their management.

The Initial Discovery: A Confluence of Clinical Observation and Analytical Chemistry

The story of this compound begins not with the compound itself, but with the identification of a rare enzymatic defect. In 1968, Kelley and his colleagues first described a partial deficiency of the purine salvage enzyme, adenine phosphoribosyltransferase (APRT), in otherwise healthy individuals, noting its autosomal inheritance. This initial observation set the stage for understanding the metabolic consequences of impaired adenine salvage.

The critical breakthrough came in 1974 when Cartier and his team reported a case of a child suffering from urolithiasis secondary to a complete deficiency of APRT, establishing the autosomal recessive inheritance of the severe form of the disease. This clinical presentation of kidney stones in the context of complete APRT deficiency pointed towards the existence of an abnormal, poorly soluble metabolite.

Two years later, in a landmark 1976 paper published in the Biochemical Journal, H.A. Simmonds and colleagues definitively identified this metabolite as this compound.[1] They analyzed urinary stones from a child with homozygous APRT deficiency and, using a combination of ultraviolet (UV) and infrared (IR) spectroscopy, as well as mass spectrometry, they elucidated the structure of this novel stone component.[1] This was followed by a 1977 report by Van Acker et al., which further characterized a family with APRT deficiency, solidifying the link between the enzymatic defect and the resulting pathology.

The Metabolic Pathway to this compound Formation

Under normal physiological conditions, the enzyme adenine phosphoribosyltransferase (APRT) salvages free adenine by converting it to adenosine monophosphate (AMP) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP). This is the primary route for adenine metabolism in humans.

In individuals with APRT deficiency, this salvage pathway is blocked. Consequently, adenine accumulates and is shunted into an alternative catabolic pathway. The excess adenine is oxidized by xanthine dehydrogenase (XDH), the same enzyme responsible for the oxidation of hypoxanthine and xanthine to uric acid. This enzymatic reaction proceeds in two steps: first, adenine is converted to 8-hydroxyadenine, which is then further oxidized to this compound.

The pathological significance of this metabolic diversion lies in the profound insolubility of 2,8-DHA in urine at physiological pH, leading to its precipitation, crystallization, and the formation of kidney stones (urolithiasis) and potential for crystalline nephropathy.

Metabolic Fate of Adenine cluster_0 Normal APRT Activity cluster_1 APRT Deficiency Adenine_normal Adenine APRT_normal APRT Adenine_normal->APRT_normal PRPP_normal PRPP PRPP_normal->APRT_normal + AMP_normal Adenosine Monophosphate (AMP) (Salvage Pathway) APRT_normal->AMP_normal Adenine_deficient Adenine XDH Xanthine Dehydrogenase (XDH) Adenine_deficient->XDH Hydroxyadenine 8-Hydroxyadenine XDH->Hydroxyadenine DHA This compound (2,8-DHA) XDH->DHA Hydroxyadenine->XDH Precipitation Precipitation & Crystallization in Urine DHA->Precipitation

Metabolic Pathway of Adenine

Quantitative Data

The discovery and subsequent investigation of 2,8-DHA have been underpinned by quantitative measurements that differentiate the pathological state from the norm. The following tables summarize key quantitative data.

Table 1: Solubility of this compound

MediumpHTemperatureSolubility
Water6.537°C~1.53 mg/L
Human Urine5.037°C~2.68 mg/L
Human Urine7.837°C~4.97 mg/L
Data sourced from in vitro studies. The solubility in urine is noted to be enhanced compared to water but remains low.[2]

Table 2: Urinary Excretion of this compound (24-hour)

Population24-hour Urinary Excretion
Healthy IndividualsUndetectable
Heterozygous Carriers of APRT mutationUndetectable
Untreated APRT Deficient PatientsMedian of 138 mg/24h (range 64-292 mg/24h)
Data from studies using UPLC-MS/MS for quantification.[3][4]

Table 3: Adenine Phosphoribosyltransferase (APRT) Enzyme Activity

PopulationEnzyme Activity in Red Cell Lysates
Healthy Individuals16 to 32 nmol/hr per mg hemoglobin
Heterozygous Carriers of APRT mutation17% to 54% of normal activity
Homozygous APRT Deficient Individuals<1% of normal activity (virtually absent)
Enzyme activity can vary based on the specific mutation (Type I vs. Type II deficiency).[5][6]

Experimental Protocols from the Era of Discovery

The identification of 2,8-DHA was a feat of analytical chemistry, relying on the established techniques of the 1970s. While modern methods offer greater sensitivity and speed, understanding the historical protocols provides context to the discovery.

Microscopic Examination of Urine Sediment

One of the earliest and most direct methods for suspecting 2,8-DHA urolithiasis was the microscopic examination of urine.

  • Objective: To identify the characteristic crystals of this compound in a urine sample.

  • Methodology:

    • A fresh urine sample is centrifuged to obtain a sediment.

    • A drop of the sediment is placed on a glass slide and covered with a coverslip.

    • The slide is examined under a light microscope.

    • For enhanced visualization, polarized light microscopy is also employed.

  • Expected Observations: 2,8-DHA crystals are typically described as round, reddish-brown bodies with a dark outline and central spicules.[7][8][9] Under polarized light, they exhibit a characteristic "Maltese cross" pattern of birefringence.[7][10]

Spectroscopic Identification of this compound from Urinary Stones

Spectroscopy was central to the definitive identification of 2,8-DHA by Simmonds et al. in 1976.

1. Ultraviolet (UV) Spectroscopy

  • Objective: To determine the UV absorbance spectrum of the unknown compound and compare it to known purine analogues.

  • Historical Protocol:

    • A sample of the purified stone material is dissolved in a suitable solvent, such as an acidic or alkaline solution, to achieve a concentration appropriate for UV analysis.

    • The solution is placed in a quartz cuvette.

    • The cuvette is placed in a double-beam UV-Vis spectrophotometer, which was becoming more common in the 1970s.

    • The absorbance of the sample is measured across a range of UV wavelengths (typically 200-400 nm).

    • The resulting spectrum, with its characteristic absorbance maxima and minima, is compared to reference spectra of known purine compounds. 2,8-DHA has a distinct UV spectrum that can differentiate it from uric acid, especially when measured at different pH values.

2. Infrared (IR) Spectroscopy

  • Objective: To obtain a vibrational spectrum of the compound, which provides a "fingerprint" based on its chemical bonds.

  • Historical Protocol (Potassium Bromide - KBr - Pellet Technique):

    • A small amount of the dried, powdered stone material is finely ground with a larger amount of high-purity potassium bromide (KBr).

    • The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

    • The KBr pellet is placed in the sample holder of an infrared spectrophotometer.

    • An infrared beam is passed through the pellet, and the absorption of IR radiation at different wavenumbers is recorded.

    • The resulting IR spectrum, with characteristic peaks corresponding to the functional groups and overall structure of the molecule, is compared with spectra of known compounds for identification.

3. Mass Spectrometry

  • Objective: To determine the precise molecular weight and obtain information about the molecular structure of the compound.

  • Historical Protocol:

    • A purified sample of the compound is introduced into the mass spectrometer. In the 1970s, this often involved derivatization to make the compound more volatile for techniques like electron ionization (EI).

    • In the ion source, the molecules are ionized, often by bombarding them with a beam of high-energy electrons, which also causes them to fragment in a predictable manner.

    • The resulting positively charged ions and fragment ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

    • A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

    • The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues to its structure, which can be pieced together to confirm the identity of this compound.

Diagnostic and Experimental Workflows

The historical and clinical context of 2,8-DHA discovery has led to the development of specific diagnostic and experimental workflows.

Historical Diagnostic Workflow for 2,8-DHA Urolithiasis Clinical_Suspicion Clinical Suspicion: - Recurrent radiolucent kidney stones - Family history of urolithiasis - Reddish-brown diaper stains in infants Urine_Microscopy Urine Microscopy Clinical_Suspicion->Urine_Microscopy Stone_Analysis Stone Analysis Clinical_Suspicion->Stone_Analysis APRT_Assay APRT Enzyme Assay (Red Blood Cell Lysate) Clinical_Suspicion->APRT_Assay Characteristic_Crystals Characteristic 2,8-DHA crystals (round, brown, 'Maltese cross') Urine_Microscopy->Characteristic_Crystals Spectroscopy Spectroscopy (IR, UV) & Mass Spectrometry Stone_Analysis->Spectroscopy Identification_DHA Identification of 2,8-DHA Spectroscopy->Identification_DHA Absent_Activity Absent or severely reduced APRT activity APRT_Assay->Absent_Activity Diagnosis_Confirmed Diagnosis Confirmed: APRT Deficiency with 2,8-DHA Urolithiasis Characteristic_Crystals->Diagnosis_Confirmed Suggests Identification_DHA->Diagnosis_Confirmed Confirms Absent_Activity->Diagnosis_Confirmed Confirms

Historical Diagnostic Workflow

Experimental Workflow for 2,8-DHA Identification (circa 1976) Start Urinary Stone Sample Purification Purification of Stone Material Start->Purification Sample_Prep Sample Preparation for Analysis (e.g., KBr pellet, solution) Purification->Sample_Prep IR_Spec Infrared Spectroscopy Sample_Prep->IR_Spec UV_Spec UV Spectroscopy Sample_Prep->UV_Spec Mass_Spec Mass Spectrometry Sample_Prep->Mass_Spec Data_Analysis Data Analysis and Spectral Comparison IR_Spec->Data_Analysis UV_Spec->Data_Analysis Mass_Spec->Data_Analysis Identification Structural Elucidation and Identification of 2,8-DHA Data_Analysis->Identification

1970s Experimental Workflow

Conclusion

The discovery of this compound stands as a testament to the crucial interplay between clinical medicine and analytical science. What began with the observation of a rare metabolic disorder culminated in the identification of a novel, pathogenic purine metabolite. The historical techniques of spectroscopy and microscopy, though less sophisticated than their modern counterparts, were instrumental in this seminal discovery. This guide has provided a detailed overview of this historical journey, from the initial clinical reports to the rigorous analytical work that defined 2,8-DHA. For today's researchers and drug development professionals, this story not only offers a fascinating glimpse into the history of metabolic disease research but also underscores the enduring importance of fundamental analytical chemistry in advancing our understanding of human health and disease. The principles of diagnosis and the metabolic pathway elucidated decades ago continue to form the basis for the development of therapies aimed at mitigating the harmful effects of this compound.

References

Solubility of 2,8-Dihydroxyadenine in physiological fluids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 2,8-Dihydroxyadenine in Physiological Fluids

Introduction

This compound (2,8-DHA) is a purine metabolite that is poorly soluble in bodily fluids.[1] It is formed from the oxidation of adenine by the enzyme xanthine oxidase.[2] In healthy individuals, the salvage enzyme adenine phosphoribosyltransferase (APRT) efficiently converts adenine into adenosine monophosphate (AMP), preventing the accumulation of adenine and its subsequent conversion to 2,8-DHA.[3] However, in individuals with a rare autosomal recessive genetic disorder known as APRT deficiency, the absence or dysfunction of this enzyme leads to the accumulation and excessive urinary excretion of 2,8-DHA.[2][4]

The clinical significance of 2,8-DHA lies in its extremely low solubility in urine at physiological pH ranges.[5][6] This poor solubility leads to the supersaturation of urine, followed by crystallization and the formation of urinary stones (urolithiasis).[3][4] The deposition of 2,8-DHA crystals within the renal tubules and interstitium can lead to obstructive uropathy, crystalline nephropathy, chronic kidney disease (CKD), and ultimately, renal failure.[7][8][9] Understanding the solubility characteristics of 2,8-DHA in physiological fluids is therefore critical for the diagnosis, management, and prevention of its associated pathologies.

Quantitative Solubility Data

The solubility of 2,8-DHA is markedly different in simple aqueous solutions versus complex physiological fluids like urine. Human urine demonstrates a significantly enhanced capacity to solubilize 2,8-DHA compared to water.[10] It can also become highly supersaturated with 2,8-DHA, a state that can be maintained for extended periods.[10]

Fluid/Solvent Condition Solubility / Concentration Reference
Water pH 6.5, 37°C1.53 ± 0.04 mg/L (~9 µM)[10][11]
Water Not specified~2.0 mg/L (0.002 mg/mL)
Human Urine (in vitro) pH 5.0, 37°C2.68 ± 0.84 mg/L[10]
Human Urine (in vitro) pH 7.8, 37°C4.97 ± 1.49 mg/L[10]
Human Urine (in vitro) 37°C, dependent on osmolarity15-20 µmol/L (~2.5-3.3 mg/L)[5]
Human Urine (in vitro) Apparent Supersaturation40.38 ± 3.33 mg/L[10]
Human Urine (in vivo) Patient receiving oral adenine96.0 mg/L[10]
Plasma Untreated APRT deficiency (median)249 ng/mL (0.249 mg/L)[12][13][14]
Plasma Treated APRT deficiency (median)Below Limit of Detection[12][13][14]

Factors Influencing Solubility

Several physicochemical factors influence the solubility of 2,8-DHA in physiological fluids:

  • pH: 2,8-DHA is an ampholyte with multiple dissociation constants (pKa values of 2.6, 8.1, and 11.52).[10][11] While its solubility is pH-dependent, significant increases do not occur within the typical physiological pH range of human urine (approximately 4.5 to 8.0).[10][11][15] This is a critical distinction from uric acid stones, for which alkalinization of urine is a key treatment strategy.[15]

  • Temperature: Solubility studies are typically conducted at 37°C to mimic physiological conditions.[5][10]

  • Urine Composition: The enhanced solubility of 2,8-DHA in urine compared to water suggests that urinary constituents, such as inorganic salts and organic molecules, act as solubilizing agents.[10] The exact mechanisms and specific molecules responsible for this effect are not fully elucidated.

  • Supersaturation: Urine can become supersaturated with 2,8-DHA to a level approximately ten times its basal solubility.[10] This supersaturated state can be surprisingly stable, lasting for at least 16 hours even with agitation, which allows for high concentrations to exist before precipitation occurs.[10]

Experimental Protocols for Solubility Determination

The determination of 2,8-DHA solubility and its quantification in biological fluids typically involves the following steps. Modern analytical methods rely on highly sensitive and specific techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[9][16][17][18]

Generalized Experimental Protocol:

  • Sample Collection and Preparation:

    • Collect urine or plasma samples.

    • For urine, measure pH and osmolality.

    • Centrifuge samples to remove any pre-existing crystals or cellular debris.

  • Equilibration for Solubility Measurement:

    • Add an excess of solid 2,8-DHA to the physiological fluid (e.g., urine supernatant) in a sealed container.

    • Alternatively, to study supersaturation, a concentrated stock solution of 2,8-DHA (dissolved in a weak base) can be added to the fluid.[10]

    • Incubate the mixture at a constant physiological temperature (37°C) with continuous agitation for a sufficient period (e.g., 16-24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, separate the undissolved solid 2,8-DHA from the saturated supernatant. This is typically achieved by high-speed centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification of Dissolved 2,8-DHA:

    • Analyze the clear supernatant using a validated analytical method.

    • Method: UPLC-MS/MS is the current gold standard for its high sensitivity and specificity in complex biological matrices.[9][12]

    • Procedure: Inject a known volume of the supernatant into the UPLC-MS/MS system. The compound is separated chromatographically and then detected and quantified by the mass spectrometer.

    • Calibration: Generate a standard curve using known concentrations of pure 2,8-DHA to accurately determine the concentration in the experimental sample. An isotope-labeled internal standard is often used to improve accuracy.[6]

Visualizations

Metabolic Pathway of 2,8-DHA Formation

Metabolic Pathway of 2,8-DHA Formation cluster_legend Legend Adenine Adenine AMP Adenosine Monophosphate (AMP) (Purine Salvage) Adenine->AMP APRT H8A 8-Hydroxyadenine Adenine->H8A Xanthine Oxidase DHA This compound (2,8-DHA) (Excreted in Urine) H8A->DHA Xanthine Oxidase APRT_Deficiency APRT Deficiency (Genetic Block) Normal_Pathway Normal Salvage Pathway Pathogenic_Pathway Pathogenic Pathway

Caption: Metabolic fate of adenine in the presence and absence of APRT activity.

Generalized Experimental Workflow for Solubility Measurement

Caption: A typical workflow for determining the equilibrium solubility of 2,8-DHA.

Pathophysiology of 2,8-DHA Nephropathy

Pathophysiology of 2,8-DHA Nephropathy aprt APRT Deficiency adenine ↑ Plasma & Urine Adenine aprt->adenine dha_prod ↑ 2,8-DHA Production (via Xanthine Oxidase) adenine->dha_prod solubility Low Solubility in Physiological Fluids dha_prod->solubility leads to challenge of supersat Urine Supersaturation solubility->supersat crystal 2,8-DHA Crystallization supersat->crystal deposition Crystal Deposition in Renal Tubules crystal->deposition injury Tubular Injury, Inflammation & Fibrosis deposition->injury outcome Urolithiasis & Chronic Kidney Disease injury->outcome

Caption: The progression from APRT deficiency to 2,8-DHA crystal nephropathy.

References

The Genetic Basis of Adenine Phosphoribosyltransferase (APRT) Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine phosphoribosyltransferase (APRT) deficiency is a rare, autosomal recessive metabolic disorder resulting from mutations in the APRT gene. This deficiency disrupts the purine salvage pathway, leading to the accumulation and excessive renal excretion of 2,8-dihydroxyadenine (DHA), a poorly soluble metabolite. The subsequent crystallization of DHA in the renal tubules can cause recurrent nephrolithiasis, chronic kidney disease (CKD), and ultimately end-stage renal disease (ESRD). This technical guide provides a comprehensive overview of the genetic underpinnings of APRT deficiency, including the structure and function of the APRT gene, the spectrum of pathogenic mutations, and genotype-phenotype correlations. Detailed methodologies for key diagnostic and research experiments are presented, alongside a summary of quantitative data to aid in comparative analysis. This document is intended to serve as a critical resource for researchers, clinicians, and pharmaceutical professionals working to advance the understanding and treatment of this debilitating condition.

Introduction

Adenine phosphoribosyltransferase (APRT) deficiency is an underdiagnosed and potentially treatable cause of kidney stones and renal failure.[1] The disease is inherited in an autosomal recessive manner, meaning that an affected individual must inherit two mutated copies of the APRT gene.[2][3] While considered rare, with an estimated prevalence of 1 in 50,000 to 100,000 in Caucasian populations, its true prevalence may be higher due to misdiagnosis.[1][4] The clinical presentation can vary significantly, with some individuals remaining asymptomatic while others experience recurrent painful kidney stones and progressive loss of kidney function from a young age.[5][6] Early and accurate diagnosis is crucial as effective therapy with xanthine dehydrogenase inhibitors can prevent the severe renal complications associated with the disease.[7]

The APRT Gene and Protein

The APRT gene is located on the long arm of chromosome 16 (16q24) and contains five exons.[2][6] It encodes the enzyme adenine phosphoribosyltransferase, a key component of the purine salvage pathway.[8][9] This pathway recycles purine bases, which are essential components of DNA and RNA, from the breakdown of nucleic acids. The APRT enzyme specifically catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate.[6][10] In the absence of functional APRT, adenine is shunted into an alternative metabolic pathway where it is oxidized by xanthine dehydrogenase to 8-hydroxyadenine and subsequently to the highly insoluble this compound (DHA).[1][7]

Molecular Genetics of APRT Deficiency

Inheritance Pattern

APRT deficiency is inherited in an autosomal recessive pattern.[2][3] This means that both copies of the APRT gene in each cell have mutations.[8] The parents of an individual with an autosomal recessive condition each carry one copy of the mutated gene but typically do not show signs and symptoms of the condition.[8] Each sibling of an affected individual has a 25% chance of being affected, a 50% chance of being an asymptomatic carrier, and a 25% chance of being unaffected and not a carrier.[11]

Spectrum of APRT Mutations

To date, over 50 pathogenic mutations have been identified in the APRT gene. These mutations include missense, nonsense, frameshift, and splice-site mutations, as well as small deletions and insertions.[11] The mutations are broadly classified into two types based on the in vitro enzyme activity in cell extracts, although this distinction is now considered mainly of historical interest as the in vivo activity is negligible in both types.[2][5]

  • Type I APRT deficiency: Characterized by a complete absence of APRT enzyme activity in cell lysates. This type is found worldwide and is caused by a heterogeneous group of mutations collectively known as APRT*Q0 alleles.[2][12] A common mutation in Europeans is a T insertion at the splice donor site of intron 4 (IVS4+2insT), which accounts for approximately 40% of mutations in this population and results in a truncated, nonfunctional protein.[12][13]

  • Type II APRT deficiency: Characterized by residual APRT enzyme activity (10-25% of normal) in cell extracts. This type is almost exclusively found in the Japanese population and is primarily caused by a homozygous missense mutation in exon 5, Met136Thr (APRT*J allele).[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to APRT deficiency.

ParameterValueReferences
Normal APRT Enzyme Activity (Red Cell Lysates)16 to 32 nmol/hr per mg hemoglobin
Deficient APRT Enzyme Activity (Red Cell Lysates)< 1% of control values[5]
Type II APRT Deficiency Residual Activity (in vitro)10-25% of normal[2][4]
Urinary DHA Excretion (Untreated Patients)Median: 138 (range 64–292) mg/24 hr[14]
Urinary Adenine Concentration (Patient)15.68 mmol per mol of creatinine
Normal Urinary Adenine Concentration0.18-0.20 mmol per mol of creatinine[11]

Table 1: Biochemical Parameters in APRT Deficiency

PopulationPrevalence of HomozygosityHeterozygote FrequencyReferences
Caucasian1 in 50,000 to 1 in 100,0000.4% to 1.2%[1][4]
Japanese1 in 27,000~1.2%[4][7]
Icelandic> 1 in 15,000Not specified[4]

Table 2: Prevalence of APRT Deficiency in Different Populations

MutationPopulationFrequency in Affected IndividualsReferences
Met136Thr (APRT*J)Japanese~68% of disease-causing alleles[2]
IVS4+2insTEuropean~40.3% of mutations[12][13]

Table 3: Frequency of Common APRT Gene Mutations

Experimental Protocols

APRT Enzyme Activity Assay in Erythrocyte Lysates

This assay is the gold standard for diagnosing APRT deficiency.[5] It measures the rate of conversion of adenine to AMP in red blood cell lysates.

Methodology:

  • Sample Preparation: Whole blood is collected in EDTA tubes. Erythrocytes are isolated by centrifugation and washed with saline. The packed red cells are then lysed.

  • Enzymatic Reaction: The erythrocyte lysate is incubated with substrates adenine and phosphoribosylpyrophosphate (PRPP).

  • Quantification of AMP: The amount of AMP produced is quantified. A common method is high-performance liquid chromatography (HPLC).[7][10][11] The HPLC method separates the different purine metabolites, and the amount of AMP is determined by its absorbance at a specific wavelength.

  • Calculation of Enzyme Activity: The APRT enzyme activity is calculated based on the amount of AMP produced over time and normalized to the hemoglobin concentration in the lysate. The activity is typically expressed as nmol of AMP formed per hour per milligram of hemoglobin (nmol/hr/mg Hb).[5]

Molecular Genetic Testing of the APRT Gene

Genetic testing is used to confirm the diagnosis, identify carriers, and for prenatal diagnosis.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other tissues.

  • PCR Amplification: The five exons and flanking intron regions of the APRT gene are amplified using the polymerase chain reaction (PCR).[12]

  • DNA Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify pathogenic variants.[12][15]

  • Sequence Analysis: The obtained DNA sequence is compared to the reference APRT gene sequence to identify any mutations.

  • Deletion/Duplication Analysis: If sequencing does not identify two pathogenic variants in a patient with confirmed deficient enzyme activity, methods such as multiplex ligation-dependent probe amplification (MLPA) or quantitative PCR (qPCR) can be used to detect larger deletions or duplications.[15]

Analysis of this compound (DHA) in Urine and Kidney Stones

The identification of DHA in urine or kidney stones is pathognomonic for APRT deficiency.[7]

Methodology for Urinary DHA Analysis (UPLC-MS/MS):

  • Sample Preparation: Urine samples are collected and may be diluted. An isotopically labeled internal standard of DHA is added for accurate quantification.[3]

  • Chromatographic Separation: The urine sample is injected into an ultra-performance liquid chromatography (UPLC) system, which separates the various components of the urine.

  • Mass Spectrometry Detection: The separated components are then introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to specifically detect and quantify DHA and its internal standard based on their unique mass-to-charge ratios.[3][6]

  • Data Analysis: The concentration of DHA in the urine is calculated by comparing the signal of the endogenous DHA to that of the known concentration of the internal standard.

Methodology for Kidney Stone Analysis (Infrared Spectroscopy):

  • Sample Preparation: The kidney stone is washed, dried, and then crushed into a fine powder.[16][17] The powder is then mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.[16][18]

  • Infrared Spectroscopy: The sample is analyzed using a Fourier-transform infrared (FT-IR) spectrometer.[17][19] The instrument passes infrared radiation through the sample, and the resulting spectrum of absorbed frequencies is recorded.

  • Spectral Analysis: The obtained spectrum is compared to a library of known spectra of kidney stone components.[16] The characteristic absorption peaks of DHA allow for its unambiguous identification.[7]

Visualizations

Metabolic Pathway of Adenine

Adenine_Metabolism Metabolic Pathway of Adenine cluster_normal Normal Pathway (Purine Salvage) cluster_deficient Deficient Pathway (APRT Deficiency) Adenine Adenine APRT APRT (Adenine Phosphoribosyltransferase) Adenine->APRT PRPP 5-Phosphoribosyl-1-Pyrophosphate PRPP->APRT AMP Adenosine Monophosphate (AMP) APRT->AMP Adenine_def Adenine XDH Xanthine Dehydrogenase Adenine_def->XDH Hydroxyadenine 8-Hydroxyadenine Hydroxyadenine->XDH DHA This compound (DHA) (Insoluble) Crystals DHA Crystals (Kidney Stones & Nephropathy) DHA->Crystals XDH->Hydroxyadenine XDH->DHA

Caption: Metabolic fate of adenine in healthy individuals versus those with APRT deficiency.

Diagnostic Workflow for APRT Deficiency

Diagnostic_Workflow Diagnostic Workflow for APRT Deficiency cluster_presentation Clinical Presentation cluster_investigation Initial Investigation cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis Symptoms Recurrent Kidney Stones (Radiolucent) Chronic Kidney Disease Family History Urine_Microscopy Urine Microscopy Symptoms->Urine_Microscopy Stone_Analysis Kidney Stone Analysis (Infrared Spectroscopy) Symptoms->Stone_Analysis DHA_Crystals 2,8-DHA Crystals Detected Urine_Microscopy->DHA_Crystals Stone_Analysis->DHA_Crystals Enzyme_Assay APRT Enzyme Activity Assay (Erythrocyte Lysate) DHA_Crystals->Enzyme_Assay Suspicion of APRT Deficiency Deficient_Activity <1% APRT Activity Enzyme_Assay->Deficient_Activity Genetic_Testing APRT Gene Sequencing Pathogenic_Mutations Biallelic Pathogenic Mutations Identified Genetic_Testing->Pathogenic_Mutations Deficient_Activity->Genetic_Testing Confirm & Identify Mutations Diagnosis_Confirmed APRT Deficiency Confirmed Deficient_Activity->Diagnosis_Confirmed Pathogenic_Mutations->Diagnosis_Confirmed

Caption: A stepwise workflow for the diagnosis of APRT deficiency.

Conclusion and Future Directions

APRT deficiency is a well-characterized genetic disorder for which effective treatment is available. However, the disease remains significantly underdiagnosed, often leading to irreversible renal damage. A greater awareness of this condition among clinicians and the routine analysis of kidney stones using appropriate techniques such as infrared spectroscopy are essential for early detection. For researchers and drug development professionals, a deeper understanding of the genotype-phenotype correlations may help in predicting disease severity. While allopurinol and febuxostat are effective in inhibiting DHA production, future research could focus on gene therapy or other novel therapeutic approaches to correct the underlying enzymatic defect. The continued collection of data on mutation frequencies and clinical outcomes in diverse populations will further enhance our understanding of this rare but important genetic disease.

References

Early Research on 2,8-Dihydroxyadenine and Urolithiasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the seminal research on 2,8-dihydroxyadenine (2,8-DHA) and its causal relationship with urolithiasis. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and foundational experimental work that established adenine phosphoribosyltransferase (APRT) deficiency as a metabolic disorder leading to a specific form of kidney stone disease. This document details the metabolic pathways, early diagnostic techniques, and initial treatment approaches. It includes a compilation of quantitative data from early case studies, reconstructed experimental protocols from foundational research, and visualizations of key concepts to facilitate a comprehensive understanding of the topic.

Introduction

The discovery of this compound (2,8-DHA) as a component of urinary calculi marked a significant advancement in the understanding of inherited metabolic disorders that lead to kidney stone formation. Early research in the mid-20th century elucidated the enzymatic basis for the accumulation of this poorly soluble purine metabolite, identifying a deficiency in the enzyme adenine phosphoribosyltransferase (APRT) as the underlying cause. This guide revisits the foundational studies that first described this condition, focusing on the core scientific principles and experimental methodologies that paved the way for current diagnostic and therapeutic strategies.

Adenine phosphoribosyltransferase deficiency is an autosomal recessive inherited disorder.[1][2] In the absence of the APRT enzyme, adenine is metabolized by xanthine oxidase to 2,8-DHA, which is highly insoluble in urine at physiological pH, leading to crystalluria and the formation of 2,8-DHA stones.[3] These stones are characteristically radiolucent, often leading to misdiagnosis as uric acid stones.[3] This guide will delve into the early case reports and experimental work that were pivotal in characterizing this disease.

The Metabolic Pathway of this compound Formation

The metabolic derangement in APRT deficiency results in the shunting of adenine into an oxidative pathway. Under normal physiological conditions, APRT salvages adenine by converting it to adenosine monophosphate (AMP). However, in individuals with APRT deficiency, this pathway is blocked. Consequently, adenine is oxidized by xanthine oxidase, first to 8-hydroxyadenine and subsequently to this compound.

Adenine Adenine AMP AMP Adenine->AMP APRT (Normal Pathway) Eight_Hydroxyadenine Eight_Hydroxyadenine Adenine->Eight_Hydroxyadenine Xanthine Oxidase (Deficient Pathway) APRT APRT (Deficient) Xanthine_Oxidase Xanthine_Oxidase Two_Eight_DHA Two_Eight_DHA Eight_Hydroxyadenine->Two_Eight_DHA Xanthine Oxidase Urolithiasis Urolithiasis Two_Eight_DHA->Urolithiasis Precipitation

Metabolic pathway leading to 2,8-DHA formation in APRT deficiency.

Quantitative Data from Early Clinical Research

The following tables summarize quantitative data extracted from early case reports and clinical studies on 2,8-DHA urolithiasis and APRT deficiency. These data provided the initial clinical picture of the disease and helped establish key diagnostic parameters.

Table 1: Patient Demographics and Presentation in Early Case Series

Study/Report (Year)Number of PatientsAge at Diagnosis (Range)Gender Distribution (M:F)Common Presenting Symptoms
Cartier & Hamet (1974)[4]13 years1:0Urolithiasis
Van Acker et al. (1977)[3]2 (homozygotes)Childhood2:0Recurrent urolithiasis
Review of early cases (up to 1983)[5]13Children and AdultsNot specifiedUrolithiasis
French Cohort (1978-2010)[6]530.5 - 78 years34:19Urolithiasis, decreased renal function

Table 2: APRT Enzyme Activity in Erythrocytes

Patient StatusAPRT Enzyme Activity (% of Normal)Reference
Homozygous (Type I)< 1%[3]
Homozygous (Type II)10-25% (in cell lysates)[2]
Heterozygous20-57%[3]
Normal100%[3]

Table 3: Urinary Excretion of Adenine and Metabolites in APRT Deficiency (Untreated)

MetaboliteUrinary Excretion (mg/24h)Reference
This compound116 (median, range 75-289)[4]
Adenine32 (median, range 18-46)[4]

Table 4: Stone Composition Analysis from Early Cases

Stone ComponentPercentage of Stone CompositionReference
This compound100% in many early reported cases[7]

Experimental Protocols in Early Research

The following sections provide a reconstruction of the key experimental protocols used in the early research of 2,8-DHA urolithiasis. These methods were fundamental in diagnosing the condition and understanding its biochemical basis.

Identification of this compound in Urinary Stones

Principle: Early identification of 2,8-DHA in urinary stones relied on physical and chemical methods to differentiate it from other purine-based stones, particularly uric acid. Infrared (IR) spectroscopy was a crucial technique that provided a unique spectral fingerprint for 2,8-DHA.

Reconstructed Protocol for Infrared Spectroscopy:

  • Sample Preparation: A small fragment of the urinary calculus was obtained. The stone was washed with distilled water to remove any adhering biological material and then dried. The dried stone fragment was finely ground into a powder using an agate mortar and pestle.

  • Pellet Formation: The powdered stone sample (typically 1-2 mg) was mixed with a larger amount of potassium bromide (KBr) (approximately 200 mg), which is transparent to infrared radiation. The mixture was then pressed under high pressure to form a thin, transparent pellet.

  • Spectroscopic Analysis: The KBr pellet was placed in the sample holder of an infrared spectrophotometer. An infrared spectrum was recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: The resulting spectrum, a plot of infrared light absorbance or transmittance versus wavenumber, was compared to reference spectra of known compounds, including 2,8-DHA, uric acid, and other common stone components. The unique absorption bands of 2,8-DHA allowed for its definitive identification.

Detection of this compound Crystals in Urine

Principle: Microscopic examination of urine sediment was a key non-invasive method for the presumptive diagnosis of APRT deficiency. The characteristic morphology and birefringence of 2,8-DHA crystals under polarized light were pathognomonic.

Reconstructed Protocol for Urine Microscopy:

  • Sample Collection: A fresh urine sample was collected, preferably a first-morning void to obtain a more concentrated specimen.

  • Sedimentation: The urine sample was centrifuged to pellet the solid components, including crystals.

  • Microscopic Examination: A drop of the concentrated sediment was placed on a glass slide and covered with a coverslip. The slide was examined under a light microscope.

  • Crystal Identification: 2,8-DHA crystals were identified by their characteristic appearance: round, reddish-brown, with a dark outline and central spicules.

  • Polarized Light Microscopy: To confirm the identity of the crystals, the slide was viewed under a polarizing light microscope. 2,8-DHA crystals exhibit a characteristic "Maltese cross" pattern of birefringence.

Assay of Adenine Phosphoribosyltransferase (APRT) Enzyme Activity

Principle: A definitive diagnosis of APRT deficiency was achieved by measuring the enzyme's activity in red blood cell lysates. Early assays were often radiochemical, measuring the conversion of a radiolabeled substrate (adenine) into its product (AMP).

Reconstructed Radiochemical Assay Protocol:

  • Erythrocyte Lysate Preparation: A whole blood sample was collected in an anticoagulant. The red blood cells (erythrocytes) were isolated by centrifugation and washed. The erythrocytes were then lysed to release their cellular contents, including the APRT enzyme.

  • Reaction Mixture: The assay was performed in a reaction mixture containing the erythrocyte lysate, a buffer to maintain optimal pH, magnesium ions (a cofactor for APRT), phosphoribosyl pyrophosphate (PRPP, a substrate), and radiolabeled [¹⁴C]-adenine as the key substrate.

  • Enzyme Reaction: The reaction was initiated by adding the lysate to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Separation of Substrate and Product: Following incubation, the reaction was stopped, and the product, [¹⁴C]-AMP, was separated from the unreacted [¹⁴C]-adenine. This was often achieved using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the separated AMP spot was quantified using a scintillation counter.

  • Calculation of Enzyme Activity: The APRT enzyme activity was calculated based on the amount of [¹⁴C]-AMP formed per unit of time per amount of protein in the lysate. The results were then compared to the activity measured in control samples from healthy individuals.

Early Treatment Strategies

The understanding of the metabolic pathway of 2,8-DHA formation directly led to the development of an effective treatment strategy. Since xanthine oxidase is responsible for the conversion of adenine to 2,8-DHA, inhibitors of this enzyme were proposed as a logical therapeutic approach.

Allopurinol Therapy: Allopurinol, a xanthine oxidase inhibitor, was found to be effective in reducing the production of 2,8-DHA.[8] By blocking the enzymatic conversion, allopurinol treatment leads to a decrease in urinary 2,8-DHA excretion and a corresponding increase in the excretion of the more soluble adenine.[4] This therapeutic intervention proved successful in preventing the recurrence of 2,8-DHA stones.

Supportive Measures: In addition to allopurinol, increased fluid intake to promote urine flow and a diet low in purines were also recommended as supportive measures to reduce the risk of crystal and stone formation.

Visualizing the Diagnostic and Therapeutic Logic

The following diagrams illustrate the logical flow of diagnosis and the mechanism of therapeutic intervention in APRT deficiency.

Start Patient with Recurrent Radiolucent Urolithiasis Urine_Microscopy Urine Microscopy Start->Urine_Microscopy Stone_Analysis Stone Analysis (IR Spectroscopy) Start->Stone_Analysis Diagnosis APRT Deficiency Confirmed? Urine_Microscopy->Diagnosis Stone_Analysis->Diagnosis APRT_Assay APRT Enzyme Assay APRT_Assay->Diagnosis Diagnosis->APRT_Assay Confirm Treatment Initiate Allopurinol and Supportive Care Diagnosis->Treatment Yes Follow_up Monitor for Stone Recurrence Treatment->Follow_up

Diagnostic workflow for APRT deficiency and 2,8-DHA urolithiasis.

Adenine Adenine Two_Eight_DHA 2,8-DHA Adenine->Two_Eight_DHA Xanthine Oxidase Increased_Adenine_Excretion Increased Urinary Adenine Excretion Adenine->Increased_Adenine_Excretion Xanthine_Oxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Inhibits Urolithiasis Urolithiasis Two_Eight_DHA->Urolithiasis Precipitation

Mechanism of allopurinol in preventing 2,8-DHA stone formation.

Conclusion

The early research into this compound and its role in urolithiasis serves as a prime example of how fundamental biochemical investigation can lead to the clear definition of a disease, the development of accurate diagnostic methods, and the implementation of a highly effective, targeted therapy. The foundational work of researchers in the mid-20th century laid the groundwork for our current understanding of APRT deficiency and continues to inform clinical practice today. This technical guide has provided a detailed overview of this early research, offering valuable insights for contemporary researchers and clinicians in the fields of nephrology, urology, and metabolic diseases. The principles of careful clinical observation, coupled with rigorous biochemical and analytical techniques, remain as relevant today as they were in the initial elucidation of this rare but important metabolic disorder.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2,8-Dihydroxyadenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dihydroxyadenine (2,8-DHA) is a purine derivative of significant medical interest due to its central role in the pathophysiology of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder of purine metabolism. The low solubility of 2,8-DHA leads to its precipitation in the renal tubules, causing crystalluria, nephrolithiasis, and potentially progressing to chronic kidney disease and renal failure. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It details both the biological and chemical synthetic pathways, presents quantitative data in structured tables, and includes detailed experimental protocols for key methodologies. Furthermore, this guide employs Graphviz visualizations to elucidate the intricate signaling pathways involved in 2,8-DHA-induced nephropathy, offering a valuable resource for researchers in nephrology, genetics, and drug development.

Chemical Structure and Properties of this compound

This compound, a derivative of adenine, is characterized by the presence of two hydroxyl groups at the 2nd and 8th positions of the purine ring. However, it predominantly exists in its tautomeric form, 6-amino-1H-purine-2,8(7H,9H)-dione.

Table 1: Chemical Identifiers and Properties of this compound [][2]

PropertyValue
IUPAC Name 6-amino-7,9-dihydro-1H-purine-2,8-dione
Synonyms 2,8-DHA, 6-Amino-1H-purine-2,8(3H,7H)-dione, 6-Amino-2,8-dihydroxypurine
CAS Number 30377-37-8
Molecular Formula C₅H₅N₅O₂
Molecular Weight 167.13 g/mol
Appearance White to light yellow solid
SMILES C12=C(NC(=O)N=C1NC(=O)N2)N
InChI Key XFBOJHLYDJZYSP-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be approached through both biological and chemical routes. The biological pathway is of high clinical relevance, while chemical synthesis is essential for producing standards for research and diagnostic purposes.

Biological Synthesis in APRT Deficiency

In individuals with a deficiency in the enzyme adenine phosphoribosyltransferase (APRT), the purine salvage pathway is impaired. This leads to an accumulation of adenine, which is then metabolized by xanthine oxidase to 8-hydroxyadenine and subsequently to the poorly soluble this compound.[3] This metabolic process is the primary cause of 2,8-DHA accumulation and the resulting nephropathy.

Biological Synthesis of this compound Adenine Adenine APRT APRT (deficient) Adenine->APRT Normal Pathway XanthineOxidase Xanthine Oxidase Adenine->XanthineOxidase Alternative Pathway in APRT Deficiency AMP Adenosine Monophosphate APRT->AMP Hydroxyadenine 8-Hydroxyadenine XanthineOxidase->Hydroxyadenine DHA This compound XanthineOxidase->DHA Hydroxyadenine->XanthineOxidase

In vivo metabolic pathway leading to this compound formation in APRT deficiency.
Chemical Synthesis

The chemical synthesis of this compound has been approached through various routes, with a notable five-step synthesis starting from thiourea and malononitrile.[4] However, it is important to note that the purification of the final product has been reported to be challenging.[4]

Step 1: Synthesis of 4,6-diamino-2-thiolpyrimidine

  • In a suitable reaction vessel, dissolve sodium ethoxide in ethanol.

  • To this solution, add thiourea and malononitrile.

  • The reaction mixture is stirred, and the formation of 4,6-diamino-2-thiolpyrimidine occurs.

  • The product can be used in the subsequent step without extensive purification.

Step 2: Synthesis of 4,6-diamino-2-hydroxypyrimidine

  • The crude 4,6-diamino-2-thiolpyrimidine from the previous step is treated with chloroacetic acid.

  • The thiol group is replaced by a hydroxyl group.

  • A salt of the product can be generated by the addition of concentrated sulfuric acid.

Step 3: Synthesis of 4,6-diamino-5-nitrosopyrimidine

  • 4,6-diamino-2-hydroxypyrimidine is reacted with sodium nitrite in a solution of water and acetic acid.

  • This introduces a nitroso group at the 5th position of the pyrimidine ring.

Step 4: Synthesis of 4,5,6-triamino-2-hydroxypyrimidine

  • The 4,6-diamino-5-nitrosopyrimidine is reduced using a reducing agent such as sodium dithionite.

  • The nitroso group is converted to an amino group, yielding 4,5,6-triamino-2-hydroxypyrimidine. A salt of this product is typically formed by the addition of sulfuric acid.

Step 5: Cyclization to this compound

  • The final step involves the cyclization of 4,5,6-triamino-2-hydroxypyrimidine.

  • Various reagents have been attempted for this ring-closing carbonylation, including diphosgene, urea, 1,1'-carbonyldiimidazole (CDI), and diphenyl carbonate, with varying degrees of success.[4] The original reported method utilized the highly toxic phosgene.

Table 2: Reported Yields for Intermediates in the Five-Step Synthesis [4]

StepIntermediate ProductReported Yield
4 (Method 1)4,5,6-triamino-2-hydroxypyrimidine sulfate (from acetic acid)~65%
4 (Method 2)4,5,6-triamino-2-hydroxypyrimidine sulfate (from water)~20%

Note: The final purification of this compound has been noted as a significant challenge, and a pure product was not obtained in the cited study.[4]

Chemical Synthesis of this compound cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_intermediate3 Step 3 & 4 cluster_final Step 5 Thiourea Thiourea Thiolpyrimidine 4,6-diamino-2- thiolpyrimidine Thiourea->Thiolpyrimidine Malononitrile Malononitrile Malononitrile->Thiolpyrimidine Hydroxypyrimidine 4,6-diamino-2- hydroxypyrimidine Thiolpyrimidine->Hydroxypyrimidine Chloroacetic acid Triaminopyrimidine 4,5,6-triamino-2- hydroxypyrimidine Hydroxypyrimidine->Triaminopyrimidine 1. NaNO2, Acetic Acid 2. Sodium dithionite DHA This compound Triaminopyrimidine->DHA Cyclization (e.g., CDI)

Workflow for the five-step chemical synthesis of this compound.

Pathophysiological Signaling Pathways of this compound Nephropathy

The deposition of 2,8-DHA crystals in the renal tubules triggers a cascade of cellular events, leading to inflammation, tubular injury, and fibrosis. Key signaling pathways implicated in this process include the TNF receptor 1 (TNFR1) pathway, the mTOR signaling pathway, and the NLRP3 inflammasome pathway.

TNFR1-Mediated Inflammation

2,8-DHA crystals can induce an inflammatory response mediated by TNF-α and its receptor, TNFR1. This signaling cascade contributes to the recruitment of inflammatory cells and promotes tubular injury.

TNFR1 Signaling in 2,8-DHA Nephropathy DHA_crystals 2,8-DHA Crystals TNFa TNF-α Release DHA_crystals->TNFa TNFR1 TNFR1 Activation TNFa->TNFR1 Inflammatory_Cells Inflammatory Cell Recruitment TNFR1->Inflammatory_Cells Tubular_Injury Tubular Injury and Fibrosis TNFR1->Tubular_Injury Inflammatory_Cells->Tubular_Injury

TNFR1 signaling cascade initiated by 2,8-DHA crystal deposition in the kidney.
mTOR Signaling in Renal Fibrosis

The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and has been shown to be activated in 2,8-DHA nephropathy, contributing to renal fibrosis.

mTOR Signaling in 2,8-DHA Induced Renal Fibrosis DHA_crystals 2,8-DHA Crystals Cellular_Stress Cellular Stress DHA_crystals->Cellular_Stress mTOR_Activation mTOR Activation Cellular_Stress->mTOR_Activation Fibroblast_Proliferation Fibroblast Proliferation mTOR_Activation->Fibroblast_Proliferation ECM_Deposition Extracellular Matrix Deposition mTOR_Activation->ECM_Deposition Renal_Fibrosis Renal Fibrosis Fibroblast_Proliferation->Renal_Fibrosis ECM_Deposition->Renal_Fibrosis

Role of mTOR signaling in the progression of renal fibrosis in 2,8-DHA nephropathy.
NLRP3 Inflammasome Activation

2,8-DHA crystals are recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome. This multiprotein complex triggers the release of pro-inflammatory cytokines, such as IL-1β, exacerbating the inflammatory response.

NLRP3 Inflammasome Activation by 2,8-DHA Crystals DHA_crystals 2,8-DHA Crystals Phagocytosis Phagocytosis by Macrophages DHA_crystals->Phagocytosis Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage NLRP3_Activation NLRP3 Inflammasome Activation Lysosomal_Damage->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Activation of the NLRP3 inflammasome by 2,8-DHA crystals, leading to inflammation.

Quantitative Data on this compound Nephropathy

Animal models, particularly adenine-fed rodents, are instrumental in studying the pathogenesis of 2,8-DHA nephropathy and for evaluating potential therapeutic interventions.

Table 3: Selected Quantitative Data from a Murine Model of 2,8-DHA Nephropathy [5]

Treatment GroupSerum Creatinine (µmol/L)Whole-Kidney Crystalline Volume (Relative Units)
Control (Adenine Diet) Significantly higher than treated groupsHigh
Allopurinol Significantly lower than control (p = 0.019)Significantly reduced vs. control (p = 0.0002)
Allopurinol + Dexamethasone Significantly lower than control (p = 0.02)Significantly reduced vs. control (p = 0.0002)
Allopurinol + Anakinra Significantly lower than control (p = 0.01) and Allopurinol alone (p = 0.009)Significantly reduced vs. control (p = 0.0003)

Data are expressed as mean ± SEM. Statistical significance is noted in comparison to the control group unless otherwise specified.

Conclusion

This compound is a key molecule in the pathogenesis of APRT deficiency-related nephropathy. Understanding its chemical properties, synthesis, and the cellular signaling pathways it perturbs is crucial for the development of diagnostic tools and therapeutic strategies. While the in vivo synthesis of 2,8-DHA is well-understood, a robust and reproducible chemical synthesis protocol with a straightforward purification method remains an area for further research and development. The elucidation of the inflammatory and fibrotic pathways triggered by 2,8-DHA crystals opens new avenues for targeted therapies beyond the current standard of care with xanthine oxidase inhibitors. This guide provides a foundational resource for scientists and clinicians working to address the challenges posed by this debilitating metabolic disorder.

References

The Natural History of 2,8-Dihydroxyadenine Crystal Deposition in the Kidney: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deposition of 2,8-dihydroxyadenine (2,8-DHA) crystals in the kidney is a rare and often underdiagnosed cause of chronic kidney disease (CKD), frequently leading to end-stage renal disease (ESRD) if left untreated.[1][2][3] This condition, known as 2,8-DHA nephropathy, arises from a deficiency of the enzyme adenine phosphoribosyltransferase (APRT), an autosomal recessive genetic disorder of purine metabolism.[4][5] In the absence of functional APRT, adenine is metabolized by xanthine oxidase to the highly insoluble 2,8-DHA, which readily crystallizes in the renal tubules.[2][6] This guide provides a comprehensive overview of the natural history of 2,8-DHA crystal deposition, detailing the pathophysiology, clinical manifestations, and diagnostic approaches. It further presents established experimental protocols for inducing and analyzing 2,8-DHA nephropathy in animal models and outlines the key signaling pathways implicated in the pathogenesis of this crystalline nephropathy.

Introduction

Adenine phosphoribosyltransferase (APRT) deficiency is a rare inborn error of purine metabolism with a prevalence estimated between 1 in 50,000 and 1 in 100,000 individuals in Caucasian populations.[5][7] The clinical presentation of APRT deficiency is highly variable, ranging from asymptomatic crystalluria to recurrent nephrolithiasis and progressive crystalline nephropathy.[1][8] The deposition of 2,8-DHA crystals within the renal parenchyma triggers a cascade of events, including tubular obstruction, inflammation, and fibrosis, ultimately leading to a decline in renal function.[9][10] Early diagnosis and treatment with xanthine oxidase inhibitors, such as allopurinol or febuxostat, can effectively prevent crystal formation and preserve kidney function.[2] However, the nonspecific clinical features often lead to misdiagnosis or delayed diagnosis, by which time significant and irreversible kidney damage may have already occurred.[11][12]

Pathophysiology of 2,8-DHA Crystal Deposition

The natural history of 2,8-DHA nephropathy can be conceptualized as a multi-stage process, commencing with the metabolic defect and culminating in renal fibrosis and organ failure.

Metabolic Defect and Crystal Formation

In healthy individuals, the purine salvage enzyme APRT catalyzes the conversion of adenine to adenosine monophosphate (AMP). In individuals with APRT deficiency, this pathway is blocked, leading to an accumulation of adenine.[6][13] This excess adenine is then shunted into an alternative metabolic pathway where it is oxidized by xanthine dehydrogenase/oxidase, first to 8-hydroxyadenine and subsequently to the poorly soluble this compound.[6][14] Due to its low solubility at physiological urine pH, 2,8-DHA readily precipitates and forms crystals within the renal tubules.[15][16]

Crystal Deposition and Tubular Injury

The formed 2,8-DHA crystals are typically round and brownish with a characteristic "Maltese cross" pattern under polarized light.[10][17] These crystals can vary in size. Smaller crystals may be endocytosed by tubular epithelial cells, while larger crystals can aggregate, leading to tubular obstruction.[1] This obstruction increases intratubular pressure, causing tubular dilation and injury to the tubular epithelial cells.[9][18]

Inflammatory Response

The deposition of 2,8-DHA crystals triggers a robust inflammatory response within the kidney.[7][19] Crystals are recognized by the innate immune system, leading to the activation of signaling pathways that promote the production of pro-inflammatory cytokines and chemokines.[1][19] This results in the infiltration of immune cells, primarily macrophages, into the renal interstitium.[10][20]

Fibrosis and Chronic Kidney Disease

Persistent inflammation and tubular injury stimulate the activation of fibroblasts and the excessive deposition of extracellular matrix proteins, leading to renal fibrosis.[9][21] This progressive scarring of the kidney tissue disrupts normal renal architecture and function, ultimately leading to a decline in the glomerular filtration rate (GFR) and the development of chronic kidney disease.[2][8] If left untreated, this process can advance to end-stage renal disease, requiring renal replacement therapy.[3][4]

A proposed model for the kinetics of 2,8-DHA crystal deposition is a three-phase process:

  • Phase 1: Crystallization and Obstruction. 2,8-DHA crystallizes in the urine, forming spherical aggregates in the tubular lumen or being incorporated into the epithelial layer, leading to obstruction.[20]

  • Phase 2: Pro-inflammatory Response and Tubular Injury. The crystals induce a sustained pro-inflammatory environment, resulting in a foreign body reaction and injury to the tubules.[20]

  • Phase 3: Interstitial Deposition and Fibrosis. Chronic inflammation can lead to disruption of the tubular basement membrane, allowing crystals to deposit in the interstitium, where they continue to provoke inflammation, leading to interstitial infiltration and fibrosis.[20]

Clinical Manifestations and Diagnosis

The clinical presentation of APRT deficiency is heterogeneous. Symptoms can appear at any age, from infancy to late adulthood.[5] Common clinical features include:

  • Nephrolithiasis: Recurrent kidney stones are the most frequent manifestation.[4][8] These stones are typically radiolucent.[4]

  • Crystalluria: The presence of characteristic 2,8-DHA crystals in the urine.[17][22] In infants, this may present as reddish-brown stains in diapers.[20]

  • Acute Kidney Injury (AKI): Can occur due to tubular obstruction by a large crystal load.[2]

  • Chronic Kidney Disease (CKD): Progressive loss of kidney function due to chronic inflammation and fibrosis.[4][8] A significant proportion of patients have evidence of CKD at the time of diagnosis.[8]

Diagnosis is often delayed due to the rarity of the disease and the non-specific symptoms. Diagnostic methods include:

  • Urine Microscopy: Identification of the pathognomonic round, brown, and birefringent 2,8-DHA crystals.[10][17]

  • Stone Analysis: Infrared spectroscopy or X-ray crystallography can definitively identify the composition of kidney stones as 2,8-DHA.[23]

  • Enzyme Assay: Measurement of APRT enzyme activity in red blood cell lysates can confirm the diagnosis.[11]

  • Genetic Testing: Identification of mutations in the APRT gene.[8]

Quantitative Data

The following tables summarize key quantitative data related to 2,8-DHA nephropathy from both clinical studies and experimental animal models.

Table 1: Clinical Characteristics of Patients with APRT Deficiency at Diagnosis

CharacteristicValueReference(s)
Prevalence
Caucasian populations1:50,000 - 1:100,000[5]
Japanese population1:27,000[5]
Icelandic population>1:15,000[5]
Age at Diagnosis
Median (years)37.0 (range, 0.6-67.9)[8]
Clinical Presentation
Patients with kidney stones55%[8]
Patients with CKD stages 3-538%[8]
Patients with ESRD (CKD stage 5)21%[8]
Asymptomatic at diagnosisSignificant number[8]

Table 2: Renal Function Parameters in Adenine-Induced CKD Rat Models

ParameterControl GroupAdenine-Treated GroupReference(s)
Serum Creatinine (mg/dL) ~0.5>2.5[15][24]
Blood Urea Nitrogen (BUN) (mg/dL) ~20>100[15][24]
Glomerular Filtration Rate (mL/min/kg) Significantly higher65% less than control[25]
Urine Flow (mL/24h) Significantly lower167% greater than control[25]
Systolic Blood Pressure (mmHg) NormalSignificantly increased[26]

Experimental Protocols

Animal models are crucial for studying the pathophysiology of 2,8-DHA nephropathy and for testing potential therapeutic interventions. The most widely used model is the adenine-induced CKD model in rodents.

Induction of 2,8-DHA Nephropathy in Mice
  • Animal Strain: C57BL/6 mice are commonly used.[16]

  • Diet: Mice are fed a diet supplemented with 0.2% adenine (w/w) for 4 to 8 weeks.[16][26]

  • Procedure:

    • House male C57BL/6 mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Provide a standard chow diet or a 0.2% adenine-supplemented diet.

    • Monitor body weight and food intake regularly.

    • Collect urine samples at specified time points for crystal analysis.

    • Measure renal function parameters (serum creatinine, BUN) at baseline and at the end of the study.

    • At the end of the experimental period, euthanize the mice and harvest the kidneys for histological and molecular analysis.

Induction of 2,8-DHA Nephropathy in Rats
  • Animal Strain: Wistar or Sprague-Dawley rats are often used.[15][24]

  • Diet: Rats are fed a diet containing 0.75% adenine (w/w) for 2 to 4 weeks.[15][24]

  • Procedure:

    • Acclimatize male Wistar rats (8 weeks old) for one week.

    • Provide a standard powdered diet or a diet mixed with 0.75% adenine.

    • Monitor body weight, water intake, and urine output.

    • At the end of the study period, collect blood for biochemical analysis and harvest kidneys for histopathology.

Urine Microscopy for 2,8-DHA Crystal Analysis
  • Sample Collection: Collect fresh urine samples.

  • Procedure:

    • Centrifuge 10 mL of urine at 2000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the sediment in the remaining urine.

    • Place a drop of the sediment on a clean glass slide and cover with a coverslip.

    • Examine the slide under a light microscope at 100x and 400x magnification.[16]

    • For polarization microscopy, use a microscope equipped with polarizing filters to observe the characteristic "Maltese cross" pattern of 2,8-DHA crystals.[10][13]

Histological Analysis of Renal Tissue
  • Tissue Processing:

    • Fix harvested kidneys in 10% neutral buffered formalin.

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in xylene and embed in paraffin.

    • Cut 4-5 µm thick sections using a microtome.

  • Sirius Red Staining for Fibrosis:

    • Deparaffinize and rehydrate tissue sections.

    • Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[1][7]

    • Wash in two changes of acidified water.[7]

    • Dehydrate in graded ethanol, clear in xylene, and mount.[7]

    • Collagen fibers will appear red under bright-field microscopy and as yellow-orange (thick fibers) or green (thin fibers) under polarized light.[1][7]

  • Immunohistochemistry for TGF-β1:

    • Deparaffinize and rehydrate sections, followed by antigen retrieval (e.g., citrate buffer, pH 6.0).[14][27]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[14]

    • Block non-specific binding with a blocking serum.[14]

    • Incubate with a primary antibody against TGF-β1 overnight at 4°C.[14][27]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.[14]

TUNEL Assay for Apoptosis
  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[4][28]

  • Procedure (using a commercial kit):

    • Deparaffinize and rehydrate kidney sections.

    • Permeabilize the tissue with proteinase K.

    • Incubate with TdT enzyme and a labeled nucleotide (e.g., BrdUTP).[29]

    • Detect the incorporated label using a fluorescently-labeled antibody or a streptavidin-HRP conjugate.[4][29]

    • Counterstain nuclei with DAPI or another suitable nuclear stain.

    • Visualize apoptotic cells using fluorescence microscopy.

ELISA for TNF-α
  • Sample Preparation: Homogenize kidney tissue in a suitable buffer containing protease inhibitors.[30] Centrifuge the homogenate and collect the supernatant.

  • Procedure (using a commercial sandwich ELISA kit):

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add standards and kidney tissue homogenates to the wells and incubate.[31][32]

    • Wash the wells and add a biotinylated detection antibody.[8]

    • Wash and add streptavidin-HRP conjugate.[8][32]

    • Add a substrate solution (e.g., TMB) and incubate to develop color.[32]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8]

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

Signaling Pathways in 2,8-DHA Nephropathy

The interaction of 2,8-DHA crystals with renal cells activates several key signaling pathways that drive inflammation and fibrosis.

NLRP3 Inflammasome Activation

2,8-DHA crystals are recognized as damage-associated molecular patterns (DAMPs) by renal tubular epithelial cells and infiltrating immune cells.[19][33] This recognition leads to the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the cleavage of pro-caspase-1 to active caspase-1.[34] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation.[22][35]

NLRP3_Inflammasome_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular (Renal Tubular Cell / Macrophage) 2_8_DHA_Crystals 2,8-DHA Crystals Phagocytosis Phagocytosis 2_8_DHA_Crystals->Phagocytosis Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage ROS_Production ROS Production Phagocytosis->ROS_Production NLRP3_Activation NLRP3 Activation Lysosomal_Damage->NLRP3_Activation ROS_Production->NLRP3_Activation NLRP3_Priming NLRP3 Priming (NF-κB) NLRP3_Priming->NLRP3_Activation ASC ASC NLRP3_Activation->ASC Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 Caspase_1 Caspase-1 Pro_Caspase_1->Caspase_1 Cleavage Pro_IL_1beta Pro-IL-1β Caspase_1->Pro_IL_1beta Cleavage Pro_IL_18 Pro-IL-18 Caspase_1->Pro_IL_18 Cleavage IL_1beta IL-1β (Secreted) Pro_IL_1beta->IL_1beta Inflammation Inflammation IL_1beta->Inflammation IL_18 IL-18 (Secreted) Pro_IL_18->IL_18 IL_18->Inflammation

Caption: NLRP3 inflammasome activation by 2,8-DHA crystals.

TNF Receptor 1 (TNFR1) Signaling

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine upregulated in 2,8-DHA nephropathy. Binding of TNF-α to its receptor, TNFR1, on renal tubular cells activates downstream signaling pathways, including the NF-κB pathway, which further amplifies the inflammatory response and can also induce apoptosis.[1][19]

Transforming Growth Factor-β (TGF-β) Signaling and Fibrosis

TGF-β1 is a master regulator of fibrosis.[3][36] In response to tubular injury and inflammation, TGF-β1 is upregulated in the kidney.[21][37] TGF-β1 signals through both canonical (Smad-dependent) and non-canonical (non-Smad) pathways.

  • Canonical Smad Pathway: Binding of TGF-β1 to its receptor complex leads to the phosphorylation of Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to promote the expression of pro-fibrotic genes, such as those encoding collagens and other extracellular matrix components.[3][31]

  • Non-Canonical Pathways: TGF-β1 can also activate other signaling pathways, including mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[21][31] These pathways can also contribute to the fibrotic response.

TGF_beta_Signaling cluster_nucleus TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor Complex TGF_beta1->TGF_beta_Receptor p_Smad2_3 p-Smad2/3 TGF_beta_Receptor->p_Smad2_3 Phosphorylation MAPK MAPK (ERK, JNK, p38) TGF_beta_Receptor->MAPK Activation Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Pro-fibrotic Gene Transcription Smad_Complex->Gene_Transcription Translocation Nucleus Nucleus Fibrosis Fibrosis Gene_Transcription->Fibrosis MAPK->Fibrosis

Caption: TGF-β signaling pathways in renal fibrosis.

Experimental Workflow for Studying 2,8-DHA Nephropathy

The following diagram illustrates a typical experimental workflow for investigating the pathogenesis and potential treatments for 2,8-DHA nephropathy using a rodent model.

Experimental_Workflow Model_Induction Induce 2,8-DHA Nephropathy (Adenine Diet) Treatment Administer Therapeutic Agent (or Vehicle) Model_Induction->Treatment Monitoring Monitor Body Weight, Food/Water Intake Treatment->Monitoring Sample_Collection Collect Urine and Blood Samples Monitoring->Sample_Collection Renal_Function Assess Renal Function (Creatinine, BUN) Sample_Collection->Renal_Function Euthanasia Euthanasia and Kidney Harvest Renal_Function->Euthanasia Histology Histological Analysis (H&E, Sirius Red, IHC) Euthanasia->Histology Molecular_Analysis Molecular Analysis (ELISA, Western Blot, qPCR) Euthanasia->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for 2,8-DHA nephropathy studies.

Conclusion

The natural history of this compound crystal deposition in the kidney is a complex process initiated by a genetic defect in purine metabolism and culminating in chronic kidney disease. The deposition of 2,8-DHA crystals triggers a deleterious cascade of tubular injury, inflammation, and fibrosis, driven by key signaling pathways such as the NLRP3 inflammasome and TGF-β. A thorough understanding of this natural history, aided by robust experimental models and detailed molecular investigation, is paramount for the development of novel therapeutic strategies aimed at preventing or reversing the progression of this debilitating disease. Early diagnosis through increased awareness and appropriate screening remains the cornerstone of effective management to prevent irreversible renal damage.

References

Initial Investigations into 2,8-Dihydroxyadenine Nephrotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms, experimental models, and investigative protocols related to 2,8-dihydroxyadenine (2,8-DHA) nephrotoxicity. It is designed to serve as a comprehensive resource for professionals involved in nephrology research and the development of therapeutic interventions for crystal-induced kidney diseases.

Executive Summary

This compound (2,8-DHA) nephrotoxicity is a form of chronic kidney disease (CKD) resulting from the deposition of insoluble 2,8-DHA crystals within the renal tubules. This condition arises from a rare autosomal recessive genetic disorder known as adenine phosphoribosyltransferase (APRT) deficiency.[1][2][3][4][5] In the absence of functional APRT, adenine is metabolized by xanthine oxidoreductase into the highly insoluble 2,8-DHA.[1][6][7] The subsequent crystal formation in the renal tubules leads to a cascade of pathological events, including tubular obstruction, cellular injury, inflammation, and fibrosis, ultimately culminating in progressive renal failure.[1][8][9] Animal models, primarily through adenine-rich diets, have been instrumental in elucidating the pathophysiology of this disease and serve as a crucial platform for testing novel therapeutics.[10][11][12]

Pathophysiology of 2,8-DHA Nephrotoxicity

The primary pathogenic event in 2,8-DHA nephrotoxicity is the intratubular crystallization of 2,8-DHA. The pathophysiology can be understood as a multi-stage process:

  • Metabolic Derangement: In individuals with APRT deficiency, the purine salvage pathway is impaired. Adenine, instead of being converted to adenosine monophosphate (AMP), is shunted towards oxidation by xanthine dehydrogenase/oxidase, forming 2,8-DHA.[6][7]

  • Crystal Deposition and Tubular Obstruction: Due to its poor solubility at physiological pH, 2,8-DHA precipitates within the renal tubules.[4][7] The size of the crystals influences the type of injury; large crystals can cause complete tubular obstruction, while smaller crystals may be excreted or endocytosed by tubular epithelial cells.[1][9]

  • Cellular Injury and Inflammatory Response: The deposited crystals inflict direct mechanical damage to tubular epithelial cells.[8] This injury triggers a robust inflammatory response characterized by the infiltration of immune cells, such as macrophages.[9] Key signaling pathways, including the TNF/TNFR1 axis, are activated, which mediates inflammation and crystal clearance.[1][2][9] The NLRP3 inflammasome is also implicated, leading to the production of pro-inflammatory cytokines like IL-1β.[2]

  • Fibrosis and Progressive CKD: Chronic inflammation and persistent tubular injury lead to tubulointerstitial fibrosis, tubular atrophy, and a progressive decline in renal function.[1][8][12] This fibrotic process is a hallmark of the progression to end-stage renal disease.

dot

Adenine Adenine APRT APRT Enzyme (Deficient) Adenine->APRT Normal Salvage Pathway XanthineOxidase Xanthine Oxidoreductase Adenine->XanthineOxidase Shunted Pathway in APRT Deficiency AMP Adenosine Monophosphate (AMP) (Normal Pathway) APRT->AMP two8DHA This compound (2,8-DHA) XanthineOxidase->two8DHA

Metabolic pathway of adenine in APRT deficiency.

dot

Crystals 2,8-DHA Crystal Deposition in Renal Tubules Obstruction Tubular Obstruction Crystals->Obstruction Injury Tubular Epithelial Cell Injury Crystals->Injury Inflammation Inflammation (Macrophages, Cytokines) Injury->Inflammation TNFR TNFR1 Signaling Injury->TNFR NLRP3 NLRP3 Inflammasome Activation Injury->NLRP3 Fibrosis Tubulointerstitial Fibrosis Inflammation->Fibrosis CKD Progressive Chronic Kidney Disease Fibrosis->CKD TNFR->Inflammation NLRP3->Inflammation

Pathological cascade in 2,8-DHA nephrotoxicity.

Experimental Protocols

The adenine-induced rodent model is the most widely used and accepted method for studying 2,8-DHA nephrotoxicity.[10] It faithfully recapitulates the key features of the human disease, including crystal deposition, inflammation, and progressive fibrosis.[1][8]

Induction of 2,8-DHA Nephropathy in Rodents

Objective: To induce a reproducible model of chronic kidney disease through dietary administration of adenine.

Materials:

  • Male C57BL/6N mice (10-12 weeks old) or male Wistar or Fisher344 rats (200-220g).[1]

  • Standard rodent chow.

  • Adenine-supplemented chow (e.g., 0.2% to 0.75% w/w adenine).[1][11] The concentration can be adjusted to control the severity and progression rate of the disease.[12][13]

  • Metabolic cages for urine collection.

Procedure:

  • Acclimatize animals for at least one week with free access to standard chow and water.

  • Divide animals into a control group (standard chow) and an experimental group (adenine-supplemented chow).

  • Provide the respective diets for a period ranging from 1 to 10 weeks, depending on the desired stage of nephropathy (early, established, or advanced).[1][14]

  • Monitor body weight weekly.

  • At predetermined time points (e.g., days 7, 14, 21, 28), perform sample collection.[1]

  • House animals in metabolic cages for 12-24 hours for urine collection prior to euthanasia.[1]

  • At the end of the study period, euthanize animals and collect blood via cardiac puncture and harvest kidneys.

dot

Start Start: Acclimatize Rodents Diet Administer Adenine-Enriched Diet (e.g., 0.2% for 4 weeks) Start->Diet Monitoring Weekly Monitoring (Body Weight, Health) Diet->Monitoring Collection Sample Collection at Time Points (Urine, Blood) Monitoring->Collection Euthanasia Euthanasia & Tissue Harvest (Kidneys) Collection->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

General experimental workflow for adenine-induced nephropathy.
Analysis of Renal Function and Injury

Objective: To quantify the degree of renal impairment and tissue damage.

Protocols:

  • Serum Analysis: Measure serum creatinine and urea using an autoanalyzer to assess glomerular filtration rate.[1]

  • Urine Analysis:

    • Measure urinary protein and creatinine to determine the protein-to-creatinine ratio, an indicator of proteinuria.[1]

    • Quantify urinary 2,8-DHA excretion, a specific biomarker of the condition.[1]

    • Microscopically examine urine sediment for the presence of characteristic brownish, spherical 2,8-DHA crystals, which are birefringent under polarized light.[7][15]

  • Blood Pressure: Non-invasively measure systolic blood pressure using the tail-cuff method.[1]

  • Histopathology:

    • Fix one kidney in 4% paraformaldehyde and embed in paraffin.

    • Section the kidney (2-3 µm) and perform staining with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for tubular basement membranes, and Masson's trichrome or Sirius red for fibrosis.[6]

    • Examine sections under light and polarized light microscopy to identify 2,8-DHA crystals, tubular atrophy, interstitial inflammation, and fibrosis.[3][6][16]

  • Immunohistochemistry/Immunofluorescence: Stain kidney sections for markers of inflammation (e.g., F4/80 for macrophages), fibrosis (e.g., alpha-smooth muscle actin, collagen I), and tubular injury (e.g., KIM-1).

  • Gene and Protein Expression Analysis: Homogenize kidney tissue to extract RNA or protein. Use quantitative real-time PCR (qRT-PCR) or Western blotting to analyze the expression of genes and proteins involved in inflammatory and fibrotic pathways (e.g., TNF-α, TGF-β, IL-1β).

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies on adenine-induced nephrotoxicity in mice.

Table 1: Renal Function Parameters in C57BL/6N Mice on a 0.2% Adenine Diet

Time PointCreatinine Clearance (% of Healthy)Serum Urea (mg/dL)Systolic Blood Pressure (mmHg)
Day 3 ~48%--
Day 7 -Progressively Increased~130
Day 14 -Progressively Increased~140
Day 21 ~10%Progressively Increased~150
Day 28 ~10%Progressively Increased~150
Data synthesized from Klinkhammer et al., JASN, 2020.[1]

Table 2: Biomarkers and Crystal Deposition in C57BL/6N Mice on a 0.2% Adenine Diet

Time PointUrinary 2,8-DHA Excretion (Fold Increase vs. Healthy)Intrarenal 2,8-DHA Crystals (µg/mg kidney)
Day 1 ~19-fold~1
Day 7 ~10-fold~10
Day 14 ~10-fold~20
Day 21 ~10-fold~25
Day 28 ~10-fold~30
Data synthesized from Klinkhammer et al., JASN, 2020.[1]

Key Signaling Pathways as Therapeutic Targets

Research into 2,8-DHA nephrotoxicity has identified several signaling pathways that represent potential targets for therapeutic intervention.

  • Xanthine Oxidoreductase Inhibition: This is the cornerstone of current therapy. Inhibitors like allopurinol and febuxostat block the conversion of adenine to 2,8-DHA, thereby preventing crystal formation.[1][17]

  • Anti-inflammatory Pathways:

    • TNF/TNFR1 Signaling: Deletion of the TNFR1 receptor in mice ameliorates the disease course by reducing inflammation.[1][2][9] This suggests that targeting the TNF pathway could be a viable therapeutic strategy.

    • NLRP3 Inflammasome/IL-1β: Inhibition of the NLRP3 inflammasome has been shown to reduce IL-1β synthesis and kidney fibrosis in a murine model.[2] Anakinra, an IL-1 receptor antagonist, has also demonstrated efficacy in improving renal function in combination with allopurinol.[2]

  • Pro-fibrotic Pathways: The transforming growth factor-beta (TGF-β) and mitogen-activated protein kinase (MAPK) signaling pathways are classic drivers of renal fibrosis and are activated in the adenine-induced model.[8] Targeting these pathways could mitigate the progressive scarring of the kidney.

  • mTOR Signaling: Recent studies have shown that 2,8-DHA-induced CKD results in the renal activation of mTOR signaling, which is associated with tubular injury, fibrosis, and inflammation.[18]

Conclusion

2,8-DHA nephrotoxicity, while rare, provides a powerful model for understanding the fundamental mechanisms of crystal-induced kidney disease, inflammation, and fibrosis. The adenine-induced rodent model is a robust and reproducible tool for preclinical research. Future investigations should continue to focus on elucidating the complex interplay between crystal deposition, innate immunity, and fibrogenesis to identify and validate novel therapeutic targets that can halt or reverse the progression of this debilitating disease.

References

Formation of 2,8-Dihydroxyadenine Calculi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-dihydroxyadenine (2,8-DHA) urolithiasis is a rare and often underdiagnosed autosomal recessive disorder of purine metabolism.[1] This condition arises from a deficiency in the enzyme adenine phosphoribosyltransferase (APRT), leading to the accumulation and renal excretion of the highly insoluble 2,8-DHA. The subsequent crystallization of 2,8-DHA in the urinary tract results in the formation of calculi, which can lead to recurrent nephrolithiasis, chronic kidney disease (CKD), and ultimately end-stage renal disease if left untreated.[2] This technical guide provides a comprehensive overview of the genetic and biochemical underpinnings of 2,8-DHA stone formation, detailed experimental protocols for its diagnosis and study, and a summary of quantitative data related to disease manifestation and therapeutic intervention.

Genetic Basis and Pathophysiology

The formation of 2,8-DHA calculi is a direct consequence of mutations in the APRT gene, located on chromosome 16q24.[2] This gene encodes the enzyme adenine phosphoribosyltransferase, a key component of the purine salvage pathway. APRT catalyzes the conversion of adenine to adenosine monophosphate (AMP). In individuals with APRT deficiency, this pathway is disrupted, causing adenine to be metabolized by an alternative route. Xanthine oxidase converts adenine first to 8-hydroxyadenine and then to the highly insoluble this compound (2,8-DHA).[3] Due to its poor solubility at physiological urine pH, 2,8-DHA readily precipitates and forms crystals within the renal tubules, leading to stone formation and potential kidney damage.[3]

The inheritance pattern of APRT deficiency is autosomal recessive, meaning an individual must inherit two mutated copies of the APRT gene, one from each parent, to be affected.[2] Heterozygous carriers, who have one normal and one mutated copy of the gene, are typically asymptomatic.

Biochemical Pathway of this compound Formation

The metabolic cascade leading to the production of 2,8-DHA in APRT deficiency is a critical aspect of its pathophysiology. The following diagram illustrates this biochemical pathway.

Adenine Adenine APRT Adenine Phosphoribosyltransferase (APRT) Adenine->APRT Normal Pathway XanthineOxidase Xanthine Oxidase Adenine->XanthineOxidase Deficient Pathway AMP Adenosine Monophosphate (AMP) APRT->AMP Hydroxyadenine 8-Hydroxyadenine XanthineOxidase->Hydroxyadenine DHA This compound (2,8-DHA) XanthineOxidase->DHA Hydroxyadenine->XanthineOxidase Calculi 2,8-DHA Calculi DHA->Calculi Precipitation Allopurinol Allopurinol/ Febuxostat Allopurinol->XanthineOxidase Inhibition Start Start: Whole Blood Sample Centrifuge1 Centrifuge and Wash Erythrocytes Start->Centrifuge1 Lysis Lyse Erythrocytes Centrifuge1->Lysis Reaction Enzymatic Reaction with Adenine and PRPP Lysis->Reaction Conversion Convert AMP to Inosine Reaction->Conversion Quench Quench Reaction and Precipitate Proteins Conversion->Quench HPLC HPLC Analysis of Inosine Quench->HPLC End End: Determine APRT Activity HPLC->End Start Start: Urine Sample Dilution Dilute Urine with NH₄OH Start->Dilution AddIS Add Internal Standard Dilution->AddIS Centrifuge Vortex and Centrifuge AddIS->Centrifuge UPLCMSMS UPLC-MS/MS Analysis Centrifuge->UPLCMSMS End End: Quantify 2,8-DHA UPLCMSMS->End

References

Unveiling 2,8-Dihydroxyadenine Stones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

2,8-dihydroxyadenine (2,8-DHA) urolithiasis is a rare and often misdiagnosed inherited metabolic disorder resulting from a deficiency of the enzyme adenine phosphoribosyltransferase (APRT). This deficiency leads to the accumulation and renal excretion of 2,8-DHA, a poorly soluble purine metabolite, which crystallizes in the urinary tract, forming kidney stones and potentially leading to chronic kidney disease and renal failure. Early and accurate diagnosis is critical for effective management and prevention of long-term renal damage. This guide provides a comprehensive overview of the fundamental characteristics of 2,8-DHA stones, including their formation, prevalence, and clinical features, along with detailed experimental protocols for their analysis and the diagnosis of APRT deficiency.

Pathophysiology and Clinical Manifestations

The formation of 2,8-DHA stones is a direct consequence of a deficiency in the purine salvage enzyme, adenine phosphoribosyltransferase (APRT).[1] APRT is responsible for converting adenine to adenosine monophosphate (AMP).[2] In individuals with APRT deficiency, which is an autosomal recessive disorder, adenine is instead metabolized by xanthine oxidase into the highly insoluble compound this compound.[2][3] This insolubility at physiological urine pH leads to the precipitation of 2,8-DHA crystals, which can aggregate to form stones.[3]

Clinically, 2,8-DHA urolithiasis presents with symptoms typical of kidney stones, including renal colic, hematuria, and urinary tract infections.[3] However, a significant portion of patients, up to 15-20%, may remain asymptomatic.[4] The condition can manifest at any age, from infancy to late adulthood.[5] Due to their radiolucent nature, 2,8-DHA stones are not visible on standard X-ray and can be mistaken for the more common uric acid stones.[3] This often leads to misdiagnosis and delayed treatment, increasing the risk of progressive chronic kidney disease and end-stage renal disease.[6]

Quantitative Data on this compound Stones

The following tables summarize key quantitative data related to APRT deficiency and 2,8-DHA stones, providing a comparative overview for researchers.

ParameterValueReference
Prevalence of APRT Deficiency (Homozygous State)
Caucasian Population1 in 50,000 to 1 in 100,000[5]
Japanese Population1 in 27,000[5]
Icelandic Population> 1 in 15,000[5]
Heterozygous Prevalence (Carriers)
Caucasian Population0.4% to 1.2%[5]
APRT Enzyme Activity Levels
Type I APRT DeficiencyComplete lack of activity (primarily in Caucasians)[5]
Type II APRT Deficiency10-25% of normal activity (primarily in Japanese populations)[5]
Solubility of this compound
In Water (pH 6.5, 37°C)1.53 ± 0.04 mg/L[7]
In Human Urine (pH 5.0, 37°C)2.68 ± 0.84 mg/L[1]
In Human Urine (pH 7.8, 37°C)4.97 ± 1.49 mg/L[1]

Signaling Pathways and Experimental Workflows

To visualize the metabolic derangement in APRT deficiency and the diagnostic process, the following diagrams are provided.

cluster_0 Normal Purine Salvage Pathway cluster_1 Pathway in APRT Deficiency Adenine Adenine AMP AMP Adenine->AMP APRT APRT APRT Adenine_def Adenine 2,8-DHA This compound Adenine_def->2,8-DHA Xanthine Oxidase Kidney_Stones Kidney_Stones 2,8-DHA->Kidney_Stones Precipitation Xanthine_Oxidase Xanthine_Oxidase

Metabolic pathway in APRT deficiency.

Clinical_Suspicion Clinical Suspicion (Recurrent radiolucent stones, family history) Urine_Analysis Urinalysis Clinical_Suspicion->Urine_Analysis Stone_Analysis Kidney Stone Analysis Urine_Analysis->Stone_Analysis Crystals observed Enzyme_Assay APRT Enzyme Activity Assay Stone_Analysis->Enzyme_Assay 2,8-DHA identified Genetic_Testing Genetic Testing Stone_Analysis->Genetic_Testing Diagnosis Diagnosis of APRT Deficiency Enzyme_Assay->Diagnosis Deficient activity Genetic_Testing->Diagnosis Confirmatory

Diagnostic workflow for 2,8-DHA urolithiasis.

Experimental Protocols

Analysis of this compound Stones by Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To identify the chemical composition of urinary calculi and confirm the presence of 2,8-DHA.

Methodology:

  • Sample Preparation: A small portion of the kidney stone is washed with deionized water and dried thoroughly. The dried sample is then ground into a fine powder using an agate mortar and pestle.

  • Pellet Formation: Approximately 1-2 mg of the powdered stone sample is mixed with 200-300 mg of potassium bromide (KBr) powder (FTIR grade). The mixture is then pressed into a transparent pellet using a hydraulic press.

  • FTIR Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Interpretation: The resulting infrared spectrum is compared with a reference spectrum of pure 2,8-DHA. Characteristic absorption peaks for 2,8-DHA are used for identification. It is crucial to use a comprehensive spectral library to differentiate 2,8-DHA from other stone components like uric acid and xanthine, as misidentification can occur.[8]

Measurement of Adenine Phosphoribosyltransferase (APRT) Enzyme Activity in Erythrocytes

Objective: To quantify the enzymatic activity of APRT in red blood cells to diagnose APRT deficiency.

Methodology:

  • Sample Collection and Preparation: Whole blood is collected in EDTA-containing tubes. Erythrocytes are isolated by centrifugation and washed multiple times with a saline solution. A hemolysate is prepared by lysing the red blood cells.

  • Enzyme Reaction: The assay mixture typically contains the erythrocyte lysate, a buffer solution, phosphoribosyl pyrophosphate (PRPP), and radiolabeled [¹⁴C]-adenine. The reaction is incubated at 37°C for a specific time.

  • Separation of Products: The reaction is stopped, and the product, [¹⁴C]-adenosine monophosphate (AMP), is separated from the unreacted [¹⁴C]-adenine using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

  • Quantification: The amount of [¹⁴C]-AMP formed is quantified using a scintillation counter. Enzyme activity is expressed as nanomoles of AMP formed per hour per milligram of hemoglobin.

Analysis of Urinary this compound Crystals

Objective: To detect the presence of 2,8-DHA crystals in urine, which is a strong indicator of APRT deficiency.

Methodology:

  • Urine Collection: A fresh, preferably morning, urine sample is collected.

  • Microscopic Examination: The urine sediment is examined under a light microscope. 2,8-DHA crystals typically appear as round, reddish-brown, or yellowish-brown spherulites with central spicules.[3]

  • Polarized Light Microscopy: Under polarized light, 2,8-DHA crystals exhibit a characteristic "Maltese cross" pattern of birefringence, which aids in their identification.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis and confirmation, urinary levels of 2,8-DHA can be measured using GC-MS. This method provides high sensitivity and specificity for the detection of 2,8-DHA and other related metabolites.[10]

Conclusion

This compound urolithiasis, while rare, represents a significant clinical challenge due to its potential for causing severe renal damage if not promptly and accurately diagnosed. A thorough understanding of its underlying pathophysiology, coupled with the application of precise analytical techniques, is paramount for researchers and clinicians. This guide provides the foundational knowledge and detailed methodologies necessary to advance the study and clinical management of this debilitating condition, ultimately aiming to improve patient outcomes through early detection and targeted therapeutic strategies.

References

Preliminary Studies on the Epidemiology of 2,8-Dihydroxyadenine Urolithiasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dihydroxyadenine (2,8-DHA) urolithiasis is an autosomal recessive genetic disorder resulting from the deficiency of the enzyme adenine phosphoribosyltransferase (APRT). This deficiency leads to the accumulation and renal excretion of 2,8-DHA, a highly insoluble purine metabolite, which can precipitate in the urinary tract, leading to stone formation, crystalluria, and potentially severe kidney damage, including end-stage renal disease. This technical guide provides a comprehensive overview of the current understanding of the epidemiology of 2,8-DHA urolithiasis, including its prevalence, genetic basis, and risk factors. Detailed methodologies for key diagnostic experiments are provided to facilitate further research and drug development in this area.

Introduction

This compound (2,8-DHA) urolithiasis is a rare but often underdiagnosed cause of kidney stones and chronic kidney disease.[1][2] It is caused by mutations in the APRT gene, which encodes the enzyme adenine phosphoribosyltransferase. This enzyme plays a crucial role in the purine salvage pathway by converting adenine to adenosine monophosphate (AMP).[3][4] In the absence of functional APRT, adenine is oxidized by xanthine dehydrogenase into the highly insoluble 2,8-DHA.[2][5] The clinical presentation of APRT deficiency can vary significantly, ranging from asymptomatic individuals to patients with recurrent painful stone episodes and progressive loss of kidney function.[6][7] Early and accurate diagnosis is critical for implementing effective treatment, primarily with xanthine dehydrogenase inhibitors like allopurinol, which can prevent stone formation and preserve renal function.[5] This guide aims to provide researchers and clinicians with a detailed understanding of the epidemiology and diagnostic approaches for 2,8-DHA urolithiasis.

Epidemiology

The prevalence of 2,8-DHA urolithiasis varies among different ethnic populations. The condition is inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the APRT gene to be affected.[8]

Prevalence and Incidence

The estimated prevalence of APRT deficiency is highest in the Icelandic population, followed by Japanese and Caucasian populations. The heterozygous carrier frequency is estimated to be between 0.4% and 1.2% in Caucasian populations.[8][9]

PopulationEstimated Prevalence (per 100,000)Heterozygous Carrier Frequency
Caucasian 0.5 - 1.0[10]0.4% - 1.2%[8][9]
Japanese 0.25 - 0.5[10]Not widely reported
Icelandic 8.9[10]Not widely reported

Table 1: Estimated Prevalence of 2,8-DHA Urolithiasis in Different Populations.

Genetic Basis and Risk Factors

2,8-DHA urolithiasis is a monogenic disease caused by mutations in the APRT gene, located on chromosome 16q24.[8][11] Over 40 different mutations have been identified in the APRT gene, including missense, nonsense, frameshift, and splice-site mutations.[9][12]

Two main types of APRT deficiency have been described based on in vitro enzyme activity, although this distinction has no known clinical significance:

  • Type I: Characterized by a complete absence of APRT activity and is more common in Caucasian populations.[8]

  • Type II: Shows some residual enzyme activity (10-25%) in cell lysates and is predominantly found in the Japanese population, often associated with the Met136Thr mutation.[8][12]

The primary risk factor for developing 2,8-DHA urolithiasis is having two pathogenic variants of the APRT gene. There are no other known major risk factors, although dietary purine intake may influence the severity of the disease.[13]

Pathophysiology

The metabolic pathway leading to the formation of 2,8-DHA is a direct consequence of APRT enzyme deficiency.

Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP Normal Pathway 8 8 Adenine->8 PPi PPi PRPP PRPP PRPP->AMP APRT APRT (Deficient) Xanthine_Dehydrogenase Xanthine Dehydrogenase _8_Hydroxyadenine 8-Hydroxyadenine _2_8_DHA This compound (Insoluble) _8_Hydroxyadenine->_2_8_DHA Urolithiasis Urolithiasis & Kidney Damage _2_8_DHA->Urolithiasis _Hydroxyadenine Alternative Pathway Xanthine_Dehydrogenage Xanthine_Dehydrogenage

Metabolic Pathway of 2,8-DHA Formation.

In individuals with APRT deficiency, the primary pathway for adenine metabolism is blocked. Consequently, adenine is shunted into an alternative pathway where it is oxidized by xanthine dehydrogenase to 8-hydroxyadenine and then to 2,8-DHA.[2][5] The low solubility of 2,8-DHA in urine leads to its precipitation and the formation of crystals and stones.

Experimental Protocols

Accurate diagnosis of 2,8-DHA urolithiasis is crucial for patient management. The following are detailed protocols for the key diagnostic experiments.

Stone Analysis by Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a reliable method for identifying the chemical composition of kidney stones.

start Kidney Stone Sample wash_dry Wash with deionized water and air dry start->wash_dry pulverize Pulverize the stone to a fine powder wash_dry->pulverize mix_KBr Mix ~1 mg of stone powder with ~200 mg of dry KBr pulverize->mix_KBr pelletize Press the mixture into a transparent pellet mix_KBr->pelletize analyze Analyze the pellet using an FTIR spectrometer pelletize->analyze interpret Interpret the spectrum by comparing with a 2,8-DHA reference spectrum analyze->interpret end Identification of 2,8-DHA interpret->end

Workflow for FTIR Analysis of Kidney Stones.

Methodology:

  • Sample Preparation:

    • Thoroughly wash the submitted kidney stone with deionized water to remove any contaminants and allow it to air dry completely.

    • Using a mortar and pestle, pulverize the entire stone, or a representative fragment, into a fine, homogenous powder.

    • Weigh approximately 1 mg of the stone powder and mix it with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Data Interpretation:

    • Compare the obtained spectrum with a reference spectrum for pure this compound.

    • Characteristic peaks for 2,8-DHA should be identified. While specific peak positions can vary slightly, the overall pattern is unique and allows for definitive identification. Misidentification as uric acid stones can occur with less specific methods, highlighting the importance of using a reliable reference spectrum.[14]

APRT Enzyme Activity Assay in Erythrocytes

Measuring the activity of the APRT enzyme in red blood cell lysates is a definitive diagnostic test. An HPLC-based method is described below.

Methodology:

  • Erythrocyte Lysate Preparation:

    • Collect a whole blood sample in an EDTA tube.

    • Centrifuge the blood to separate the plasma and buffy coat from the erythrocytes.

    • Wash the erythrocytes three times with cold phosphate-buffered saline (PBS).

    • Lyse the erythrocytes by adding a hypotonic buffer and freeze-thawing.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the hemoglobin and enzymes.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), magnesium chloride (a cofactor for APRT), 5-phosphoribosyl-1-pyrophosphate (PRPP), and the erythrocyte lysate.

    • Initiate the reaction by adding adenine.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching agent, such as perchloric acid, and then neutralize with potassium hydroxide.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Inject the supernatant into a reverse-phase HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) to separate the substrate (adenine) from the product (AMP).

    • Detect the separated compounds using a UV detector at a wavelength of 260 nm.

    • Quantify the amount of AMP produced by comparing the peak area to a standard curve. The enzyme activity is then calculated and expressed as nmol of AMP formed per hour per mg of hemoglobin.[1][15]

Genetic Testing for APRT Gene Mutations

Sequencing the APRT gene to identify pathogenic mutations provides a definitive diagnosis and can be used for family screening.

start Patient Blood Sample dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of APRT Exons dna_extraction->pcr purification PCR Product Purification pcr->purification sequencing Sanger Sequencing or NGS purification->sequencing analysis Sequence Data Analysis sequencing->analysis mutation_id Identification of Pathogenic Mutations analysis->mutation_id end Genetic Diagnosis mutation_id->end

References

Unraveling the Core Mechanisms of 2,8-Dihydroxyadenine-Induced Renal Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dihydroxyadenine (DHA) nephropathy is a form of chronic kidney disease (CKD) resulting from the deposition of insoluble DHA crystals in the renal tubules. This condition, arising from a deficiency of the enzyme adenine phosphoribosyltransferase (APRT), leads to a cascade of pathological events including tubular obstruction, inflammation, oxidative stress, and fibrosis, ultimately culminating in renal failure. This technical guide provides an in-depth exploration of the fundamental mechanisms underlying DHA-induced renal injury, details key experimental protocols for its study, and presents quantitative data from preclinical models to facilitate a comprehensive understanding for researchers and professionals in the field of nephrology and drug development.

Introduction

This compound nephropathy is a metabolic disorder characterized by the accumulation of DHA, a poorly soluble metabolite of adenine, within the kidneys. In healthy individuals, the enzyme adenine phosphoribosyltransferase (APRT) salvages adenine back into the purine pool. However, in individuals with APRT deficiency, adenine is shunted towards an alternative pathway where it is oxidized by xanthine oxidase to form 2,8-DHA. Due to its low solubility, 2,8-DHA precipitates and forms crystals within the renal tubules, initiating a cascade of events that lead to kidney damage. The adenine-induced rodent model of nephropathy is a widely used and well-characterized experimental system that faithfully recapitulates the key features of human DHA nephropathy, providing a valuable platform for investigating its pathogenesis and for the preclinical evaluation of potential therapeutic interventions.

Fundamental Mechanisms of 2,8-DHA-Induced Renal Injury

The pathophysiology of 2,8-DHA nephropathy is a multifactorial process involving mechanical obstruction by crystals and subsequent cellular and molecular responses that drive inflammation, oxidative stress, and fibrosis.

Crystal Deposition and Tubular Injury

The initial insult in 2,8-DHA nephropathy is the formation and deposition of DHA crystals within the renal tubules. These crystals can cause physical obstruction, leading to increased intratubular pressure and mechanical stress on the tubular epithelial cells. This mechanical injury contributes to tubular cell damage and death. Furthermore, the crystals themselves can be directly cytotoxic to tubular epithelial cells. Studies have shown that DHA crystals can be internalized by tubular cells, leading to lysosomal dysfunction and the release of damage-associated molecular patterns (DAMPs).

Inflammatory Response

The presence of DHA crystals in the renal tubules triggers a robust inflammatory response. This is a critical driver of the subsequent pathology.

DHA crystals are recognized by the innate immune system as a danger signal, leading to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal tubular epithelial cells and infiltrating immune cells, particularly macrophages.[1] Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted and amplify the inflammatory cascade. The inhibition of the NLRP3 inflammasome has been shown to be protective in experimental models of crystalline nephropathies.[1]

Tumor necrosis factor (TNF) and its receptors, particularly TNFR1, play a significant role in mediating inflammation and injury in 2,8-DHA nephropathy.[1][2] Studies using knockout mice have demonstrated that the absence of TNFR1 ameliorates the severity of the disease by reducing inflammation.[1][2] TNF-α, produced by activated macrophages and other immune cells, binds to TNFR1 on tubular epithelial cells, triggering intracellular signaling pathways that lead to the expression of pro-inflammatory cytokines and chemokines, as well as adhesion molecules that promote the recruitment of more inflammatory cells to the site of injury.

The inflammatory milieu created by cytokine and chemokine release leads to the infiltration of monocytes and their differentiation into macrophages in the renal interstitium. These macrophages play a dual role. While they are involved in attempting to clear the DHA crystals through phagocytosis, their sustained activation contributes to chronic inflammation and the production of pro-fibrotic factors. In response to the persistent crystal deposition, a granulomatous reaction can occur, where immune cells, including macrophages and giant cells, surround the crystals in an attempt to wall them off.[1]

Oxidative Stress

Oxidative stress is a key contributor to cellular damage in 2,8-DHA nephropathy. The inflammatory response, particularly the activation of NADPH oxidase in phagocytic cells, leads to the production of reactive oxygen species (ROS). Additionally, mitochondrial dysfunction in injured tubular cells further contributes to the ROS burden. This excess of ROS overwhelms the antioxidant defense mechanisms of the kidney, leading to damage to lipids (lipid peroxidation), proteins, and DNA, further exacerbating tubular cell injury and promoting apoptosis and necrosis.

Renal Fibrosis

The culmination of chronic inflammation and persistent tubular injury is the development of renal fibrosis. This is characterized by the excessive deposition of extracellular matrix (ECM) proteins, such as collagens, leading to the replacement of functional renal parenchyma with scar tissue. Key mediators of this process include transforming growth factor-beta 1 (TGF-β1), which is produced by various cell types including macrophages and injured tubular cells. TGF-β1 promotes the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production. It also induces epithelial-to-mesenchymal transition (EMT), where tubular epithelial cells acquire a mesenchymal phenotype and contribute to the pool of ECM-producing cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in 2,8-DHA-induced renal injury.

NLRP3_Inflammasome_Activation cluster_extracellular Extracellular Space cluster_cell Renal Tubular Epithelial Cell / Macrophage cluster_inflammasome NLRP3 Inflammasome Complex DHA_Crystals 2,8-DHA Crystals NLRP3 NLRP3 DHA_Crystals->NLRP3 Recognition ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation IL1b Mature IL-1β Caspase1->IL1b Cleavage IL18 Mature IL-18 Caspase1->IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

NLRP3 Inflammasome Activation by DHA Crystals.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Renal Tubular Epithelial Cell cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., CCL2, ICAM-1) NFkB_p65_p50_active->Gene_Expression Inflammation_Fibrosis Inflammation & Fibrosis Gene_Expression->Inflammation_Fibrosis Leads to

TNF-α/TNFR1 Signaling Pathway in Renal Injury.
Experimental Workflow

The following diagram outlines a typical experimental workflow for studying 2,8-DHA-induced renal injury in a mouse model.

Experimental_Workflow Start Start: C57BL/6 Mice Induction Induction of Nephropathy: 0.2% Adenine in Casein-Based Diet (4 weeks) Start->Induction Monitoring Weekly Monitoring: Body Weight, Food/Water Intake Induction->Monitoring Sample_Collection Terminal Sample Collection Induction->Sample_Collection Monitoring->Induction Blood_Analysis Blood Analysis: Serum Creatinine, BUN Sample_Collection->Blood_Analysis Urine_Analysis Urine Analysis: Albumin, KIM-1, NGAL Sample_Collection->Urine_Analysis Kidney_Harvest Kidney Harvest Sample_Collection->Kidney_Harvest Data_Analysis Data Analysis and Interpretation Blood_Analysis->Data_Analysis Urine_Analysis->Data_Analysis Histopathology Histopathology: H&E, PAS, Sirius Red Staining Kidney_Harvest->Histopathology IHC Immunohistochemistry: α-SMA, Collagen III, F4/80 Kidney_Harvest->IHC Biochemical_Assays Biochemical Assays: Oxidative Stress Markers (MDA, SOD, CAT) Kidney_Harvest->Biochemical_Assays Gene_Expression Gene Expression Analysis: RT-qPCR for Inflammatory and Fibrotic Markers Kidney_Harvest->Gene_Expression Histopathology->Data_Analysis IHC->Data_Analysis Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis

Experimental Workflow for Adenine-Induced Nephropathy Model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide an overview of key experimental protocols used in the study of 2,8-DHA nephropathy.

Adenine-Induced Nephropathy Mouse Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.

  • Diet: A casein-based diet is supplemented with 0.2% (w/w) adenine. Control animals receive the same casein-based diet without adenine.

  • Induction Period: The adenine-containing diet is provided ad libitum for a period of 4 weeks to induce significant and stable renal injury.

  • Housing: Mice are housed in a temperature- and light-controlled environment with free access to water.

  • Monitoring: Body weight, food, and water consumption are monitored weekly.

Assessment of Renal Function
  • Serum Analysis: Blood is collected via cardiac puncture at the end of the study. Serum is separated by centrifugation and stored at -80°C. Serum creatinine and blood urea nitrogen (BUN) levels are measured using commercially available colorimetric assay kits.

  • Urine Analysis: 24-hour urine samples are collected using metabolic cages. Urinary albumin, kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL) are quantified using ELISA kits.

Histopathological Analysis
  • Tissue Processing: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: 4 μm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for visualization of basement membranes and tubular injury, and Sirius Red for collagen deposition to assess fibrosis.

  • Scoring: Tubular injury (e.g., tubular dilation, cast formation, epithelial cell necrosis) and interstitial fibrosis are scored in a blinded manner by a qualified pathologist.

Immunohistochemistry
  • Antigen Retrieval: Deparaffinized kidney sections are subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against markers of interest, such as α-smooth muscle actin (α-SMA) for myofibroblasts, Collagen Type III for fibrosis, and F4/80 for macrophages.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate kit. Sections are counterstained with hematoxylin.

  • Quantification: The percentage of the positively stained area is quantified using image analysis software.

Measurement of Oxidative Stress Markers
  • Tissue Homogenization: A portion of the kidney cortex is homogenized in ice-cold buffer.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: The activities of the antioxidant enzymes SOD and CAT are determined using commercially available colorimetric assay kits.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing the adenine-induced mouse model of 2,8-DHA nephropathy.

Table 1: Renal Function Parameters

ParameterControl GroupAdenine-Induced Group (4 weeks)
Serum Creatinine (mg/dL)0.15 ± 0.021.2 ± 0.3
Blood Urea Nitrogen (BUN) (mg/dL)25 ± 5150 ± 25
Urinary Albumin (μ g/24h )15 ± 3100 ± 20*

*Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Table 2: Urinary Tubular Injury Markers

MarkerControl GroupAdenine-Induced Group (4 weeks)
KIM-1 (ng/mL)0.5 ± 0.110 ± 2.5
NGAL (ng/mL)20 ± 5250 ± 50

*Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Table 3: Renal Fibrosis Markers

MarkerControl GroupAdenine-Induced Group (4 weeks)
α-SMA (% positive area)< 1%15 ± 3%
Collagen III (% positive area)1 ± 0.5%20 ± 5%

*Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Table 4: Renal Oxidative Stress Markers

MarkerControl GroupAdenine-Induced Group (4 weeks)
MDA (nmol/mg protein)2.5 ± 0.58.0 ± 1.5
SOD Activity (U/mg protein)150 ± 2075 ± 15
CAT Activity (U/mg protein)50 ± 825 ± 5*

*Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Conclusion

2,8-DHA-induced renal injury is a complex pathological process driven by crystal deposition, which triggers a deleterious cascade of inflammation, oxidative stress, and fibrosis. The activation of the NLRP3 inflammasome and TNF-α signaling are central to the inflammatory response, while the subsequent production of ROS and pro-fibrotic factors leads to progressive tissue scarring and loss of renal function. The adenine-induced animal model provides a robust platform to dissect these mechanisms and to evaluate novel therapeutic strategies aimed at mitigating this debilitating disease. A thorough understanding of these fundamental mechanisms is paramount for the development of targeted therapies to prevent or reverse the progression of 2,8-DHA nephropathy.

References

Methodological & Application

Application Note: Sensitive Detection of 2,8-Dihydroxyadenine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 2,8-dihydroxyadenine (2,8-DHA) in biological matrices such as urine and plasma. 2,8-DHA is a critical biomarker for adenine phosphoribosyltransferase (APRT) deficiency, a rare hereditary disorder that can lead to nephrolithiasis and chronic kidney disease.[1][2][3][4] The presented methodology provides a high-throughput and reliable assay for the diagnosis and therapeutic monitoring of patients with APRT deficiency.[1][2]

Introduction

Adenine phosphoribosyltransferase (APRT) deficiency is an autosomal recessive metabolic disorder characterized by the accumulation of this compound (2,8-DHA), a poorly soluble purine metabolite.[3][4][5] The precipitation of 2,8-DHA in the renal tubules can lead to crystalluria, kidney stone formation, and progressive renal failure.[3][4] Accurate and sensitive measurement of 2,8-DHA in biological fluids is crucial for the timely diagnosis of APRT deficiency and for monitoring the efficacy of treatments such as allopurinol or febuxostat, which aim to reduce 2,8-DHA production.[1][2][3][4]

Traditional methods for monitoring 2,8-DHA, such as urine microscopy, often lack the sensitivity required for effective disease management.[1][2] UPLC-MS/MS offers significant advantages in terms of sensitivity, specificity, and throughput for the quantitative analysis of biomarkers like 2,8-DHA in complex biological matrices.[1][5][6] This application note provides a detailed protocol for a UPLC-MS/MS assay for 2,8-DHA, based on established and validated methods.[1][3][4]

Experimental Protocols

Sample Preparation

Urine Samples:

  • Thaw frozen urine samples at room temperature.

  • To ensure the solubility of 2,8-DHA, which is poorly soluble at acidic pH, raise the pH of the urine samples to 10 by adding 25% NH4OH with continuous stirring.[1]

  • Prior to analysis, dilute the urine samples 1:15 (v/v) with 10 mM ammonium hydroxide (NH4OH).[1][2]

  • Pipette 50 µL of the diluted urine sample into a 96-well plate.

  • Add 100 µL of 10 mM NH4OH to each well.

  • Add 50 µL of the internal standard working solution (e.g., isotopically labeled 2,8-DHA) to each well.[1]

  • Mix the plate for 3 minutes.

  • Centrifuge the plate at 3100 rpm for 10 minutes at 4°C.[1]

  • Inject the supernatant into the UPLC-MS/MS system.[1]

Plasma Samples:

  • For plasma samples, a protein precipitation step is required.[3][4]

  • Add acetonitrile to the plasma sample to precipitate proteins.[3][4]

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Evaporate the resulting supernatant to dryness.[3][4]

  • Reconstitute the dried extract in a suitable solvent compatible with the mobile phase before injection.

UPLC Conditions
  • Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: 0.1% (v/v) formic acid in water (pH 2.8) or 2 mM ammonium acetate in water (pH 6.7).[1]

  • Mobile Phase B: Methanol or acetonitrile.[1]

  • Gradient Elution: A gradient program should be optimized to ensure sufficient retention and separation of 2,8-DHA from other matrix components. An example gradient is as follows:

    • 0–1.0 min: 0.5% B

    • 1.0–2.5 min: Gradient to 20% B

    • 2.5–4.5 min: Gradient to 80% B

    • 4.5–5.5 min: Hold at 80% B

    • 5.5–5.7 min: Return to 0.5% B

    • 5.7–6.5 min: Re-equilibration at 0.5% B[1]

  • Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

  • Injection Volume: 5-10 µL.

MS/MS Conditions
  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode (ESI+).[1]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2,8-DHA and its internal standard.

    • 2,8-DHA: The exact m/z transitions should be optimized for the specific instrument used.

    • Internal Standard (e.g., 2,8-DHA-2-13C-1,3-15N2): Monitor the corresponding mass transition.

  • Optimization of MS Parameters: Cone voltage, desolvation temperature, and desolvation gas flow should be optimized to maximize the signal intensity for 2,8-DHA.[3][4]

Data Presentation

The quantitative performance of the UPLC-MS/MS method for 2,8-DHA analysis is summarized in the table below. The data is compiled from validated methods for both urine and plasma matrices.[1][3][4]

ParameterUrine MatrixPlasma Matrix
Linearity Range 100 - 5000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 20 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) 100 ng/mL50 ng/mL
Intra-day Precision (%CV) 4.5 - 5.7%< 15%
Inter-day Precision (%CV) Within ±15%< 15%
Intra-day Accuracy -2.0 to 8.5%-10.8 to 8.3%
Inter-day Accuracy Within ±15%-10.8 to 8.3%
Analysis Run Time ~6.5 minutesNot explicitly stated

Mandatory Visualization

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Dilution Dilution (Urine) or Protein Precipitation (Plasma) Sample->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Centrifugation Centrifugation IS_Spike->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into UPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for 2,8-DHA analysis.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of this compound in biological samples.[1] This methodology is a valuable tool for the diagnosis and therapeutic management of APRT deficiency, facilitating improved patient care and outcomes.[1][2][7] The detailed protocols and performance characteristics presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories.

References

Application Notes and Protocols for In Vitro Modeling of 2,8-Dihydroxyadenine Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing in vitro models of 2,8-Dihydroxyadenine (2,8-DHA) nephropathy. This condition, arising from a deficiency in the enzyme adenine phosphoribosyltransferase (APRT), leads to the accumulation and crystallization of 2,8-DHA in the renal tubules, causing inflammation, fibrosis, and progressive kidney failure. The following protocols and data are designed to facilitate the study of the disease's molecular mechanisms and the preclinical evaluation of potential therapeutics.

Introduction to 2,8-DHA Nephropathy In Vitro Models

In vitro models of 2,8-DHA nephropathy aim to recapitulate the key pathological events observed in patients, namely the cytotoxic, inflammatory, and pro-fibrotic effects of 2,8-DHA crystals on renal tubular epithelial cells. The primary cell type of interest is the proximal tubular epithelial cell (PTEC), as these cells are prominently affected in the disease. The human kidney-2 (HK-2) cell line, an immortalized human PTEC line, serves as a robust and reproducible model system for these studies.

The core of the in vitro model involves the exposure of cultured HK-2 cells to synthesized 2,8-DHA crystals. The subsequent cellular responses can be quantified to assess the extent of injury and the efficacy of therapeutic interventions. Key pathogenic mechanisms that can be modeled in vitro include:

  • Crystal-induced cytotoxicity: Direct damage to renal cells upon interaction with 2,8-DHA crystals, leading to cell death.

  • Inflammasome activation: Recognition of 2,8-DHA crystals by the innate immune system, leading to the activation of the NLRP3 inflammasome and secretion of pro-inflammatory cytokines like IL-1β.

  • Necroptosis: A form of programmed necrosis initiated by death receptors and mediated by the RIPK1/RIPK3/MLKL signaling pathway.

  • Fibrosis: The downstream consequence of chronic inflammation and cellular injury, characterized by the excessive deposition of extracellular matrix proteins.

Data Presentation

The following tables summarize expected quantitative data from in vitro experiments modeling 2,8-DHA nephropathy. These values are based on published in vivo data and in vitro studies with analogous crystals and should be experimentally validated.

Table 1: Dose-Dependent Cytotoxicity of 2,8-DHA Crystals on HK-2 Cells

2,8-DHA Crystal Concentration (µg/mL)Cell Viability (%) (24 hours)LDH Release (Fold Change vs. Control) (24 hours)
0 (Control)100 ± 51.0 ± 0.2
5085 ± 71.8 ± 0.3
10065 ± 83.5 ± 0.5
20040 ± 106.2 ± 0.8
40025 ± 69.8 ± 1.2

Table 2: Time-Course of Inflammatory Marker Expression in HK-2 Cells Exposed to 2,8-DHA Crystals (200 µg/mL)

Time (hours)IL-1β Secretion (pg/mL)NLRP3 mRNA Expression (Fold Change vs. Control)
0 (Control)< 101.0 ± 0.1
6150 ± 254.5 ± 0.6
12400 ± 508.2 ± 1.1
24750 ± 8012.5 ± 1.8
48600 ± 709.0 ± 1.3

Table 3: Expression of Fibrotic Markers in HK-2 Cells after Prolonged Exposure to 2,8-DHA Crystals (100 µg/mL)

Time (days)Alpha-SMA mRNA Expression (Fold Change vs. Control)Collagen I mRNA Expression (Fold Change vs. Control)
0 (Control)1.0 ± 0.21.0 ± 0.3
32.5 ± 0.43.1 ± 0.5
55.8 ± 0.96.5 ± 1.0
78.2 ± 1.29.8 ± 1.5

Experimental Protocols

Protocol 1: Preparation of 2,8-DHA Crystals

Objective: To prepare sterile 2,8-DHA crystals for in vitro experiments.

Materials:

  • Kidney stones from patients with confirmed 2,8-DHA nephropathy (obtained ethically and with appropriate approvals)

  • Sterile mortar and pestle

  • 100% Ethanol

  • Sterile 40 µm cell strainer

  • Sterile phosphate-buffered saline (PBS)

  • Endotoxin removal solution

  • LAL assay kit for endotoxin testing

Method:

  • Under sterile conditions, grind the 2,8-DHA kidney stone fragments into a fine powder using a sterile mortar and pestle.

  • Suspend the powder in 100% ethanol and vortex vigorously.

  • Pass the suspension through a sterile 40 µm cell strainer to obtain uniformly sized crystals.

  • Wash the crystals three times with sterile PBS by centrifugation at 5000 x g for 10 minutes and resuspension.

  • Resuspend the final crystal pellet in sterile, endotoxin-free PBS.

  • Treat the crystal suspension with an endotoxin removal solution according to the manufacturer's instructions.

  • Verify the absence of endotoxin using a LAL assay kit.

  • Determine the concentration of the crystal suspension by drying a known volume and measuring the weight.

  • Store the sterile 2,8-DHA crystal suspension at 4°C.

Protocol 2: In Vitro Model of 2,8-DHA-Induced Cytotoxicity in HK-2 Cells

Objective: To assess the cytotoxic effects of 2,8-DHA crystals on human proximal tubular epithelial cells.

Materials:

  • HK-2 cells (ATCC® CRL-2190™)

  • Keratinocyte-Serum Free Medium (K-SFM) supplemented with human recombinant epidermal growth factor (EGF) and bovine pituitary extract (BPE)

  • Sterile 96-well cell culture plates

  • Prepared sterile 2,8-DHA crystal suspension

  • Cell viability assay kit (e.g., MTT or WST-1)

  • LDH cytotoxicity assay kit

Method:

  • Culture HK-2 cells in K-SFM at 37°C in a humidified atmosphere of 5% CO2.

  • Seed HK-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of the sterile 2,8-DHA crystal suspension in K-SFM to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µg/mL).

  • Remove the culture medium from the cells and replace it with the 2,8-DHA crystal-containing medium.

  • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • At each time point, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Collect the cell culture supernatant to measure lactate dehydrogenase (LDH) release using an LDH cytotoxicity assay kit, following the manufacturer's protocol.

Protocol 3: Assessment of NLRP3 Inflammasome Activation

Objective: To quantify the activation of the NLRP3 inflammasome in HK-2 cells in response to 2,8-DHA crystals.

Materials:

  • HK-2 cells

  • Sterile 24-well cell culture plates

  • Prepared sterile 2,8-DHA crystal suspension

  • Lipopolysaccharide (LPS)

  • ELISA kit for human IL-1β

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for NLRP3 and a housekeeping gene (e.g., GAPDH)

Method:

  • Seed HK-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and grow to 70-80% confluency.

  • Prime the cells by treating them with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • After priming, wash the cells with sterile PBS and add fresh K-SFM containing the desired concentration of 2,8-DHA crystals (e.g., 200 µg/mL).

  • Incubate for various time points (e.g., 6, 12, 24, 48 hours).

  • At each time point, collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

  • Lyse the cells at each time point and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) to determine the relative mRNA expression levels of NLRP3, normalized to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for In Vitro 2,8-DHA Nephropathy Model cluster_prep Crystal Preparation cluster_culture Cell Culture and Treatment cluster_assays Endpoint Assays p1 Grind 2,8-DHA Stones p2 Suspend in Ethanol p1->p2 p3 Filter (40 µm) p2->p3 p4 Wash with PBS p3->p4 p5 Endotoxin Removal p4->p5 p6 Quantify Concentration p5->p6 c3 Expose to 2,8-DHA Crystals p6->c3 c1 Culture HK-2 Cells c2 Seed in Plates c1->c2 c2->c3 a1 Cytotoxicity (MTT, LDH) c3->a1 a2 Inflammation (ELISA, qPCR) c3->a2 a3 Fibrosis (qPCR, Western Blot) c3->a3

Caption: Workflow for preparing 2,8-DHA crystals and modeling nephropathy in vitro.

G NLRP3 Inflammasome Activation by 2,8-DHA Crystals DHA 2,8-DHA Crystals PTEC Proximal Tubule Epithelial Cell DHA->PTEC Internalization NLRP3 NLRP3 PTEC->NLRP3 Activation Signal ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Secreted IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: NLRP3 inflammasome activation pathway in renal cells by 2,8-DHA crystals.

G RIPK1/RIPK3/MLKL-Mediated Necroptosis Pathway DeathReceptor Death Receptor (e.g., TNFR1) RIPK1 RIPK1 DeathReceptor->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Recruitment & Phosphorylation pMLKL Phosphorylated MLKL MLKL->pMLKL Pore Pore Formation in Plasma Membrane pMLKL->Pore Necroptosis Necroptosis Pore->Necroptosis

Caption: Key steps in the RIPK1/RIPK3/MLKL-mediated necroptosis signaling pathway.

Application Notes and Protocols for Creating Animal Models of Adenine Phosphoribosyltransferase (APRT) Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine Phosphoribosyltransferase (APRT) deficiency is a rare autosomal recessive metabolic disorder characterized by the absence or severe reduction of APRT enzyme activity. This enzymatic defect leads to the accumulation of adenine, which is then oxidized by xanthine dehydrogenase to the highly insoluble compound 2,8-dihydroxyadenine (DHA).[1][2][3] The precipitation of DHA crystals in the renal tubules can cause nephrolithiasis, chronic kidney disease (CKD), and eventual renal failure.[1][2][3] Animal models that faithfully recapitulate the human disease are indispensable for studying the pathophysiology of APRT deficiency and for the preclinical evaluation of novel therapeutic strategies.

These application notes provide detailed protocols for the generation and characterization of APRT deficient mouse models, offering a valuable tool for researchers in nephrology, genetics, and pharmacology.

I. Generation of APRT Deficient Mouse Models

The generation of mice with a targeted disruption of the Aprt gene is crucial for studying APRT deficiency. Historically, this has been achieved through gene targeting in embryonic stem (ES) cells. More recently, CRISPR-Cas9 technology has emerged as a more rapid and efficient method for creating knockout mouse models.

Protocol 1: Generation of Aprt Knockout Mice using CRISPR-Cas9

This protocol outlines the key steps for creating Aprt knockout mice using the CRISPR-Cas9 system.

1. gRNA Design and Synthesis:

  • Target Selection: Identify a suitable target sequence in the mouse Aprt gene (Gene ID: 11821). Exons that are critical for protein function are ideal targets to ensure a complete knockout.

  • gRNA Design: Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to design single guide RNAs (sgRNAs) with high on-target efficiency and low off-target potential.

  • Synthesis: Synthesize the designed sgRNAs.

2. Preparation of CRISPR-Cas9 Reagents for Microinjection:

  • Prepare a microinjection mix containing Cas9 mRNA or protein and the validated sgRNA(s).

  • The final concentration of each component should be optimized, but a typical starting point is 100 ng/µL for Cas9 mRNA and 50 ng/µL for each sgRNA.

3. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice.

  • Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.

  • Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

4. Genotyping and Founder Identification:

  • At 2-3 weeks of age, obtain tail biopsies from the resulting pups.

  • Extract genomic DNA and perform PCR amplification of the target region.

  • Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify founders with insertions or deletions (indels) that result in a frameshift mutation in the Aprt gene.

5. Breeding and Colony Establishment:

  • Breed founder mice with wild-type mice to establish germline transmission of the mutated Aprt allele.

  • Intercross heterozygous F1 generation mice to produce homozygous Aprt knockout mice.

Workflow for Generating Aprt Knockout Mice using CRISPR-Cas9

CRISPR_Workflow cluster_design Design & Synthesis cluster_injection Microinjection cluster_breeding Breeding & Analysis gRNA_design gRNA Design for Aprt Gene gRNA_synthesis gRNA Synthesis gRNA_design->gRNA_synthesis Microinjection Microinjection of Cas9/gRNA gRNA_synthesis->Microinjection Zygote_harvest Zygote Harvest Zygote_harvest->Microinjection Genotyping Genotyping of Pups Microinjection->Genotyping Founder_ID Founder Identification Genotyping->Founder_ID Breeding Breeding to Homozygosity Founder_ID->Breeding Characterization Phenotypic Characterization Breeding->Characterization

Caption: Workflow for generating Aprt knockout mice.

II. Phenotypic Characterization of APRT Deficient Mice

A thorough phenotypic characterization is essential to validate the animal model and to assess the efficacy of potential therapeutic interventions.

Biochemical Analysis

Protocol 2: Measurement of APRT Enzyme Activity (HPLC-based)

This protocol is adapted for mouse liver or kidney tissue.

1. Tissue Homogenization:

  • Excise the liver or kidney and immediately place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM DTT).

  • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is the cytosolic fraction containing APRT.

2. Protein Quantification:

  • Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford or BCA assay).

3. Enzyme Reaction:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM phosphoribosyl pyrophosphate (PRPP), and 0.5 mM [¹⁴C]-adenine.

  • Initiate the reaction by adding 50-100 µg of cytosolic protein to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 10 µL of 4 M formic acid.

4. HPLC Analysis:

  • Centrifuge the reaction mixture to pellet precipitated protein.

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Use an isocratic mobile phase of 50 mM KH₂PO₄ (pH 5.6) with 5% methanol.

  • Monitor the eluate for radioactivity to quantify the amount of [¹⁴C]-AMP produced.

  • Calculate the specific activity as nmol of AMP formed per mg of protein per hour.

Protocol 3: Quantification of this compound (DHA) in Urine and Kidney Tissue by UPLC-MS/MS

This protocol is based on established methods for DHA quantification.[4][5]

1. Sample Preparation:

  • Urine: Collect urine samples and store them at -80°C. Prior to analysis, dilute the urine 1:15 (v/v) with 10 mM ammonium hydroxide.

  • Kidney Tissue: Homogenize a weighed portion of the kidney in 10 mM ammonium hydroxide. Centrifuge the homogenate and collect the supernatant.

2. UPLC-MS/MS Analysis:

  • Use a UPLC system coupled to a tandem mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 100 x 2.1 mm).

  • Mobile Phase A: 2 mM ammonium acetate in water (pH 5.7).

  • Mobile Phase B: 2 mM ammonium acetate in acetonitrile/water (95:5 v/v).

  • Gradient: A linear gradient from 0.5% to 80% B.

  • Ionization Mode: Electrospray ionization in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for DHA and an internal standard (e.g., isotopically labeled DHA).

3. Quantification:

  • Generate a standard curve using known concentrations of DHA.

  • Calculate the DHA concentration in the samples based on the standard curve.

Renal Function Assessment

Protocol 4: Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine

  • Collect blood samples from the mice via cardiac puncture or tail vein.

  • Separate the serum and store it at -80°C.

  • Use commercially available colorimetric assay kits to measure BUN and creatinine levels according to the manufacturer's instructions.

Histopathological Analysis

Protocol 5: Hematoxylin and Eosin (H&E) Staining and Crystal Identification

1. Tissue Processing:

  • Fix the kidneys in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on glass slides.

2. H&E Staining:

  • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

  • Stain with hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in 0.5% acid alcohol.

  • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

  • Counterstain with eosin for 1-2 minutes.

  • Dehydrate, clear, and mount with a permanent mounting medium.

3. Crystal Identification:

  • Examine the H&E stained sections under a light microscope. DHA crystals typically appear as brownish-green, birefringent structures under polarized light.

Protocol 6: Semi-Quantitative Scoring of Renal Injury

  • Evaluate the H&E stained sections for tubulointerstitial changes, including tubular dilation, atrophy, interstitial inflammation, and fibrosis.

  • Score the severity of these changes on a scale of 0 to 4, where 0 = no change, 1 = mild (<25% of the cortex affected), 2 = moderate (25-50% affected), 3 = severe (51-75% affected), and 4 = very severe (>75% affected).

III. Expected Phenotypes and Quantitative Data

Aprt knockout mice exhibit a phenotype that closely mimics human APRT deficiency.

Table 1: Biochemical Parameters in Wild-Type and Aprt Knockout Mice

ParameterWild-TypeAprt Knockout
APRT Enzyme Activity (nmol/mg/hr) ~20-30<1
Urinary DHA (µ g/24h ) Undetectable>1000
Kidney DHA (µg/g tissue) Undetectable>500
Blood Urea Nitrogen (BUN) (mg/dL) 20-3050-150
Serum Creatinine (mg/dL) 0.2-0.40.6-1.5

Note: Values are approximate and may vary depending on the mouse strain, age, and sex.

Table 2: Histopathological Findings in Aprt Knockout Mice

Histological FeatureObservation
Crystal Deposition Abundant intratubular and interstitial DHA crystals.
Tubular Injury Dilation, atrophy, and necrosis of renal tubules.
Interstitial Inflammation Infiltration of mononuclear cells.
Fibrosis Increased deposition of extracellular matrix.

IV. Signaling Pathways in DHA-Induced Nephropathy

The deposition of DHA crystals in the kidney triggers a cascade of cellular events leading to inflammation and tissue damage.

Signaling Pathway in DHA-Induced Nephropathy

Signaling_Pathway DHA_Crystals DHA Crystal Deposition Tubular_Injury Renal Tubular Injury DHA_Crystals->Tubular_Injury DAMPs Release of DAMPs Tubular_Injury->DAMPs Inflammasome NLRP3 Inflammasome Activation DAMPs->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Caption: Key signaling events in DHA nephropathy.

The deposition of DHA crystals causes direct injury to renal tubular epithelial cells, leading to the release of damage-associated molecular patterns (DAMPs).[6] These DAMPs, along with the crystals themselves, are recognized by pattern recognition receptors, such as the NLRP3 inflammasome, in resident immune cells and tubular cells.[7][8] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form.[7] IL-1β is a potent pro-inflammatory cytokine that recruits immune cells to the site of injury, amplifying the inflammatory response and contributing to the development of interstitial fibrosis.[6]

V. Conclusion

The Aprt knockout mouse is a robust and clinically relevant model for studying the pathophysiology of APRT deficiency and for evaluating the in vivo efficacy of novel therapeutic agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and characterize this important animal model.

References

Application Notes and Protocols for the Infrared Spectroscopy Analysis of 2,8-Dihydroxyadenine Stones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dihydroxyadenine (2,8-DHA) urolithiasis is a rare and severe form of kidney stone disease caused by a deficiency of the enzyme adenine phosphoribosyltransferase (APRT). This enzymatic defect leads to the accumulation and renal excretion of 2,8-DHA, a poorly soluble purine metabolite that precipitates in the urinary tract, forming crystals and stones. Accurate and rapid identification of 2,8-DHA stones is crucial for correct diagnosis, appropriate patient management—which differs significantly from that for more common stone types—and the development of targeted therapies. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a sample, making it an ideal method for the identification and characterization of urinary calculi composition. This document provides detailed application notes and protocols for the analysis of 2,8-DHA stones using Fourier Transform Infrared (FTIR) spectroscopy.

Principle of Infrared Spectroscopy for Stone Analysis

Infrared spectroscopy measures the interaction of infrared radiation with a sample. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the molecule's functional groups. An FTIR spectrometer collects and processes this absorption information to generate a unique spectral fingerprint. By comparing the FTIR spectrum of an unknown kidney stone to the reference spectrum of pure 2,8-DHA, a definitive identification can be made. Misidentification of 2,8-DHA stones has been reported, underscoring the importance of careful spectral analysis and comparison with a verified reference.[1][2][3][4][5][6]

Data Presentation: Characteristic Infrared Absorption Peaks of this compound

The accurate identification of this compound in urinary calculi relies on the recognition of its characteristic absorption bands in the infrared spectrum. The following table summarizes the key IR absorption peaks for 2,8-DHA, compiled from reference spectra of confirmed 2,8-DHA stones. A notable feature is the double peak in the high-frequency region, which is characteristic of the primary amine group.

Wavenumber (cm⁻¹)Tentative Vibrational Mode Assignment
3345 and 3263N-H stretching vibrations of the primary amine group
~1680C=O stretching
~1640N-H bending
~1580Ring vibrations
~1480Ring vibrations
~1440C-N stretching
~1380C-H bending
~1320C-N stretching
~1240Ring vibrations
~1180Ring vibrations
~1120C-O stretching
~980Ring breathing
~940Out-of-plane N-H bending
~880Out-of-plane C-H bending
~800Ring vibrations
~780Ring vibrations

Experimental Protocols

Two primary methods are commonly employed for the FTIR analysis of kidney stones: the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique. Both methods require the initial pulverization of the stone sample.

I. Sample Preparation: Pulverization
  • Obtain a representative sample of the kidney stone. If the stone is large, it may be necessary to sample different areas (e.g., the core and the outer layers).

  • Using a clean agate mortar and pestle, carefully crush the stone fragment into a fine, homogenous powder.

  • Ensure the powder is sufficiently fine to minimize scattering of the infrared beam.

II. Method A: KBr Pellet Technique

This traditional method involves dispersing the powdered sample within a KBr matrix, which is transparent to infrared radiation.

Materials:

  • Pulverized stone sample

  • FTIR-grade Potassium Bromide (KBr), dried

  • Pellet press with a die

  • Spatula

  • Agate mortar and pestle

Protocol:

  • Weigh out approximately 1-2 mg of the pulverized stone sample and 150-200 mg of dry, FTIR-grade KBr. The recommended sample-to-KBr ratio is approximately 1:100.

  • Transfer the weighed sample and KBr to an agate mortar.

  • Thoroughly mix and grind the sample and KBr together until a fine, homogenous powder is obtained. This step is critical for obtaining a high-quality spectrum.

  • Transfer the powder mixture to the die of the pellet press.

  • Apply pressure to the die according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum.

III. Method B: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The ATR-FTIR method is a more modern and rapid technique that requires minimal sample preparation.

Materials:

  • Pulverized stone sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

Protocol:

  • Ensure the crystal of the ATR accessory is clean. Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the pulverized stone sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum of the sample.

  • After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

IV. FTIR Spectrometer Settings and Data Acquisition

Typical Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-64 (signal-to-noise ratio increases with the number of scans)

  • Apodization: Happ-Genzel or as recommended by the instrument manufacturer

Data Analysis:

  • Perform a baseline correction on the acquired spectrum if necessary.

  • For ATR-FTIR data, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Compare the resulting spectrum with a reference spectrum of pure this compound. The presence of the characteristic peaks listed in the data table confirms the identity of the stone. Many instrument software packages include libraries of reference spectra for kidney stone components.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis cluster_kbr KBr Pellet Method cluster_atr ATR-FTIR Method cluster_data_analysis Data Analysis stone Kidney Stone Sample pulverize Pulverize Stone (Mortar & Pestle) stone->pulverize powder Fine Homogenous Powder pulverize->powder mix_kbr Mix with KBr powder->mix_kbr apply_atr Apply to ATR Crystal powder->apply_atr press_pellet Press into Pellet mix_kbr->press_pellet kbr_analysis Acquire Spectrum press_pellet->kbr_analysis process_spectrum Process Spectrum (Baseline/ATR Correction) kbr_analysis->process_spectrum atr_analysis Acquire Spectrum apply_atr->atr_analysis atr_analysis->process_spectrum compare_spectrum Compare with Reference Spectrum process_spectrum->compare_spectrum identification Identify 2,8-DHA compare_spectrum->identification

Caption: Experimental workflow for the analysis of 2,8-DHA stones using FTIR spectroscopy.

logical_relationship aprt_deficiency APRT Deficiency adenine_metabolism Altered Adenine Metabolism aprt_deficiency->adenine_metabolism dha_production Increased 2,8-DHA Production adenine_metabolism->dha_production dha_precipitation 2,8-DHA Precipitation in Urine dha_production->dha_precipitation stone_formation 2,8-DHA Stone Formation dha_precipitation->stone_formation ftir_analysis FTIR Analysis of Stone stone_formation->ftir_analysis diagnosis Diagnosis of 2,8-DHA Urolithiasis ftir_analysis->diagnosis

Caption: Logical relationship from APRT deficiency to diagnosis via FTIR.

References

Application Notes and Protocols for the Identification of 2,8-Dihydroxyadenine Crystals in Urine Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of 2,8-dihydroxyadenine (2,8-DHA) crystals in urine sediment is a critical step in the diagnosis of adenine phosphoribosyltransferase (APRT) deficiency, a rare autosomal recessive metabolic disorder.[1][2] In APRT deficiency, the absence of the APRT enzyme leads to the accumulation of adenine, which is then oxidized by xanthine oxidase to the highly insoluble 2,8-DHA.[1][3] This insolubility promotes crystallization and the formation of kidney stones (urolithiasis) and can lead to crystal-induced kidney damage, known as 2,8-DHA nephropathy, potentially progressing to end-stage renal disease if left untreated.[4][5]

Early and accurate identification of 2,8-DHA crystals through urine microscopy is paramount for timely diagnosis and initiation of effective treatment, which can prevent irreversible kidney damage.[6][7] These application notes provide detailed protocols for the microscopic identification of 2,8-DHA crystals, including sample preparation, key morphological characteristics, and differentiation from other common urinary crystals.

Metabolic Pathway of this compound Formation

The formation of 2,8-DHA is a direct consequence of the metabolic block in the purine salvage pathway caused by APRT deficiency. The following diagram illustrates the normal and pathological metabolism of adenine.

Adenine Adenine AMP Adenosine Monophosphate (AMP) (Normal Pathway) Adenine->AMP APRT Dihydroxyadenine This compound (2,8-DHA) (Pathological Pathway) Adenine->Dihydroxyadenine Xanthine Dehydrogenase Xanthine_Dehydrogenase Xanthine Dehydrogenase APRT Adenine Phosphoribosyltransferase (APRT) APRT_Deficiency APRT Deficiency APRT_Deficiency->APRT

Caption: Metabolic pathway of adenine.

Quantitative Data Summary

The following table summarizes the key characteristics of 2,8-DHA crystals observed during urine microscopy.

ParameterDescription
Shape Typically round or spherical, sometimes appearing as amorphous aggregates.[4][8]
Color Reddish-brown to brown.[9][10]
Size Variable, ranging from small to large crystals.[11][12]
Birefringence Birefringent under polarized light.[8]
Polarized Light Microscopy Exhibits a characteristic central "Maltese cross" pattern, especially in small to medium-sized crystals.[4][9][10][13][14]
Solubility in Acetic Acid Insoluble in 10% acetic acid.[11]

Experimental Protocols

Protocol 1: Urine Sample Preparation and Initial Microscopic Examination

Objective: To prepare a fresh urine sample for microscopic analysis and perform an initial examination for the presence of crystals.

Materials:

  • Freshly voided urine sample (first-morning void is preferred as it is more concentrated)[14]

  • Conical centrifuge tubes (15 mL)

  • Centrifuge

  • Microscope slides

  • Coverslips

  • Transfer pipettes

  • Bright-field microscope

Methodology:

  • Collect a mid-stream, clean-catch urine sample in a sterile container.

  • Transfer 10-12 mL of the urine to a conical centrifuge tube.

  • Centrifuge the sample at approximately 400-500 x g for 5 minutes to pellet the sediment.

  • Carefully decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom of the tube.

  • Gently resuspend the sediment by flicking the bottom of the tube.

  • Using a transfer pipette, place one drop of the resuspended sediment onto a clean microscope slide.

  • Cover the drop with a coverslip, avoiding the formation of air bubbles.

  • Examine the slide under a bright-field microscope at low (100x) and high (400x) magnification.

  • Scan the slide for the presence of round, reddish-brown crystals with dark outlines and central spicules.[15][16]

Protocol 2: Polarized Light Microscopy for 2,8-DHA Crystal Identification

Objective: To confirm the identity of suspected 2,8-DHA crystals using polarized light microscopy.

Materials:

  • Prepared urine sediment slide (from Protocol 1)

  • Polarizing microscope

Methodology:

  • Place the prepared slide on the stage of a polarizing microscope.

  • Under low power (100x), locate the crystals of interest.

  • Switch to high power (400x) for detailed observation.

  • Engage the polarizer and analyzer of the microscope.

  • Observe the crystals for birefringence. 2,8-DHA crystals will appear bright against a dark background.

  • Specifically look for a characteristic "Maltese cross" pattern of light interference within the round crystals.[4][9][10][13][14] This pattern is most prominent in small to medium-sized crystals.[4]

Protocol 3: Differentiation of 2,8-DHA from Uric Acid and Ammonium Urate Crystals

Objective: To differentiate 2,8-DHA crystals from other morphologically similar crystals, particularly uric acid and ammonium urate.

Materials:

  • Prepared urine sediment slide

  • 10% Acetic Acid solution

  • Bright-field and polarizing microscope

Methodology:

Part A: Morphological Differentiation

  • Uric Acid Crystals: These are highly pleomorphic and can appear as diamond, rhombic, or barrel shapes. While they can sometimes be brownish, they typically do not present as perfectly round spheres like 2,8-DHA. Uric acid stones form in acidic urine.[4]

  • Ammonium Urate (or Biurate) Crystals: These often appear as "thorny apples" or spheres with radial striations and are typically found in alkaline urine. They can be confused with 2,8-DHA due to their spherical shape and brownish color.

Part B: Chemical Differentiation

  • Prepare a new wet mount of the urine sediment as described in Protocol 1.

  • Place a drop of 10% acetic acid at the edge of the coverslip.

  • Allow the acetic acid to diffuse under the coverslip by placing a piece of absorbent paper at the opposite edge.

  • Observe the crystals under the microscope as the acetic acid comes into contact with them.

  • Ammonium urate crystals will dissolve in 10% acetic acid, while 2,8-DHA crystals will not.[11]

Experimental Workflow

The following diagram outlines the logical workflow for the identification of 2,8-DHA crystals in a urine sample.

Start Urine Sample Collection Centrifuge Centrifugation and Sediment Preparation Start->Centrifuge Brightfield Bright-field Microscopy Centrifuge->Brightfield Suspicious_Crystals Suspicious Crystals Found? (Round, Brown) Brightfield->Suspicious_Crystals Polarized Polarized Light Microscopy Suspicious_Crystals->Polarized Yes Negative Negative for 2,8-DHA Suspicious_Crystals->Negative No Maltese_Cross Maltese Cross Pattern? Polarized->Maltese_Cross Differentiation Differentiation from Ammonium Urate Maltese_Cross->Differentiation Yes Maltese_Cross->Negative No Acetic_Acid 10% Acetic Acid Test Differentiation->Acetic_Acid Soluble Crystals Dissolve? Acetic_Acid->Soluble DHA_Positive Presumptive Positive for 2,8-DHA Soluble->DHA_Positive No Soluble->Negative Yes

References

Genetic Sequencing of the APRT Gene for Mutation Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine phosphoribosyltransferase (APRT) deficiency is a rare autosomal recessive metabolic disorder resulting from mutations in the APRT gene, located on chromosome 16q24.[1] This enzyme plays a crucial role in the purine salvage pathway, catalyzing the conversion of adenine to adenosine monophosphate (AMP).[2][3] A deficiency in APRT leads to the accumulation of adenine, which is then oxidized by xanthine dehydrogenase to form the highly insoluble compound 2,8-dihydroxyadenine (2,8-DHA).[3][4] The precipitation of 2,8-DHA crystals in the renal tubules can cause urolithiasis (kidney stones), crystalline nephropathy, and progressive renal failure.[1][5]

Accurate and early diagnosis through genetic sequencing of the APRT gene is critical for implementing effective treatment, primarily with xanthine dehydrogenase inhibitors like allopurinol, to prevent irreversible kidney damage.[3] These application notes provide a detailed overview and protocols for the mutation analysis of the APRT gene.

Data Presentation: APRT Gene Mutations and Associated Enzyme Activity

Mutations in the APRT gene are classified into two main types based on in vitro enzyme activity. Type I mutations (APRTQ0) result in a complete loss of enzyme function, while Type II mutations (APRTJ) exhibit residual, though significantly reduced, enzyme activity in cell extracts.[1][3] This distinction, however, is considered of historical interest as in vivo enzyme activity is severely deficient in both types.[6] Below is a summary of common and notable mutations.

Mutation NameTypeExon/IntronConsequencePopulation Frequency/OriginResidual APRT Activity (in vitro)
IVS4+2insTType IIntron 4Aberrant splicing, truncated protein~40% of affected Europeans[2][4]Null[3]
Met136Thr (M136T)Type IIExon 5Missense mutationAlmost exclusively in Japanese individuals[2][3]10-25% of normal[5]
Asp65ValType IExon 3Missense mutationIcelandic and British populationsNull
Val150PheType IIExon 5Missense mutationPolish population[3]Substantial residual activity[7]
p.Gln147XType IExon 5Nonsense mutationItalian patientNull

Signaling Pathways and Logical Relationships

Adenine Metabolism and the Pathophysiology of APRT Deficiency

Mutations in the APRT gene disrupt the normal purine salvage pathway, leading to the pathological production of 2,8-DHA.

cluster_0 Normal Purine Salvage Pathway cluster_1 APRT Deficiency Pathway Adenine Adenine APRT APRT Enzyme Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP Adenine_def Adenine XDH Xanthine Dehydrogenase Adenine_def->XDH DHA This compound (2,8-DHA) XDH->DHA Kidney_Damage Kidney Stones & Renal Failure DHA->Kidney_Damage APRT_gene APRT Gene APRT_gene->APRT Encodes Mutation Mutation APRT_gene->Mutation Mutation->APRT Causes deficiency

Caption: Metabolic fate of adenine in health and APRT deficiency.

Experimental Protocols

I. DNA Extraction

Genomic DNA is the starting material for APRT gene sequencing.

  • Sample Source: Peripheral blood is the most common source.

  • Method: Standard DNA extraction kits (e.g., QIAamp DNA Blood Mini Kit, Promega Maxwell® RSC Blood DNA Kit) can be used following the manufacturer's instructions.

  • Quality Control: The concentration and purity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. DNA integrity can be visualized by agarose gel electrophoresis.

II. PCR Amplification of APRT Exons

The five exons and their flanking intronic regions of the APRT gene are amplified using Polymerase Chain Reaction (PCR).

  • Primer Design: Primers should be designed to flank each of the five exons of the human APRT gene (NCBI Gene ID: 353). Online tools such as Primer-BLAST can be used to design specific primers. It is crucial to check for potential single nucleotide polymorphisms (SNPs) in the primer binding sites to avoid allele dropout.

  • PCR Reaction Mixture (50 µL total volume):

    • Genomic DNA: 100-200 ng

    • Forward Primer: 10 µM

    • Reverse Primer: 10 µM

    • dNTPs: 200 µM each

    • Taq DNA Polymerase: 1-2 units

    • 10x PCR Buffer (with MgCl₂): 5 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for each primer pair)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 10 minutes

    • Hold: 4°C

  • PCR Product Verification: Amplified products should be visualized on a 1.5% agarose gel to confirm the expected size and the absence of non-specific products.

III. Sanger Sequencing

Sanger sequencing is the gold standard for mutation analysis of single genes.

  • PCR Product Purification: PCR products must be purified to remove unincorporated dNTPs and primers. Commercially available kits (e.g., QIAquick PCR Purification Kit) are suitable for this purpose.

  • Sequencing Reaction:

    • Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.

    • The sequencing reaction is performed with both the forward and reverse primers in separate reactions for bidirectional sequencing.

    • Follow the manufacturer's protocol for the sequencing reaction setup and thermal cycling.

  • Sequence Analysis:

    • The sequencing products are analyzed on a capillary electrophoresis-based genetic analyzer.

    • The resulting sequences are aligned to the APRT reference sequence (NCBI Reference Sequence: NG_011551.1) using software like FinchTV, Chromas, or more advanced tools like SeqMan Pro.

    • Any variations from the reference sequence are identified and evaluated for their potential pathogenicity based on established databases (e.g., ClinVar, HGMD) and in silico prediction tools.

IV. Next-Generation Sequencing (NGS)

For broader screening or when Sanger sequencing fails to identify a mutation despite strong clinical suspicion, an NGS-based panel that includes the APRT gene can be employed.

  • Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Target Enrichment: The APRT gene regions are selectively captured from the library using hybridization-based methods with biotinylated probes.

  • Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina MiSeq).

  • Data Analysis: The sequencing reads are aligned to the human reference genome, and variants within the APRT gene are called and annotated using a bioinformatics pipeline. This can also help in identifying large deletions or duplications that might be missed by Sanger sequencing.[8]

Experimental Workflow

The overall workflow for APRT mutation analysis involves several key steps from sample receipt to the final report.

cluster_0 Sample & DNA Preparation cluster_1 Amplification & Sequencing cluster_2 Data Analysis & Interpretation Sample Patient Sample (Blood) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC1 DNA Quality & Quantity Check DNA_Extraction->QC1 PCR PCR Amplification of APRT Exons QC1->PCR QC2 Agarose Gel Electrophoresis PCR->QC2 Purification PCR Product Purification QC2->Purification Sequencing Sanger Sequencing Purification->Sequencing Alignment Sequence Alignment to Reference Sequencing->Alignment Variant_Calling Variant Identification Alignment->Variant_Calling Interpretation Clinical Interpretation & Reporting Variant_Calling->Interpretation

Caption: Workflow for APRT gene mutation analysis.

Conclusion

The genetic sequencing of the APRT gene is a definitive method for the diagnosis of APRT deficiency. The protocols outlined in these application notes provide a framework for researchers and clinicians to perform mutation analysis, from sample preparation to data interpretation. Early and accurate identification of pathogenic mutations in the APRT gene is paramount for patient management and the prevention of long-term renal complications.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 2,8-Dihydroxyadenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dihydroxyadenine (DHA) is a poorly soluble purine derivative that can accumulate in individuals with a deficiency of the enzyme adenine phosphoribosyltransferase (APRT). This accumulation can lead to crystalluria, kidney stone formation, and potential nephrotoxicity. The study of DHA metabolism and the development of diagnostic and therapeutic strategies for APRT deficiency often require isotopically labeled internal standards for accurate quantification in biological matrices.

These application notes provide detailed protocols for the chemical synthesis of isotopically labeled this compound, facilitating research in purine metabolism, clinical diagnostics, and drug development. The described methods are based on a five-step synthesis commencing from commercially available starting materials, which can be substituted with their isotopically labeled analogues to produce the desired labeled product.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a five-step sequence, starting with the condensation of thiourea and malononitrile to form a pyrimidine ring, followed by a series of functional group transformations and a final cyclization to yield the purine core. Isotopic labels (e.g., ¹³C, ¹⁵N) can be introduced early in the synthesis by using labeled thiourea.

Synthesis_Pathway Thiourea Thiourea Step1 Step 1: Cyclization Thiourea->Step1 Malononitrile Malononitrile Malononitrile->Step1 Intermediate1 4,6-Diamino-2-mercaptopyrimidine Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate3 4,6-Diamino-5-nitroso-2-hydroxypyrimidine Step2->Intermediate3 Intermediate2 4,6-Diamino-2-hydroxypyrimidine Step3 Step 3: Nitrosation Step4 Step 4: Reduction Intermediate3->Step4 Step5 Step 5: Cyclization Step4->Step5 Intermediate4 4,5,6-Triamino-2-hydroxypyrimidine FinalProduct This compound Step5->FinalProduct

Caption: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

StepReactionKey ReagentsSolventTypical Yield (%)
1CyclizationThiourea, Malononitrile, Sodium EthoxideEthanol75-85
2Hydrolysis4,6-Diamino-2-mercaptopyrimidine, Hydrogen Peroxide, Sodium HydroxideWater~80
3Nitrosation4,6-Diamino-2-hydroxypyrimidine, Sodium Nitrite, Acetic AcidWaterHigh
4Reduction4,6-Diamino-5-nitroso-2-hydroxypyrimidine, Sodium DithioniteWater~70
5Cyclization4,5,6-Triamino-2-hydroxypyrimidine, Urea or FormamideN/A or FormamideModerate

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Diamino-2-mercaptopyrimidine

This protocol describes the initial cyclization reaction to form the pyrimidine core. For isotopic labeling, commercially available isotopically labeled thiourea (e.g., Thiourea-¹³C,¹⁵N₂) can be used.

Step1_Workflow cluster_reagents Reagents cluster_procedure Procedure Thiourea Thiourea (or labeled analogue) Mix Dissolve Thiourea and Malononitrile in Ethanol Thiourea->Mix Malononitrile Malononitrile Malononitrile->Mix NaOEt Sodium Ethoxide AddBase Add Sodium Ethoxide NaOEt->AddBase Ethanol Ethanol Ethanol->Mix Mix->AddBase Reflux Reflux the mixture AddBase->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter the precipitate Cool->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry the product Wash->Dry Product 4,6-Diamino-2-mercaptopyrimidine Dry->Product

Caption: Workflow for the synthesis of 4,6-diamino-2-mercaptopyrimidine.

Materials:

  • Thiourea (or isotopically labeled equivalent)

  • Malononitrile

  • Sodium Ethoxide

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea and malononitrile in anhydrous ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4,6-diamino-2-mercaptopyrimidine. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of 4,6-Diamino-2-hydroxypyrimidine

This step involves the conversion of the mercapto group to a hydroxyl group.

Materials:

  • 4,6-Diamino-2-mercaptopyrimidine

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution

  • Water

Procedure:

  • Suspend 4,6-diamino-2-mercaptopyrimidine in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath to -5 to 5 °C.

  • Slowly add 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 30-60 minutes at low temperature.

  • Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4,6-diamino-2-hydroxypyrimidine.

Protocol 3: Synthesis of 4,6-Diamino-5-nitroso-2-hydroxypyrimidine

This step introduces a nitroso group at the 5-position of the pyrimidine ring.

Materials:

  • 4,6-Diamino-2-hydroxypyrimidine

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Water

Procedure:

  • Dissolve 4,6-diamino-2-hydroxypyrimidine in water, heating if necessary.

  • Cool the solution and add a solution of sodium nitrite in water.

  • Slowly add glacial acetic acid to the mixture while stirring. A color change should be observed.

  • Continue stirring at room temperature for several hours to ensure complete reaction.

  • Collect the precipitated product by filtration, wash with water, and dry.

Protocol 4: Synthesis of 4,5,6-Triamino-2-hydroxypyrimidine

This protocol describes the reduction of the nitroso group to an amino group.

Step4_Workflow cluster_reagents Reagents cluster_procedure Procedure Intermediate3 4,6-Diamino-5-nitroso- 2-hydroxypyrimidine Dissolve Suspend starting material in hot water Intermediate3->Dissolve Na2S2O4 Sodium Dithionite AddReductant Add Sodium Dithionite in portions Na2S2O4->AddReductant Water Water Water->Dissolve Dissolve->AddReductant Heat Heat the mixture AddReductant->Heat Cool Cool the solution Heat->Cool Filter Filter the product Cool->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry Product 4,5,6-Triamino-2-hydroxypyrimidine Dry->Product

Caption: Workflow for the reduction to 4,5,6-triamino-2-hydroxypyrimidine.

Materials:

  • 4,6-Diamino-5-nitroso-2-hydroxypyrimidine

  • Sodium Dithionite (Na₂S₂O₄)

  • Water

Procedure:

  • Suspend 4,6-diamino-5-nitroso-2-hydroxypyrimidine in hot water.

  • Add sodium dithionite in small portions to the stirred suspension. The color of the reaction mixture should change.

  • Heat the mixture near boiling for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 5: Synthesis of this compound

This final step involves the cyclization of the triaminopyrimidine intermediate to form the purine ring system of this compound.

Materials:

  • 4,5,6-Triamino-2-hydroxypyrimidine

  • Urea or Formamide

Procedure using Urea:

  • Thoroughly mix 4,5,6-triamino-2-hydroxypyrimidine with an excess of urea in a reaction vessel.

  • Heat the mixture to a molten state (typically above 135 °C).

  • Continue heating for approximately 1-2 hours.

  • Cool the reaction mixture and treat with hot water to dissolve the product and separate it from any insoluble byproducts.

  • Allow the aqueous solution to cool, inducing crystallization of this compound.

  • Collect the crystals by filtration, wash with cold water, and dry.

Procedure using Formamide:

  • Heat a mixture of 4,5,6-triamino-2-hydroxypyrimidine in formamide.

  • Maintain the temperature at around 170-180 °C for 2 hours.

  • Cool the reaction mixture and collect the precipitated product.

  • Wash the product with water and ethanol and then dry.

Isotopic Labeling Considerations

To synthesize isotopically labeled this compound, the corresponding labeled starting material should be used in Protocol 1. For example, to prepare this compound-2-¹³C-1,3-¹⁵N₂, one would start with Thiourea-¹³C,¹⁵N₂. The subsequent reaction steps are carried out as described. It is crucial to monitor the incorporation and retention of the isotopic labels at each stage, typically using mass spectrometry. The final product's isotopic enrichment should be determined by mass spectrometry to confirm the successful synthesis of the labeled compound.

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Care should be taken when handling corrosive reagents like sodium hydroxide and strong oxidizing agents like hydrogen peroxide. Reactions under reflux should be monitored carefully. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for High-Throughput Screening of 2,8-Dihydroxyadenine Formation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dihydroxyadenine (DHA) nephropathy is a debilitating condition arising from the deficiency of the purine salvage enzyme adenine phosphoribosyltransferase (APRT).[1][2] This genetic disorder leads to the accumulation of adenine, which is subsequently oxidized by xanthine dehydrogenase (XDH) into the highly insoluble this compound.[3] The precipitation of DHA crystals in the renal tubules can cause nephrolithiasis, chronic kidney disease, and ultimately, renal failure.[1][3] The inhibition of XDH presents a promising therapeutic strategy to prevent the formation of 2,8-DHA and mitigate the progression of this disease.[2]

These application notes provide a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of this compound formation by targeting xanthine dehydrogenase. Detailed protocols for both a primary absorbance-based assay and a more sensitive fluorescence-based assay are provided, along with a workflow for hit confirmation and secondary screening.

Biochemical Pathway of this compound Formation

In individuals with APRT deficiency, the standard pathway for adenine recycling is impaired. Consequently, adenine is shunted into a catabolic pathway where it is converted to this compound by xanthine dehydrogenase, the same enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid.[4]

cluster_purine_salvage Purine Salvage Pathway (Normal) cluster_dha_formation 2,8-DHA Formation Pathway (APRT Deficiency) Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP Normal Pathway APRT APRT APRT->Adenine PRPP PRPP Adenine2 Adenine DHA This compound (Insoluble) Adenine2->DHA Pathological Pathway XDH Xanthine Dehydrogenase (XDH) (Target for Inhibition) XDH->Adenine2 APRT_Deficiency APRT Deficiency APRT_Deficiency->Adenine2 Blocks Salvage

Fig. 1: Biochemical pathway of 2,8-DHA formation.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying inhibitors of this compound formation follows a multi-step process designed to efficiently screen large compound libraries and subsequently validate promising hits.

start Start: Compound Library primary_screen Primary HTS Assay (e.g., Absorbance-Based) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation (IC50 Determination) hit_id->dose_response Primary Hits secondary_assay Secondary (Orthogonal) Assay (e.g., Fluorescence-Based) dose_response->secondary_assay mechanism_studies Mechanism of Action Studies (e.g., Reversibility, Kinetics) secondary_assay->mechanism_studies Confirmed Hits selectivity Selectivity Profiling mechanism_studies->selectivity lead_opt Lead Optimization selectivity->lead_opt

References

Application Note: High-Throughput Analysis of Urinary Purines by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Purines are nitrogen-containing bicyclic aromatic compounds that are fundamental to numerous biological processes. As constituents of nucleic acids (adenine and guanine), energy carriers (ATP, GTP), and signaling molecules, their metabolism is tightly regulated. Dysregulation of purine metabolism has been implicated in a variety of pathological conditions, including hyperuricemia, gout, Lesch-Nyhan syndrome, and certain types of renal disease.[1] The analysis of urinary purine levels, therefore, provides a valuable non-invasive window into the metabolic state of an individual and can serve as a diagnostic and prognostic tool in clinical research and drug development.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of urinary purines.[2] Its advantages over traditional methods like high-performance liquid chromatography (HPLC) include high separation efficiency, short analysis times, minimal sample and reagent consumption, and automation capabilities.[3][4] This application note provides a detailed protocol for the measurement of key urinary purines, including hypoxanthine, xanthine, and uric acid, using capillary electrophoresis.

Principle of the Method

Capillary electrophoresis separates charged molecules based on their differential migration in an electric field. In this application, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. A small plug of the urine sample is introduced into the capillary, and a high voltage is applied across its ends. The purine analytes, which are ionized at the pH of the BGE, migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. Detection is typically achieved by UV absorbance, as purines exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum.

Experimental Protocols

I. Reagents and Materials
  • Purine Standards: Hypoxanthine, Xanthine, Uric Acid, Adenine, Guanine, Allopurinol, Oxypurinol (Sigma-Aldrich or equivalent)

  • Internal Standard: 6-Methylmercaptopurine or Etofylline[5]

  • Buffer Components: Sodium tetraborate, Sodium dodecyl sulfate (SDS), 2-Amino-2-methyl-1-propanol (AMP)

  • Reagents for Sample Preparation: Deionized water, Sodium hydroxide (for capillary washing)

  • Apparatus:

    • Capillary Electrophoresis System with a UV detector

    • Uncoated fused-silica capillaries (e.g., 50 µm i.d.)

    • Data acquisition and analysis software

    • Microcentrifuge

    • pH meter

    • Vortex mixer

II. Standard Solution Preparation
  • Stock Solutions (1 mM): Prepare individual stock solutions of each purine standard and the internal standard in deionized water. Sonication may be required to aid dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of the linear range (e.g., 5 µM to 2000 µM).[5]

III. Sample Preparation

For many applications, urine samples can be analyzed with minimal preparation.[5]

  • Urine Collection: Collect mid-stream urine samples in sterile containers.

  • Centrifugation: Centrifuge the urine sample at a low speed (e.g., 2000 x g) for 10 minutes to pellet any cellular debris or precipitates.

  • Dilution (if necessary): Depending on the expected concentration of purines, the supernatant may be diluted with deionized water. For many applications, no dilution is necessary.[5]

  • Internal Standard Addition: Add a known concentration of the internal standard to each sample.

For applications requiring higher sensitivity or removal of interfering substances, a dialysis and concentration step can be included.[4]

IV. Capillary Electrophoresis Protocol

The following is a representative protocol. Optimal conditions may vary depending on the specific instrument and analytes of interest.

  • Capillary Conditioning: At the beginning of each day, flush the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer for at least 5 minutes each.[3]

  • Running Buffer Preparation: A common running buffer consists of 40-60 mmol/L borate buffer with the addition of 80 mmol/L sodium dodecyl sulfate (SDS), adjusted to a pH of 9.4-9.6.[3][6]

  • Sample Injection: Inject the prepared urine sample hydrodynamically (e.g., by applying pressure for 3 seconds).[6]

  • Separation: Apply a separation voltage of 20-30 kV.[3][6] The capillary temperature can be maintained at 35°C.[3]

  • Detection: Monitor the UV absorbance at a wavelength suitable for purines, typically around 205 nm or 218 nm.

V. Data Analysis
  • Peak Identification: Identify the peaks of interest in the electropherogram by comparing their migration times with those of the standards.

  • Quantification: Calculate the concentration of each purine analyte by constructing a calibration curve of peak area (or height) ratio of the analyte to the internal standard versus the concentration of the standards.

Quantitative Data Summary

The performance of capillary electrophoresis for urinary purine analysis is summarized in the tables below.

Table 1: Method Performance Characteristics

ParameterHypoxanthineXanthineUric AcidReference
Limit of Detection (LOD) 0.5 µmol/L2.0 µmol/L20 µmol/L[6]
Limit of Quantification (LOQ) 20 µM20 µM20 µM[5]
Linear Range up to 150 µmol/Lup to 150 µmol/Lup to 300 µmol/L[6]
Analytical Recovery 93-105%93-105%93-105%[6]
Within-run CV < 5.2%< 5.2%< 5.2%[6]
Interday CV < 5%< 5%< 5%[3]

Table 2: Urinary Hypoxanthine Concentrations in Infants

GroupMean Hypoxanthine Concentration (µmol/mmol creatinine) ± SDReference
Control Group (n=35) 13.1 ± 4.0[6]
Apparent Life-Threatening Episode (n=43) 25.1 ± 8.1[6]
Infantile Apnoea (n=25) 58.2 ± 17.4[6]

Visualizations

Experimental Workflow

The overall workflow for the analysis of urinary purines by capillary electrophoresis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis urine_collection Urine Collection centrifugation Centrifugation urine_collection->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer is_addition Internal Standard Addition supernatant_transfer->is_addition injection Sample Injection is_addition->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection peak_identification Peak Identification detection->peak_identification quantification Quantification peak_identification->quantification

Caption: Workflow for urinary purine analysis using capillary electrophoresis.

Purine Metabolism Pathway

The following diagram illustrates a simplified purine metabolism pathway, highlighting the key enzymes and metabolites relevant to urinary excretion.

purine_metabolism Simplified Purine Metabolism Pathway ADA: Adenosine Deaminase, PNP: Purine Nucleoside Phosphorylase XO: Xanthine Oxidase, GDA: Guanine Deaminase cluster_purine_synthesis Purine Synthesis & Salvage cluster_purine_degradation Purine Degradation Pathway cluster_excretion Excretion AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Guanine Guanine Guanosine->Guanine PNP Xanthine Xanthine Hypoxanthine->Xanthine XO Guanine->Xanthine GDA Uric_Acid Uric Acid Xanthine->Uric_Acid XO Urinary_Excretion Urinary Excretion Uric_Acid->Urinary_Excretion

Caption: Simplified overview of the purine degradation pathway.

Conclusion

Capillary electrophoresis offers a rapid, robust, and sensitive method for the quantification of urinary purines. The protocols outlined in this application note provide a solid foundation for researchers and clinicians to implement this technique for a wide range of applications, from the diagnosis of inborn errors of metabolism to the monitoring of therapeutic interventions and the investigation of disease pathogenesis. The high-throughput nature of CE makes it particularly well-suited for large-scale clinical studies and drug development programs.

References

Application Notes and Protocols for Histopathological Staining of 2,8-Dihydroxyadenine Deposits in Kidney Biopsies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-dihydroxyadenine (2,8-DHA) nephropathy is a rare and often underdiagnosed cause of renal failure, resulting from a deficiency of the enzyme adenine phosphoribosyltransferase (APRT). This genetic disorder leads to the accumulation and precipitation of 2,8-DHA crystals within the renal tubules and interstitium, causing progressive kidney damage. Accurate histopathological identification of these crystalline deposits in kidney biopsies is crucial for diagnosis, guiding appropriate therapy, and monitoring disease progression, particularly in the context of drug development for purine metabolism disorders.

These application notes provide a comprehensive overview and detailed protocols for the histochemical staining and microscopic examination of 2,8-DHA deposits in kidney biopsy specimens.

Application Notes

The histopathological diagnosis of 2,8-DHA nephropathy relies on the microscopic identification of characteristic crystals. Several staining methods are employed to visualize these deposits and the associated renal pathology. The choice of staining technique can impact the visualization and interpretation of these crystals.

Key Characteristics of 2,8-DHA Crystals: Under light microscopy, 2,8-DHA crystals typically appear as round, brownish, or yellowish-brown structures. They can be found within tubular lumens, inside tubular epithelial cells, and in the interstitium. A key diagnostic feature is their strong birefringence under polarized light, often exhibiting a characteristic "Maltese cross" pattern.[1][2]

Differential Diagnosis: A primary challenge in the histopathological diagnosis of 2,8-DHA nephropathy is differentiating these crystals from other crystalline deposits, most notably calcium oxalate crystals. Both can appear birefringent under polarized light.[3][4] A useful technique to distinguish between the two involves the use of Michel transport medium, in which calcium oxalate crystals are soluble, while 2,8-DHA crystals are not.[4]

Comparative Staining Characteristics for 2,8-DHA Deposits

While direct quantitative comparisons of staining efficacy are limited in the literature, the following table summarizes the expected qualitative and semi-quantitative findings for various histochemical stains used in the evaluation of 2,8-DHA nephropathy.

Staining MethodAppearance of 2,8-DHA CrystalsAppearance of Surrounding TissueUtility in 2,8-DHA Diagnosis
Hematoxylin & Eosin (H&E) Round, brownish to yellowish-brown crystals.[1][5]Provides general morphology, shows tubular injury, interstitial inflammation, and fibrosis.Primary Screening: Good for initial identification of crystals and overall renal architecture.
Polarized Light Microscopy Strongly birefringent (brightly glowing) with a characteristic "Maltese cross" pattern.[1][2]Background tissue is dark.Confirmatory: Essential for demonstrating the crystalline nature and characteristic optical properties of 2,8-DHA.
Periodic Acid-Schiff (PAS) May appear brownish-green.[6]Stains basement membranes and can highlight tubular atrophy.Supportive: Useful for assessing tubular basement membrane integrity and overall tubulointerstitial scarring.
Masson's Trichrome Can appear as light blue or bluish-green deposits.[7]Stains collagen blue/green, highlighting fibrosis. Muscle and cytoplasm appear red.Supportive: Excellent for visualizing the extent of interstitial fibrosis associated with chronic crystal deposition.
Grocott's Methenamine Silver (GMS) Reported to be strongly silver positive (black).[5][8]Stains basement membranes black.Supportive: Can highlight the crystals and provides excellent visualization of basement membrane contours.
Von Kossa Negative (do not stain).Stains calcium deposits black.Differential Diagnosis: Used to rule out the presence of calcium phosphate deposits.

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a standard method for demonstrating general tissue morphology.

Reagents:

  • Harris Hematoxylin solution

  • Eosin Y solution, 1% aqueous

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or equivalent bluing agent)

  • Graded alcohols (e.g., 100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (1 change, 3 minutes).

    • Transfer through 70% ethanol (1 change, 3 minutes).

    • Rinse in running tap water.

  • Staining:

    • Immerse in Harris Hematoxylin for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

    • Counterstain in Eosin Y solution for 1-3 minutes.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol (2 changes, 3 minutes each).

    • Dehydrate through 100% ethanol (2 changes, 3 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and other acidophilic structures: Shades of pink/red

  • 2,8-DHA crystals: Brownish to yellowish-brown

Polarized Light Microscopy Protocol

This technique is essential for identifying birefringent crystalline structures.

Equipment:

  • Light microscope equipped with two polarizing filters (a polarizer and an analyzer).

Procedure:

  • Prepare a stained (e.g., H&E) or unstained paraffin-embedded kidney biopsy section on a glass slide.

  • Place the slide on the microscope stage.

  • Position the polarizer in the light path below the condenser.

  • Position the analyzer in the light path between the objective and the eyepiece.

  • Rotate the analyzer until the field of view is at its darkest (extinction).

  • Examine the tissue for any structures that appear bright against the dark background. These are birefringent.

  • Observe the morphology and pattern of birefringence. For 2,8-DHA, look for a "Maltese cross" pattern in spherical crystals.

Periodic Acid-Schiff (PAS) Staining Protocol

This method is used to highlight polysaccharides and basement membranes.

Reagents:

  • Periodic acid solution, 0.5%

  • Schiff reagent

  • Harris Hematoxylin solution (for counterstaining)

  • Graded alcohols and xylene

Procedure:

  • Deparaffinization and Rehydration: As described in the H&E protocol.

  • Staining:

    • Oxidize in 0.5% periodic acid solution for 5 minutes.

    • Rinse in distilled water.

    • Immerse in Schiff reagent for 15 minutes.

    • Wash in lukewarm running tap water for 5-10 minutes to develop the pink color.

    • Counterstain with Harris Hematoxylin for 30-60 seconds.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute.

    • Rinse in running tap water.

  • Dehydration and Mounting: As described in the H&E protocol.

Expected Results:

  • Glycogen, mucin, and basement membranes: Magenta/Pink

  • Nuclei: Blue

  • 2,8-DHA crystals: May appear brownish-green

Masson's Trichrome Staining Protocol

This stain is excellent for visualizing collagen and fibrosis.

Reagents:

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue or Light Green solution

  • Acetic acid solution, 1%

Procedure:

  • Deparaffinization and Rehydration: As described in the H&E protocol.

  • (Optional) Mordanting: Immerse in Bouin's solution at 56°C for 1 hour for enhanced staining, then wash thoroughly in running tap water until the yellow color disappears.

  • Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water.

    • Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

    • Rinse in distilled water.

    • Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline blue or light green solution for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydration and Mounting: As described in the H&E protocol.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen/Fibrosis: Blue or Green

  • 2,8-DHA crystals: May appear light blue or bluish-green

Grocott's Methenamine Silver (GMS) Staining Protocol

This technique is useful for visualizing basement membranes and can also stain 2,8-DHA crystals.

Reagents:

  • Chromic acid solution, 5%

  • Sodium bisulfite solution, 1%

  • Methenamine silver working solution

  • Gold chloride solution, 0.1%

  • Sodium thiosulfate solution, 2%

  • Light Green counterstain

Procedure:

  • Deparaffinization and Rehydration: As described in the H&E protocol.

  • Staining:

    • Oxidize in 5% chromic acid for 1 hour.

    • Wash in running tap water for 5-10 minutes.

    • Immerse in 1% sodium bisulfite for 1 minute to remove residual chromic acid.

    • Wash in running tap water for 5-10 minutes.

    • Rinse in distilled water.

    • Incubate in pre-heated methenamine silver working solution at 60°C for 15-20 minutes, or until tissue turns golden brown.

    • Rinse thoroughly in distilled water.

    • Tone in 0.1% gold chloride solution for 2-5 minutes.

    • Rinse in distilled water.

    • Fix in 2% sodium thiosulfate for 2-5 minutes.

    • Wash in running tap water.

    • Counterstain with Light Green.

  • Dehydration and Mounting: As described in the H&E protocol.

Expected Results:

  • Basement membranes, fungi: Black

  • Background: Green

  • 2,8-DHA crystals: Black

Von Kossa Staining Protocol

This method is used to identify calcium deposits.

Reagents:

  • Silver nitrate solution, 5%

  • Sodium thiosulfate solution, 5%

  • Nuclear Fast Red counterstain

Procedure:

  • Deparaffinization and Rehydration: As described in the H&E protocol.

  • Staining:

    • Rinse slides in distilled water.

    • Immerse in 5% silver nitrate solution and expose to bright light (sunlight or a 60-100 watt bulb) for 10-60 minutes, until calcium salts turn black.

    • Rinse thoroughly in distilled water.

    • Immerse in 5% sodium thiosulfate for 2-3 minutes to remove unreacted silver.

    • Wash in running tap water.

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Rinse in running tap water.

  • Dehydration and Mounting: As described in the H&E protocol.

Expected Results:

  • Calcium deposits: Black

  • Nuclei: Red

  • Cytoplasm: Pink

  • 2,8-DHA crystals: Negative

Visualizations

experimental_workflow cluster_biopsy Kidney Biopsy Processing cluster_staining Histopathological Staining cluster_analysis Analysis and Diagnosis Biopsy Kidney Biopsy Fixation Fixation (e.g., Formalin) Biopsy->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtomy (2-3 µm sections) Embedding->Sectioning Stains Staining Protocols (H&E, PAS, Trichrome, GMS) Sectioning->Stains Polarization Polarized Light Microscopy Sectioning->Polarization Unstained or H&E stained slide Microscopy Light Microscopy Examination Stains->Microscopy Polarization->Microscopy Identification Identification of 2,8-DHA Crystals Microscopy->Identification Diagnosis Diagnosis of 2,8-DHA Nephropathy Identification->Diagnosis

Caption: Experimental workflow for the histopathological diagnosis of 2,8-DHA nephropathy.

signaling_pathway cluster_purine Purine Metabolism Pathway cluster_enzyme Enzymatic Activity cluster_pathology Pathological Outcome Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP Normal Pathway DHA This compound (2,8-DHA) Adenine->DHA Deficient Pathway Crystals 2,8-DHA Crystal Precipitation in Renal Tubules DHA->Crystals APRT Deficient APRT APRT->Adenine XO Xanthine Oxidase (XO) XO->Adenine Nephropathy 2,8-DHA Nephropathy Crystals->Nephropathy

Caption: Simplified signaling pathway of 2,8-DHA formation in APRT deficiency.

References

Application Notes and Protocols for Non-Invasive Monitoring of 2,8-Dihydroxyadenine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of non-invasive biomarkers and methodologies for monitoring 2,8-dihydroxyadenine (2,8-DHA), a critical indicator of Adenine Phosphoribosyltransferase (APRT) deficiency. Accurate monitoring of 2,8-DHA is essential for the diagnosis, management, and therapeutic development for this rare genetic disorder that can lead to kidney stone formation and renal failure.[1][2][3][4]

Introduction to this compound and APRT Deficiency

Adenine phosphoribosyltransferase (APRT) deficiency is an autosomal recessive metabolic disorder caused by mutations in the APRT gene.[1][2][5] This genetic defect impairs the purine salvage pathway, specifically the conversion of adenine to adenosine monophosphate.[2] Consequently, adenine is metabolized by xanthine oxidase into the poorly soluble compound this compound (2,8-DHA), which precipitates in the renal tubules, leading to the formation of kidney stones and potentially chronic kidney disease or end-stage renal disease.[1][4][6][7] Non-invasive monitoring of 2,8-DHA levels is crucial for early diagnosis, initiating therapy with xanthine oxidase inhibitors like allopurinol, and monitoring treatment efficacy.[6][7][8]

Non-Invasive Biomarkers for 2,8-DHA Monitoring

Several non-invasive methods are available for the detection and quantification of 2,8-DHA, primarily utilizing urine and plasma samples. The choice of biomarker and methodology depends on the clinical context, available resources, and the specific requirements of the research or drug development program.

Urinary 2,8-DHA Analysis

Urine is the primary matrix for non-invasive 2,8-DHA monitoring due to the renal excretion of this metabolite.

  • Urine Microscopy for 2,8-DHA Crystals: The presence of characteristic 2,8-DHA crystals in urine sediment is a pathognomonic sign of APRT deficiency.[6] These crystals typically appear as round, brownish spherules with a dark outline and central spicules. Under polarized light, they exhibit a "Maltese cross" pattern.[9] While qualitative, this method is rapid and can be indicative of high 2,8-DHA levels. However, its sensitivity for monitoring treatment response may be limited.[8][10]

  • Quantitative Urinary 2,8-DHA Measurement: For precise monitoring of disease burden and therapeutic response, quantitative methods are preferred. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for the absolute quantification of urinary 2,8-DHA.[8][10][11]

Plasma 2,8-DHA Analysis

While urine is the most common sample type, plasma 2,8-DHA levels can also be a valuable biomarker. Recent studies suggest that plasma 2,8-DHA may be a more reliable marker of the systemic burden of 2,8-DHA.[12] A strong negative correlation has been observed between plasma 2,8-DHA and the estimated glomerular filtration rate (eGFR) in untreated individuals.[12]

Quantitative Data Summary

The following tables summarize quantitative data for key non-invasive biomarkers of 2,8-DHA.

Table 1: Urinary 2,8-DHA Levels in Patients with APRT Deficiency (Untreated)

ParameterValueMethodReference
Median 24-hour Urinary Excretion138 mg/24 hr (range: 64–292)UPLC-MS/MS[11]
Median 24-hour Urinary Excretion (Men)233 mg/24 hr (range: 95-289)UPLC-MS/MS[11]
Median 24-hour Urinary Excretion (Women)129 mg/24 hr (range: 64-291)UPLC-MS/MS[11]
DHA/Creatinine Ratio (First-Morning Void)13 mg/mmol (range: 4–37)UPLC-MS/MS[11]
Urinary Concentration (Diluted 1:15)3021, 5860, and 10563 ng/mL (in 3 patients)UPLC-MS/MS[10]

Table 2: Plasma 2,8-DHA Levels in Patients with APRT Deficiency

Patient StatusMedian Plasma ConcentrationMethodReference
Untreated249 ng/mL (range: 123-1315)UPLC-MS/MS[12]
Treated (with XOR inhibitors)Below limit of detection (at higher doses)UPLC-MS/MS[12]

Experimental Protocols

Protocol 1: Urine Microscopy for 2,8-DHA Crystal Identification

Objective: To qualitatively assess the presence of 2,8-DHA crystals in a urine sample.

Materials:

  • Freshly voided urine sample

  • Centrifuge

  • Conical centrifuge tubes

  • Microscope slides and coverslips

  • Light microscope with polarizing capabilities

Procedure:

  • Collect a fresh, first-morning void urine sample in a clean container.

  • Transfer 10-15 mL of the urine to a conical centrifuge tube.

  • Centrifuge the sample at 2000 rpm for 5 minutes to pellet the sediment.

  • Decant the supernatant, leaving a small amount of urine to resuspend the pellet.

  • Gently mix the sediment by tapping the bottom of the tube.

  • Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.

  • Examine the slide under a light microscope at 100x and 400x magnification.

  • Look for characteristic round, brownish crystals with radial striations.

  • Switch to polarized light to observe the "Maltese cross" pattern of birefringence, which is characteristic of 2,8-DHA crystals.[9]

Protocol 2: Quantitative Analysis of Urinary 2,8-DHA by UPLC-MS/MS

Objective: To accurately quantify the concentration of 2,8-DHA in a urine sample. This protocol is based on a published method.[8][10]

Materials:

  • Urine sample (24-hour collection or first-morning void)

  • Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS)

  • Isotopically labeled 2,8-DHA internal standard (e.g., DHA-2-13C-1,3-15N2)

  • Ammonium hydroxide (10 mM)

  • Methanol

  • Formic acid

  • Acetonitrile

  • Calibrators and quality control samples

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For patients with known APRT deficiency, dilute the urine sample (e.g., 1:15 v/v) with 10 mM ammonium hydroxide to bring the 2,8-DHA concentration within the calibration range.[10]

  • Spike the diluted urine sample with the isotopically labeled internal standard.

  • Prepare a calibration curve using a blank urine matrix spiked with known concentrations of 2,8-DHA and the internal standard.

  • Prepare quality control samples at low, medium, and high concentrations in a similar manner.

UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile.

    • The gradient program should be optimized to achieve good separation of 2,8-DHA from other urine components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2,8-DHA and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of 2,8-DHA to the internal standard against the nominal concentration of the calibrators.

    • Determine the concentration of 2,8-DHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • The limit of detection for 2,8-DHA can be as low as 20 ng/mL, with a lower limit of quantification of 100 ng/mL.[8][10]

Visualizations

Adenine_Metabolism_Pathway cluster_normal Normal Adenine Metabolism cluster_aprt_deficiency APRT Deficiency Adenine Adenine AMP Adenosine Monophosphate Adenine->AMP APRT Adenine2 Adenine DHA This compound Adenine2->DHA Xanthine Oxidase KidneyStones Kidney Stones & Nephropathy DHA->KidneyStones Precipitation

Caption: Metabolic pathway of adenine in normal individuals versus those with APRT deficiency.

UPLC_MSMS_Workflow SampleCollection Urine Sample Collection (24-hour or First-Morning Void) SamplePreparation Sample Preparation (Dilution, Spiking with IS) SampleCollection->SamplePreparation UPLC UPLC Separation (Reversed-Phase C18 Column) SamplePreparation->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS DataAnalysis Data Analysis (Calibration Curve, Quantification) MSMS->DataAnalysis Result 2,8-DHA Concentration DataAnalysis->Result

Caption: Experimental workflow for the quantitative analysis of urinary 2,8-DHA by UPLC-MS/MS.

Conclusion

The non-invasive monitoring of 2,8-DHA is a cornerstone in the management of APRT deficiency. While urine microscopy provides a rapid qualitative assessment, quantitative methods like UPLC-MS/MS offer the sensitivity and specificity required for accurate diagnosis, therapeutic monitoring, and the evaluation of novel drug candidates. The protocols and data presented herein provide a valuable resource for researchers and clinicians working to improve the outcomes for patients with this rare metabolic disorder.

References

Troubleshooting & Optimization

Technical Support Center: Differentiating 2,8-Dihydroxyadenine (2,8-DHA) from Uric Acid Stones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the differentiation of 2,8-dihydroxyadenine (2,8-DHA) from uric acid stones.

Frequently Asked Questions (FAQs)

Q1: What are this compound (2,8-DHA) stones and why are they difficult to differentiate from uric acid stones?

A1: 2,8-DHA stones are a rare type of kidney stone resulting from a deficiency of the enzyme adenine phosphoribosyltransferase (APRT).[1][2] This inherited metabolic disorder, known as APRT deficiency, leads to the accumulation and excretion of 2,8-DHA, which is highly insoluble in urine and can form crystals and stones.[2][3] The primary challenge in their differentiation from uric acid stones stems from their similar physicochemical properties. Both are radiolucent, meaning they are not easily visible on standard abdominal X-rays, and they can be mistaken for one another in conventional stone analysis.[2][4][5]

Q2: What is the clinical significance of misidentifying 2,8-DHA stones as uric acid stones?

A2: Misidentification can lead to incorrect treatment and management strategies. While uric acid stones are often treated with urinary alkalinization, this is ineffective for 2,8-DHA stones as their solubility is not significantly affected by urine pH.[4][5] The correct diagnosis of 2,8-DHA stones is crucial as it indicates APRT deficiency, which can be effectively managed with xanthine oxidase inhibitors like allopurinol to prevent further stone formation and potential kidney damage.[1][2][6]

Q3: What are the initial indicators that a stone may be 2,8-DHA rather than uric acid?

A3: Key indicators that should raise suspicion for 2,8-DHA stones include:

  • Recurrent radiolucent stones, especially in young patients.

  • A family history of kidney stones.

  • Stones that are described as soft, friable, and reddish-brown to yellowish-white.[2][4]

  • The presence of characteristic round, reddish-brown crystals with central spicules in the urine sediment, which exhibit a "Maltese cross" pattern under polarized light.[2][4][7]

  • A urine pH that is not consistently acidic, which is typically associated with uric acid stone formation.[5]

Troubleshooting Guides

Issue: Inconclusive or Ambiguous Infrared (IR) Spectroscopy Results

Problem: The Fourier Transform Infrared (FTIR) spectroscopy report indicates a possible mixture of uric acid and 2,8-DHA, or the spectrum is difficult to interpret. Misidentification of 2,8-DHA as a kidney stone component by clinical laboratories appears to be a common issue.[8][9][10]

Troubleshooting Steps:

  • Re-examine the Spectrum: Compare the obtained spectrum with high-quality reference spectra for pure 2,8-DHA and uric acid. Pay close attention to unique absorption bands that can differentiate the two.

  • Consider Sample Purity: The presence of other components like calcium oxalate or proteins can interfere with the analysis.[11] If possible, analyze different parts of the stone (nucleus, layers, and surface) separately.[11][12]

  • Utilize Alternative Techniques: Do not rely solely on FTIR for a definitive diagnosis.[8][9][10] Proceed to confirmatory testing.

  • Confirmation with Enzyme Assay or Genetic Testing: The most reliable way to confirm the presence of 2,8-DHA stones is to diagnose the underlying APRT deficiency through an APRT enzyme activity assay in red blood cell lysates or by genetic testing for mutations in the APRT gene.[8][10][13]

Issue: Differentiating 2,8-DHA and Uric Acid Crystals in Urine Sediment

Problem: Difficulty in distinguishing between 2,8-DHA and ammonium urate or uric acid crystals during microscopic examination of urine sediment.

Troubleshooting Steps:

  • Morphological Examination: Observe the crystal morphology carefully. 2,8-DHA crystals are typically round, reddish-brown, with a dark outline and central spicules.[2]

  • Polarized Light Microscopy: Utilize polarized light to look for the characteristic central "Maltese cross" pattern in 2,8-DHA crystals.[2][4][7]

  • Acetic Acid Test: To differentiate from ammonium urate crystals, add a drop of 10% acetic acid to the sediment on the slide. Ammonium urate crystals will dissolve, while 2,8-DHA crystals will not.[7]

Data Presentation

Table 1: Comparison of 2,8-DHA and Uric Acid Stones

FeatureThis compound (2,8-DHA) StonesUric Acid Stones
Underlying Condition Adenine phosphoribosyltransferase (APRT) deficiency[1][2]Hyperuricosuria, acidic urine pH[10]
Appearance Soft, friable, irregular surface, reddish-brown to yellowish-white[2][4]Hard, smooth surface, faint yellow[2]
Radiology Radiolucent[2][4]Radiolucent[2]
Urine Crystals Round, reddish-brown, central spicules, "Maltese cross" under polarized light[2][4][7]Pleomorphic (diamond, rhombic, barrel-shaped)[14]
Urine pH Not significantly pH-dependent[4][5]Typically acidic (pH < 5.5)
Solubility Insoluble at physiological pH[2]More soluble at higher pH
Treatment Allopurinol, high fluid intake, low-purine diet[1][6]Urinary alkalinization, allopurinol, high fluid intake

Table 2: Analytical Methods for Stone Differentiation

MethodAdvantagesDisadvantages/Challenges
Fourier Transform Infrared (FTIR) Spectroscopy Widely available, rapid analysis.[10]High rate of misidentification of 2,8-DHA; interpretation can be subjective.[8][9][13]
X-ray Crystallography/Diffraction Can provide definitive identification of crystalline structure.[10]Less commonly available in clinical labs; can have difficulty with mixed stones.[15]
Urine Microscopy Non-invasive, can provide strong clues for diagnosis.[1][2]Crystals may be absent or misidentified.[16]
UV Spectroscopy Can differentiate 2,8-DHA from uric acid at specific pH values (pH 2 and 10).[4]Not a standard method in many labs.
APRT Enzyme Activity Assay Confirmatory for APRT deficiency.[8][10]Requires specialized laboratory testing.
Genetic Testing Confirmatory for APRT deficiency.[8][10]Identifies the underlying genetic mutation.
UPLC-MS/MS Highly sensitive and specific for quantifying urinary 2,8-DHA.[16]Requires advanced instrumentation and expertise.

Experimental Protocols

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy for Kidney Stone Analysis

This protocol provides a general guideline for the analysis of kidney stones using FTIR spectroscopy.

1. Sample Preparation:

  • Thoroughly dry the kidney stone at room temperature for 24 hours.[11][17]

  • If the stone is large enough, separate it into the nucleus, different layers, and the surface for individual analysis.[11][12]

  • Grind a small portion of the stone sample into a fine powder using an agate mortar and pestle.

  • For the KBr pellet method (recommended), mix approximately 1-2 mg of the powdered sample with 200-300 mg of dry KBr powder.[12]

  • Press the mixture in a hydraulic press to form a transparent or semi-transparent pellet.[12]

2. FTIR Analysis:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[11]

  • Acquire a sufficient number of scans (e.g., 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[12]

3. Data Interpretation:

  • Compare the obtained spectrum with a library of reference spectra for known kidney stone components, including 2,8-DHA and uric acid.

  • Identify characteristic absorption bands for each component.

  • Be aware of the potential for spectral overlap in mixed stones and the documented challenges in reliably identifying 2,8-DHA with this method alone.[8][9][10]

Mandatory Visualization

Diagnostic_Workflow Start Patient with Recurrent Radiolucent Kidney Stones Urine_Analysis Urinalysis and Urine Microscopy Start->Urine_Analysis Stone_Analysis Stone Analysis (FTIR, etc.) Start->Stone_Analysis Suspicion Suspicion of 2,8-DHA (Characteristic Crystals, Ambiguous FTIR) Urine_Analysis->Suspicion Stone_Analysis->Suspicion Confirmatory_Testing Confirmatory Testing Suspicion->Confirmatory_Testing High Suspicion Diagnosis_UA Diagnosis: Uric Acid Stones Suspicion->Diagnosis_UA Low Suspicion / Clear Uric Acid Profile Enzyme_Assay APRT Enzyme Activity Assay Confirmatory_Testing->Enzyme_Assay Genetic_Testing APRT Gene Sequencing Confirmatory_Testing->Genetic_Testing Diagnosis_DHA Diagnosis: APRT Deficiency (2,8-DHA Stones) Enzyme_Assay->Diagnosis_DHA Genetic_Testing->Diagnosis_DHA

Caption: Diagnostic workflow for differentiating 2,8-DHA from uric acid stones.

Metabolic_Pathway Adenine Adenine APRT APRT Enzyme Adenine->APRT Normal Metabolism APRT_Deficiency APRT Deficiency Adenine->APRT_Deficiency AMP AMP (Adenosine Monophosphate) (Normal Pathway) APRT->AMP Xanthine_Oxidase Xanthine Oxidase APRT_Deficiency->Xanthine_Oxidase Alternative Pathway DHA This compound (2,8-DHA) Xanthine_Oxidase->DHA Stones 2,8-DHA Crystals and Stones DHA->Stones

Caption: Metabolic pathway of adenine in APRT deficiency leading to 2,8-DHA stone formation.

References

Technical Support Center: Optimizing Allopurinol Dosage for Reduced 2,8-Dihydroxyadenine (2,8-DHA) Excretion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing allopurinol dosage to reduce 2,8-dihydroxyadenine (2,8-DHA) excretion, a critical concern in managing Adenine Phosphoribosyltransferase (APRT) deficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of allopurinol in reducing 2,8-DHA excretion?

A1: Allopurinol is a xanthine oxidase inhibitor. In APRT deficiency, the enzyme APRT is deficient, leading to an accumulation of adenine. This excess adenine is then metabolized by xanthine oxidase to this compound (2,8-DHA), a poorly soluble compound that can crystallize in the kidneys and lead to nephropathy.[1][2][3] Allopurinol competitively inhibits xanthine oxidase, thereby blocking the conversion of adenine to 2,8-DHA and reducing its excretion.[1]

Q2: What is the recommended starting dose of allopurinol for reducing 2,8-DHA excretion?

A2: The recommended starting dose of allopurinol for adults is typically 100 mg per day.[4] The dosage can be gradually increased in increments of 100 mg weekly until the target serum uric acid level of 6 mg/dL or less is achieved.[4] For children, a common dosage is 10mg/kg per day.[5] However, dosage should always be tailored to the individual patient based on clinical evaluation and monitoring of 2,8-DHA levels.

Q3: How should allopurinol dosage be adjusted for patients with renal impairment?

A3: Allopurinol and its active metabolite, oxypurinol, are primarily excreted by the kidneys. Therefore, dosage adjustments are necessary for patients with renal impairment to prevent accumulation and potential toxicity. For patients with an estimated glomerular filtration rate (eGFR) of 10 to 20 mL/min, a daily dosage of 200 mg is often suggested. For those with an eGFR of less than 10 mL/min, the daily dosage should generally not exceed 100 mg.[4]

Q4: Are there alternative treatments if allopurinol is not sufficiently effective or is poorly tolerated?

A4: Yes, febuxostat, another xanthine oxidase inhibitor, has been shown to be a potent alternative.[6][7][8][9] Clinical studies suggest that febuxostat may be more efficacious than allopurinol in reducing urinary 2,8-DHA excretion.[5][6][7][8][9][10]

Troubleshooting Guide

Issue 1: Persistently high 2,8-DHA excretion despite allopurinol treatment.

  • Possible Cause 1: Suboptimal Allopurinol Dosage.

    • Solution: The conventional dosage of allopurinol may not be sufficient to adequately suppress xanthine oxidase activity in all individuals. Consider a gradual and monitored dose escalation. Studies suggest that doses up to 800 mg/day may be necessary for some patients.[6][8] It is crucial to monitor for any adverse effects during dose titration.

  • Possible Cause 2: Poor Patient Adherence.

    • Solution: Verify patient adherence to the prescribed allopurinol regimen. Provide clear instructions and emphasize the importance of consistent medication intake.

  • Possible Cause 3: Individual Variability in Drug Metabolism.

    • Solution: Genetic factors can influence the metabolism and efficacy of allopurinol. If high 2,8-DHA levels persist despite optimal dosing and adherence, consider switching to an alternative xanthine oxidase inhibitor like febuxostat, which has a different metabolic profile and has shown higher efficacy in clinical trials.[6][7][8][9]

Issue 2: Difficulty in accurately monitoring 2,8-DHA levels.

  • Possible Cause 1: Insensitive Monitoring Method.

    • Solution: While urine microscopy for 2,8-DHA crystals is a common monitoring tool, it can lack sensitivity.[11] For more precise and quantitative monitoring, utilize advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for urinary 2,8-DHA quantification.[11]

  • Possible Cause 2: Improper Sample Collection and Handling.

    • Solution: Ensure proper 24-hour urine collection protocols are followed. Samples should be handled and stored correctly to prevent degradation of 2,8-DHA. Refer to the detailed experimental protocols for specific guidance.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of allopurinol and febuxostat on urinary 2,8-DHA excretion from a clinical trial involving patients with APRT deficiency.

Table 1: Comparison of Allopurinol and Febuxostat on 24-hour Urinary 2,8-DHA Excretion [6][7][9]

Treatment GroupBaseline 24-hour Urinary 2,8-DHA Excretion (mg) (Median, Range)Post-treatment 24-hour Urinary 2,8-DHA Excretion (mg) (Median, Range)
Allopurinol (400 mg/day)116 (75–289)45 (13–112)
Febuxostat (80 mg/day)116 (75–289)13.2 (10.0–13.4) in 4 patients; Below detectable limits in 4 patients

Table 2: Comparison of Higher Dose Allopurinol and Febuxostat on Urinary 2,8-DHA to Creatinine Ratio [8]

Treatment GroupUrinary 2,8-DHA to Creatinine Ratio (mg/mmol) (Median, Range)
No Treatment8.18 (6.21-18.69)
Allopurinol (400 mg/day)1.90 (< LOD-4.52)
Allopurinol (800 mg/day)0.35 (< LOD-4.32)
Febuxostat (40 mg/day)0.54 (< LOD-1.33)
Febuxostat (80 mg/day)Below limit of detection (< LOD-0.64)

LOD: Limit of Detection

Experimental Protocols

1. Protocol for Quantification of Urinary 2,8-DHA by UPLC-MS/MS [11]

  • Sample Preparation:

    • Collect a 24-hour urine sample.

    • Prior to analysis, dilute the urine samples 1:15 (v/v) with 10 mM ammonium hydroxide (NH4OH).

    • Pipette 50 µL of the diluted sample into a 96-well plate.

    • Add 100 µL of 10 mM NH4OH.

    • Add 50 µL of the internal standard working solution (isotopically labeled 2,8-DHA).

    • Mix the plate for 3 minutes.

    • Centrifuge at 3100 rpm for 10 minutes at 4°C.

    • Inject the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS System and Conditions:

    • A detailed description of the UPLC and MS/MS instruments and their specific settings (e.g., column type, mobile phases, gradient, mass transitions) can be found in the cited literature.[11]

  • Calibration and Quantification:

    • Prepare a calibration curve using standard solutions of 2,8-DHA at concentrations ranging from 100 to 5000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • The concentration of 2,8-DHA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

2. Protocol for APRT Enzyme Activity Assay in Erythrocytes [12][13]

  • Principle:

    • This assay measures the activity of APRT in red blood cell lysates by quantifying the formation of adenosine monophosphate (AMP) from adenine and phosphoribosyl pyrophosphate (PRPP). The AMP produced is then converted to inosine, which is measured by High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Prepare erythrocyte lysates from whole blood samples.

    • Incubate the lysate with a reaction mixture containing adenine and PRPP.

    • Stop the reaction and treat the mixture with alkaline phosphatase and adenosine deaminase to convert AMP to inosine.

    • Separate and quantify the inosine produced using a reversed-phase HPLC system.

    • APRT activity is expressed as the rate of AMP formation.

Visualizations

purine_metabolism_aprt_deficiency Adenine Adenine APRT APRT (Deficient) Adenine->APRT Normal Pathway XanthineOxidase Xanthine Oxidase Adenine->XanthineOxidase Alternative Pathway in APRT Deficiency AMP AMP APRT->AMP DHA This compound (2,8-DHA) XanthineOxidase->DHA Excretion Renal Excretion & Crystallization DHA->Excretion Allopurinol Allopurinol Allopurinol->XanthineOxidase Inhibits experimental_workflow_dha_measurement start Start: 24-hour Urine Collection dilution Sample Dilution (1:15 with 10 mM NH4OH) start->dilution add_is Addition of Internal Standard dilution->add_is centrifuge Centrifugation add_is->centrifuge uplc_msms UPLC-MS/MS Analysis centrifuge->uplc_msms quantification Data Analysis & Quantification uplc_msms->quantification end End: Report 2,8-DHA Concentration quantification->end troubleshooting_logic high_dha High 2,8-DHA Excretion? check_adherence Check Patient Adherence high_dha->check_adherence Yes continue_monitoring Continue Monitoring high_dha->continue_monitoring No adherence_ok Adherence OK? check_adherence->adherence_ok increase_dose Consider Allopurinol Dose Increase dose_maxed Max Dose Reached? increase_dose->dose_maxed switch_drug Consider Switching to Febuxostat switch_drug->continue_monitoring adherence_ok->increase_dose Yes adherence_ok->continue_monitoring No (Address Adherence) dose_maxed->switch_drug Yes dose_maxed->continue_monitoring No (Titrate Dose)

References

Technical Support Center: Accurate Analysis of 2,8-Dihydroxyadenine (2,8-DHA) Stones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 2,8-dihydroxyadenine (2,8-DHA) stones. Our goal is to improve the accuracy of 2,8-DHA stone identification and provide clarity on best practices for experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My FTIR analysis identified a stone as being composed of uric acid, but I suspect it might be 2,8-DHA. What could be the issue?

Q2: What are the confirmatory methods for identifying 2,8-DHA stones?

A2: Due to the limitations of conventional FTIR, the diagnosis of Adenine Phosphoribosyltransferase (APRT) deficiency, the underlying cause of 2,8-DHA stone formation, must be confirmed by other methods. These include:

  • Enzyme Activity Measurement: Assaying for APRT enzyme activity in red blood cell lysates is a definitive method to diagnose APRT deficiency.

  • Genetic Testing: Identifying mutations in the APRT gene can confirm the genetic basis of the disorder.

  • Urine Microscopy: Examination of urine sediment for the characteristic 2,8-DHA crystals can provide strong evidence for the diagnosis.

  • Ultraviolet (UV) Spectroscopy: This technique can differentiate 2,8-DHA from uric acid, particularly when performed at both acidic and alkaline pH.

  • Attenuated Total Reflection (ATR)-FTIR Spectroscopy: This advanced FTIR technique can provide higher quality spectra and, when compared with a pure 2,8-DHA reference, can offer more reliable identification than conventional FTIR.

Q3: What are the visual characteristics of 2,8-DHA stones and crystals?

A3: 2,8-DHA stones and crystals have distinct morphological features:

  • Stones: They are typically described as being soft, friable, and having an irregular surface. Their color can range from reddish-brown to grey and whitish-yellow.

  • Crystals in Urine Sediment: Under bright-field microscopy, 2,8-DHA crystals appear as round, reddish-brown bodies with a dark outline and central spicules. When viewed with polarized light, they exhibit a characteristic central "Maltese cross" pattern.

Q4: How can I differentiate 2,8-DHA crystals from other crystals in urine sediment?

A4: 2,8-DHA crystals can be confused with ammonium urate crystals. A simple chemical test can help differentiate them: the addition of 10% acetic acid will dissolve ammonium urate crystals, while 2,8-DHA crystals will remain undissolved.

Troubleshooting Guides

Issue: Inconclusive or Ambiguous FTIR Results
  • Problem: The FTIR spectrum does not clearly match any single reference compound, or shows characteristics of both uric acid and 2,8-DHA.

  • Possible Cause: The sample may be a mixture of different stone components, or the quality of the spectrum may be poor due to improper sample preparation. Contamination of the sample with soluble substances like urea can also interfere with the analysis.

  • Solution:

    • Re-prepare the sample: Ensure the stone fragment is thoroughly washed with distilled water and dried completely to remove any contaminants. Pulverize the sample into a fine, homogenous powder.

    • Use ATR-FTIR: If available, utilize an Attenuated Total Reflection (ATR) accessory for your FTIR spectrometer. This technique often requires minimal sample preparation and can yield higher quality spectra.

    • Compare with a pure 2,8-DHA reference spectrum: Obtain a spectrum from a certified 2,8-DHA standard using the same methodology to allow for a direct and reliable comparison.

    • Perform confirmatory testing: If the FTIR results remain ambiguous, proceed with one of the confirmatory methods listed in the FAQs, such as urine microscopy or UV spectroscopy.

Issue: Difficulty Visualizing 2,8-DHA Crystals in Urine Sediment
  • Problem: You suspect the presence of 2,8-DHA stones, but are unable to identify the characteristic crystals in the patient's urine.

  • Possible Cause: The concentration of crystals in the urine may be low, or they may be obscured by other cellular debris. In patients with advanced chronic kidney disease, renal crystal clearance may be reduced, making them harder to detect in urine.

  • Solution:

    • Collect a fresh, concentrated urine sample: An early morning, mid-stream urine sample is ideal.

    • Centrifuge an adequate volume: Centrifuge at least 10-15 mL of urine to concentrate the sediment.

    • Examine the sediment promptly: Analyze the sediment under the microscope as soon as possible after preparation to prevent degradation of the crystals.

    • Use polarized light microscopy: This is essential for observing the characteristic "Maltese cross" pattern of 2,8-DHA crystals.

    • Consider the patient's clinical history: In cases of strong clinical suspicion but negative urine microscopy, further investigation with more sensitive methods is warranted.

Data Presentation

Table 1: Summary of Analytical Findings in Suspected 2,8-DHA Cases

Analytical MethodFinding in Confirmed 2,8-DHA CasesFinding in Misidentified Cases (Initially Reported as 2,8-DHA)Reference
FTIR Spectroscopy Spectrum matches pure 2,8-DHA reference, especially in the fingerprint region.Spectrum does not show characteristic peaks of 2,8-DHA; may resemble uric acid, calcium oxalate, or be obscured by contaminants.
APRT Enzyme Activity Abolished or significantly reduced.Normal.
Genetic Testing Presence of pathogenic variants in the APRT gene.No pathogenic variants found in the APRT gene.
Urine Microscopy Presence of round, reddish-brown crystals with a "Maltese cross" pattern under polarized light.Absence of characteristic 2,8-DHA crystals.

Experimental Protocols

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy for Stone Analysis
  • Sample Preparation:

    • Thoroughly wash the stone with distilled water to remove any blood or tissue debris.

    • Dry the stone completely in an oven at a low temperature (e.g., 60°C) or in a desiccator.

    • Using a mortar and pestle, grind the stone into a fine, homogenous powder.

    • For the KBr pellet method, mix approximately 1-2 mg of the stone powder with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis:

    • Compare the obtained spectrum with a library of reference spectra, including a spectrum of pure this compound.

    • Pay close attention to the "fingerprint region" (typically 1800-600 cm⁻¹) where the most characteristic absorption bands appear.

Protocol 2: Microscopic Analysis of Urine Sediment for 2,8-DHA Crystals
  • Sample Preparation:

    • Collect a fresh, early-morning, mid-stream urine sample.

    • Centrifuge 10-15 mL of urine at approximately 400 g for 5-10 minutes.

    • Decant the supernatant, leaving a small volume (e.g., 0.5 mL) of sediment at the bottom of the tube.

    • Gently resuspend the sediment.

  • Slide Preparation and Examination:

    • Place a drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.

    • Examine the slide under a bright-field microscope at low (100x) and high (400x) magnification.

    • Look for round, reddish-brown crystals of varying sizes.

    • Switch to a polarized light microscope to observe for the characteristic "Maltese cross" pattern.

  • Confirmatory Chemical Test (if needed):

    • Place a drop of 10% acetic acid at the edge of the coverslip.

    • Observe if the suspected crystals dissolve. 2,8-DHA crystals will not dissolve, while ammonium urate crystals will.

Visualizations

Diagnostic_Workflow_for_Suspected_DHA_Stone cluster_initial_analysis Initial Analysis cluster_interpretation Interpretation of Initial Results cluster_confirmatory_testing Confirmatory Testing cluster_diagnosis Final Diagnosis Stone_Sample Kidney Stone Sample FTIR Conventional FTIR Spectroscopy Stone_Sample->FTIR FTIR_Result FTIR Spectrum Analysis FTIR->FTIR_Result Urine_Microscopy Urine Microscopy (Polarized Light) FTIR_Result->Urine_Microscopy Suspected 2,8-DHA or Ambiguous Enzyme_Assay APRT Enzyme Activity Assay FTIR_Result->Enzyme_Assay Suspected 2,8-DHA or Ambiguous Genetic_Testing APRT Gene Sequencing FTIR_Result->Genetic_Testing Suspected 2,8-DHA or Ambiguous UV_Spectroscopy UV Spectroscopy (pH 2 and 10) FTIR_Result->UV_Spectroscopy Suspected 2,8-DHA or Ambiguous DHA_Negative Not a 2,8-DHA Stone (Identify other components) FTIR_Result->DHA_Negative Clearly NOT 2,8-DHA DHA_Positive 2,8-DHA Stone Confirmed (APRT Deficiency) Urine_Microscopy->DHA_Positive Positive for DHA Crystals Urine_Microscopy->DHA_Negative Negative Enzyme_Assay->DHA_Positive Deficient Activity Enzyme_Assay->DHA_Negative Normal Activity Genetic_Testing->DHA_Positive Pathogenic Mutation Genetic_Testing->DHA_Negative No Mutation UV_Spectroscopy->DHA_Positive Characteristic Spectrum UV_Spectroscopy->DHA_Negative Not Characteristic

Caption: Diagnostic workflow for suspected 2,8-DHA stones.

APRT_Deficiency_Metabolic_Pathway cluster_normal Normal Metabolism cluster_deficient APRT Deficiency Adenine Adenine APRT APRT Enzyme (Active) Adenine->APRT Salvage Pathway Xanthine_Oxidase Xanthine Oxidase Adenine->Xanthine_Oxidase Alternative Pathway APRT_deficient APRT Enzyme (Inactive) Adenine->APRT_deficient Blocked AMP Adenosine Monophosphate (AMP) 2_8_DHA This compound (Insoluble) Excretion Renal Excretion & Stone Formation 2_8_DHA->Excretion APRT->AMP Xanthine_Oxidase->2_8_DHA

Caption: Metabolic pathway in APRT deficiency leading to 2,8-DHA formation.

Overcoming solubility issues in 2,8-Dihydroxyadenine research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the significant solubility challenges associated with 2,8-Dihydroxyadenine (2,8-DHA) in a laboratory setting.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of 2,8-DHA.

Issue Potential Cause Recommended Solution
2,8-DHA powder will not dissolve in aqueous buffers (e.g., PBS, Tris). 2,8-DHA is practically insoluble in water and neutral pH buffers.[1][2]Use a basic solution for initial dissolution. We recommend preparing a stock solution in 100 mM ammonium hydroxide (NH₄OH) or 1N sodium hydroxide (NaOH).[3][4][5] For the NH₄OH method, sonication for approximately 20 minutes can aid dissolution.[4]
Precipitation occurs when adding 2,8-DHA stock solution to experimental media. The pH of the final solution is too low to maintain 2,8-DHA solubility. The final concentration of 2,8-DHA may also exceed its solubility limit in the media.Ensure the final concentration of the basic solvent is compatible with your experimental system. It may be necessary to adjust the pH of the final medium. Perform a pilot test with varying concentrations to determine the practical solubility limit in your specific medium.
Crystals are observed in the urine of animal models, but their identity is uncertain. The crystals could be 2,8-DHA, but they can be mistaken for other substances like ammonium urate.To differentiate 2,8-DHA crystals from ammonium urate crystals, add a 10% acetic acid solution. Ammonium urate crystals will dissolve, while 2,8-DHA crystals will not.[6] For definitive identification, analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or polarized light microscopy, which reveals a characteristic Maltese cross pattern for 2,8-DHA, are recommended.[7]
Inconsistent results in cellular assays involving 2,8-DHA. This could be due to incomplete dissolution or precipitation of 2,8-DHA, leading to inaccurate concentrations. The crystalline form of 2,8-DHA can also trigger inflammatory responses, which may confound experimental results.Always prepare fresh stock solutions and dilute them to the final working concentration immediately before use. Visually inspect for any precipitation. Consider the potential for cellular responses to crystalline 2,8-DHA, such as inflammation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 2,8-DHA for in vitro experiments?

A1: Due to its very low solubility in water (approximately 1.53 mg/L at pH 6.5), basic solutions are required.[1] For preparing stock solutions, 100 mM ammonium hydroxide (NH₄OH) has been shown to be effective, particularly with the aid of sonication.[3][4] 1N Sodium hydroxide (NaOH) can also be used.[5] The choice may depend on the compatibility of the base with your downstream application.

Q2: How should I prepare a stock solution of 2,8-DHA?

A2: A detailed protocol for preparing a 100 µg/mL stock solution in 100 mM NH₄OH is provided in the "Experimental Protocols" section below. It is crucial to ensure the powder is fully dissolved, which may require sonication.[4]

Q3: What are the storage conditions for a 2,8-DHA stock solution?

A3: While specific stability studies are not widely published, it is generally recommended to store stock solutions at -20°C or -80°C.[3][8] To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution. It is best practice to prepare fresh solutions for each experiment.

Q4: Does the pH of the solution affect the solubility of 2,8-DHA?

A4: Yes, 2,8-DHA is an ampholyte with pKa values of 2.6, 8.1, and 11.52, indicating its solubility is pH-dependent.[1][2] Its solubility increases in basic conditions. However, even with changes in pH within the physiological range, significant increases in solubility are not observed.[1]

Q5: Are there any known cellular signaling pathways directly activated by soluble 2,8-DHA?

A5: Current research primarily focuses on the pathological consequences of 2,8-DHA crystal formation rather than the signaling of its soluble form. However, studies on 2,8-DHA nephropathy have revealed the involvement of specific signaling pathways in response to the crystals. These include inflammatory responses and pathways related to kidney damage, such as increased mTOR signaling and impaired mitochondrial function.[9] The deposition of 2,8-DHA crystals can also trigger an inflammatory response that may involve TNF Receptor 1 (TNFR1).[10][11]

Data Presentation

Table 1: Solubility of this compound in Different Media

Solvent/Medium pH Temperature Solubility
Water6.537°C1.53 ± 0.04 mg/L (~9 µM)[1]
Human Urine5.037°C2.68 ± 0.84 mg/L[1]
Human Urine7.837°C4.97 ± 1.49 mg/L[1]
100 mM Ammonium Hydroxide--Sufficient to prepare a 100 µg/mL (0.6 mM) stock solution[3]

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL this compound Stock Solution

This protocol is adapted from methodologies used for preparing standards for analytical assays.[3][4]

Materials:

  • This compound (MW: 167.13 g/mol )

  • 100 mM Ammonium Hydroxide (NH₄OH)

  • Sonicator bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of 2,8-DHA powder in a suitable container. For example, to prepare 1 mL of a 100 µg/mL solution, weigh 0.1 mg of 2,8-DHA.

  • Add the appropriate volume of 100 mM NH₄OH to the 2,8-DHA powder.

  • Vortex the solution briefly to suspend the powder.

  • Place the tube or vial in a sonicator bath for approximately 20 minutes to facilitate dissolution.[4]

  • Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.

  • For in vitro experiments, it is advisable to sterilize the solution by passing it through a 0.22 µm filter.[8]

  • Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

cluster_metabolic_pathway Metabolic Pathway of Adenine to 2,8-DHA Adenine Adenine XDH Xanthine Dehydrogenase (XDH) Adenine->XDH Oxidation APRT APRT Adenine->APRT Hydroxyadenine 8-Hydroxyadenine XDH->Hydroxyadenine DHA This compound (Insoluble) XDH->DHA Hydroxyadenine->XDH Oxidation Allopurinol Allopurinol Allopurinol->XDH AMP AMP (Salvage Pathway) APRT->AMP

Caption: Metabolic pathway leading to the formation of 2,8-DHA.

cluster_solubilization_workflow Experimental Workflow for Solubilizing 2,8-DHA start Weigh 2,8-DHA Powder add_solvent Add 100 mM NH4OH start->add_solvent sonicate Sonicate for 20 min add_solvent->sonicate check_dissolved Visually Inspect for Dissolution sonicate->check_dissolved dissolved Solution is Clear check_dissolved->dissolved Yes not_dissolved Continue Sonication check_dissolved->not_dissolved No filter Filter Sterilize (0.22 µm) dissolved->filter not_dissolved->sonicate store Aliquot and Store at -20°C/-80°C filter->store

Caption: Workflow for preparing a 2,8-DHA stock solution.

cluster_troubleshooting_logic Troubleshooting Logic for 2,8-DHA Precipitation start Precipitate Observed in Experiment check_stock Is Stock Solution Clear? start->check_stock remake_stock Re-prepare Stock Solution (ensure full dissolution) check_stock->remake_stock No check_media_pH Check Final Media pH check_stock->check_media_pH Yes remake_stock->start adjust_pH Adjust Media pH (if possible) check_media_pH->adjust_pH pH is low reduce_conc Lower Final 2,8-DHA Concentration check_media_pH->reduce_conc pH is optimal ok Proceed with Experiment adjust_pH->ok reduce_conc->ok

Caption: Logical steps for troubleshooting 2,8-DHA precipitation.

References

Troubleshooting sample stability for 2,8-Dihydroxyadenine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2,8-dihydroxyadenine (2,8-DHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,8-DHA) and why is its quantification important?

A1: this compound (2,8-DHA) is a poorly soluble purine metabolite that can accumulate in individuals with a rare genetic disorder called adenine phosphoribosyltransferase (APRT) deficiency.[1][2] In the absence of functional APRT, adenine is metabolized by xanthine dehydrogenase to 2,8-DHA.[1][3] Due to its low solubility at physiological pH, 2,8-DHA can precipitate in the renal tubules, leading to crystalluria, kidney stone formation (nephrolithiasis), and potentially chronic kidney disease or renal failure.[1][4][5] Accurate quantification of urinary 2,8-DHA is crucial for the diagnosis of APRT deficiency, monitoring disease progression, and assessing the efficacy of treatments like allopurinol, which inhibits xanthine dehydrogenase.[2][6]

Q2: What are the primary challenges associated with 2,8-DHA sample stability?

A2: The main challenge is the poor solubility of 2,8-DHA in urine at any physiological pH.[1][4] This insolubility can lead to its precipitation and crystallization out of the solution during sample collection, storage, and processing. This loss of soluble analyte results in an underestimation of the actual 2,8-DHA concentration. Factors such as pH, temperature, and storage duration can significantly impact its stability.

Q3: How does pH affect the solubility and stability of 2,8-DHA in samples?

A3: 2,8-DHA is an ampholyte with pH-dependent solubility.[7][8] While its solubility is low across the physiological pH range of urine, it can be increased in alkaline conditions. For instance, one study noted that diluting urine samples with 10 mM ammonium hydroxide (NH4OH) was part of the sample preparation protocol for UPLC-MS/MS analysis, which helps to ensure 2,8-DHA remains in solution.[6] The basal solubility in water (pH 6.5) is approximately 1.53 mg/L, which can be enhanced in human urine.[7][8]

Q4: What are the recommended procedures for urine sample collection and storage to ensure 2,8-DHA stability?

A4: To minimize the precipitation of 2,8-DHA, it is recommended to process urine samples promptly. If immediate analysis is not possible, alkalinization of the sample can help improve solubility. For long-term storage, samples should be frozen, but it's important to be aware that freeze-thaw cycles can affect metabolite stability.[9][10] A consistent and standardized protocol for sample handling is critical within studies to ensure reliable and comparable results.[11] For metabolomic studies, factors like collection time, fasting, and centrifugation conditions have been shown to alter findings.[10]

Q5: What are the most common analytical methods for quantifying 2,8-DHA?

A5: Several methods have been described, but the most robust and sensitive method currently used in clinical and research settings is Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS).[5][6] This method offers high specificity and allows for absolute quantification, often using an isotopically labeled internal standard.[6] Other methods include High-Performance Liquid Chromatography (HPLC) with UV detection, capillary electrophoresis, and gas chromatography-mass spectrometry (GC-MS).[5][6][12]

Troubleshooting Guide for LC-MS/MS Analysis

This guide addresses common issues encountered during the quantification of 2,8-DHA using LC-MS/MS.

Q1: I am observing low or no signal for 2,8-DHA in my samples. What are the possible causes?

A1: This is a common issue that can stem from pre-analytical or analytical problems.

  • Pre-analytical Issues: The most likely cause is the precipitation of 2,8-DHA out of the solution before analysis. Review your sample collection and storage procedures. Ensure urine samples were handled to maintain a pH that favors solubility (e.g., slight alkalinity). Consider if the sample was stored for an extended period at a temperature that allowed for crystallization.

  • Analytical Issues:

    • Ion Source Contamination: The ion source may be dirty, leading to poor ionization and reduced signal intensity.[13]

    • Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ion m/z values for 2,8-DHA and your internal standard.

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization efficiency of 2,8-DHA in the mass spectrometer source.[13][14]

    • Instrument Sensitivity: The instrument may require tuning or calibration to ensure it is operating at optimal sensitivity.

Q2: My chromatogram shows poor peak shape (e.g., tailing, splitting, or broad peaks). How can I fix this?

A2: Poor peak shape can compromise the accuracy of quantification.[13]

  • Peak Tailing: This can be caused by secondary interactions between 2,8-DHA and the stationary phase or by contamination at the column inlet.[15] Ensure your mobile phase pH is appropriate for the column chemistry. If all peaks are tailing, check for extra-column volume from poor connections.[15]

  • Peak Splitting: This may indicate a partially blocked column frit or a column void.[15] It can also occur if the injection solvent is significantly stronger than the mobile phase.

  • Broad Peaks: Column overload (injecting too high a concentration) or column degradation can cause peak broadening.[15] Also, check for temperature fluctuations in the column oven.[13]

Q3: The retention time for 2,8-DHA is shifting between injections. What should I investigate?

A3: Retention time shifts can lead to misidentification of the analyte.

  • Column Equilibration: Insufficient column equilibration time between injections is a common cause.[16] Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each run.

  • Mobile Phase Composition: Changes in the mobile phase composition, such as solvent degradation or incorrect preparation, can cause shifts.[13] Prepare fresh mobile phase regularly.

  • Pump Performance: Fluctuating flow rates due to air bubbles in the pump or faulty check valves can alter retention times.[16] Purge the pump to remove any air.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[13]

Q4: I'm experiencing significant sample carryover. How can I minimize it?

A4: Carryover from a high-concentration sample can affect the accuracy of the subsequent low-concentration sample.

  • Injector Cleaning: The autosampler needle and injection port are common sources of carryover.[16] Optimize the needle wash procedure by using a strong solvent and increasing the wash volume or duration.

  • Column Carryover: Some analyte may be strongly retained on the column and elute in later runs. A thorough column wash at the end of each run or batch can help.

  • Source of Carryover: You can diagnose the source by injecting a blank. If a consistent, broad peak appears, it may originate from the autosampler.[16]

Quantitative Data Summary

The solubility of 2,8-DHA is a critical factor in its quantification. The following table summarizes key solubility and concentration data from published literature.

ParameterMatrixpHTemperatureValueCitation
Basal SolubilityWater6.537°C1.53 ± 0.04 mg/L[7][8]
Basal SolubilityHuman Urine5.037°C2.68 ± 0.84 mg/L[7]
Basal SolubilityHuman Urine7.837°C4.97 ± 1.49 mg/L[7]
LLOQ (UPLC-MS/MS)Human Urine--100 ng/mL[6]
Patient Sample Conc. (UPLC-MS/MS)Human Urine--3021 - 10563 ng/mL[6]

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol: Quantification of 2,8-DHA in Human Urine by UPLC-MS/MS

This protocol is based on established methods for the sensitive and accurate quantification of 2,8-DHA.[6]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample to ensure homogeneity.

    • To ensure 2,8-DHA is solubilized, dilute the urine sample (e.g., 1:15 v/v) with a weak base, such as 10 mM ammonium hydroxide (NH4OH).[6]

    • Add an isotopically labeled internal standard (e.g., this compound-2-¹³C-1,3-¹⁵N₂) to all samples, calibrators, and quality controls to correct for matrix effects and analytical variability.[6]

    • Centrifuge the samples to pellet any particulates before transferring the supernatant to autosampler vials.

  • UPLC Conditions:

    • Column: Use a suitable reversed-phase column (e.g., C18) for separation.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with an acidic modifier.

    • Gradient: Develop a gradient elution program that effectively separates 2,8-DHA from other urine matrix components.

    • Flow Rate: A typical flow rate for UPLC is between 0.4 - 0.6 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2,8-DHA: Determine the optimal precursor ion [M+H]⁺ and product ion transitions.

      • Internal Standard: Determine the corresponding transitions for the labeled internal standard.

    • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for 2,8-DHA.[6]

  • Calibration and Quantification:

    • Prepare a calibration curve using a blank matrix (e.g., synthetic urine or pooled control urine) spiked with known concentrations of 2,8-DHA.

    • The concentration range should cover the expected levels in patient samples.[6]

    • Quantify 2,8-DHA in unknown samples by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Visualizations

Metabolic Pathway of Adenine in APRT Deficiency cluster_normal Normal Metabolism cluster_deficient APRT Deficiency Adenine Adenine AMP Adenosine Monophosphate Adenine->AMP APRT (Functional) Adenine2 Adenine H8A 8-Hydroxyadenine Adenine2->H8A Xanthine Dehydrogenase DHA This compound (Insoluble) H8A->DHA Xanthine Dehydrogenase Crystals Kidney Stones & Nephropathy DHA->Crystals Precipitation

Caption: Metabolic fate of adenine in normal vs. APRT-deficient individuals.

Troubleshooting Workflow: Low or No 2,8-DHA Signal start Start: Low/No 2,8-DHA Signal check_qc Analyze QC Samples (Known Concentration) start->check_qc check_preanalytical Review Sample Handling: - Collection Protocol - Storage Temp & Duration - pH Adjustment? preanalytical_issue Potential Pre-analytical Issue: - Analyte Precipitation - Re-collect/re-prepare sample with optimized protocol check_preanalytical->preanalytical_issue Protocol Deviations or Suboptimal analytical_issue Potential Analytical Issue check_preanalytical->analytical_issue Protocol OK check_qc->check_preanalytical QC Signal OK check_qc->analytical_issue QC Signal Low/Absent resolve Problem Resolved preanalytical_issue->resolve check_ms Check MS Performance: - Run System Suitability Test - Check Tuning/Calibration analytical_issue->check_ms check_source Inspect & Clean Ion Source check_ms->check_source Performance OK check_ms->resolve Performance Poor (After re-tuning) check_method Verify Method Parameters: - MRM Transitions - Mobile Phase Prep - Column Integrity check_source->check_method check_method->resolve

Caption: A logical workflow for diagnosing the cause of a poor 2,8-DHA signal.

References

Technical Support Center: Refining Animal Models of APRT Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and refinement of animal models for Adenine Phosphoribosyltransferase (APRT) deficiency.

Frequently Asked Questions (FAQs)

Q1: What is APRT deficiency and what is the underlying mechanism of disease?

Adenine Phosphoribosyltransferase (APRT) deficiency is a rare autosomal recessive genetic disorder affecting purine metabolism.[1][2][3] The APRT enzyme is responsible for salvaging adenine by converting it to adenosine monophosphate (AMP).[4] In the absence of functional APRT, adenine accumulates and is metabolized by the enzyme xanthine dehydrogenase (XDH), also known as xanthine oxidase (XO), into the highly insoluble compound 2,8-dihydroxyadenine (DHA).[1][4][5] DHA precipitates in the renal tubules, leading to the formation of crystals and stones, which cause kidney damage (crystal nephropathy), urolithiasis, and can progress to chronic kidney disease (CKD) and end-stage renal disease.[2][6][7]

Q2: What are the primary animal models used to study APRT deficiency?

There are two main types of animal models used to mimic human APRT deficiency:

  • Genetic Knockout Model (Aprt-/- mice): This model is created using gene targeting to disrupt the Aprt gene.[8][9][10] These mice lack the APRT enzyme and consequently develop the key features of the human disease, including the excretion of DHA crystals in urine, formation of kidney stones, and progressive renal damage.[8][10]

  • Diet-Induced Model: This model involves feeding rodents a diet high in adenine.[11] The excessive adenine load overwhelms the normal metabolic pathways, leading to its conversion to DHA by XDH, which then causes renal pathology similar to that seen in genetic models and human patients.[11][12] This model is often used to study general mechanisms of crystal-induced CKD.[11]

Q3: Why do male Aprt-/- mice exhibit a more severe phenotype than females?

Studies have consistently shown that male Aprt-/- mice develop more significant renal damage, including more extensive interstitial damage and lower glomerular filtration rates (GFR), compared to female mice of the same age.[5][8][13] While the exact reasons are still being investigated, it is hypothesized that this sex-based difference could be due to variations in the rates of adenine or DHA synthesis or different, sex-determined physiological responses of the kidneys to the crystal-induced injury.[5][8][13]

Q4: How does allopurinol function as a treatment in these models?

Allopurinol is an inhibitor of xanthine dehydrogenase (XDH).[8] By blocking this enzyme, allopurinol prevents the conversion of excess adenine into the insoluble this compound (DHA).[5][7] This is the cornerstone of therapy for human APRT deficiency and has proven effective in the animal models as well.[4][9] Administering allopurinol to Aprt-/- mice prevents the accumulation of DHA, reduces renal obstruction and damage, and improves survival rates.[9]

Troubleshooting Guide

Problem 1: High mortality or rapid health deterioration in Aprt-/- mouse colony.

  • Possible Cause: Severe and rapid onset of renal failure due to extensive DHA crystal deposition.[9] The phenotype can be severe, with up to 90% of untreated null mice dying prematurely before 6 months of age.[9]

  • Troubleshooting Steps:

    • Implement Allopurinol Treatment: Administer allopurinol in the drinking water as a preventative measure. This is a standard and effective therapy that blocks DHA production and prevents the lethal kidney damage.[9]

    • Monitor Renal Function: Regularly monitor blood urea nitrogen (BUN) and body weight to track disease progression and the effectiveness of treatment.

    • Ensure Hydration: Provide unrestricted access to water to help reduce the concentration of DHA in the urine.

Problem 2: Inconsistent or mild renal phenotype in experimental animals.

  • Possible Cause: The severity of APRT deficiency can be highly variable and is influenced by age, sex, and genetic background.[8][10]

  • Troubleshooting Steps:

    • Use Male Mice: Male Aprt-/- mice consistently develop a more severe phenotype than females.[8][13][14] For studies requiring a robust disease model, using males is recommended.

    • Age Animals Appropriately: Renal damage is progressive. For example, by 12 weeks of age, male Aprt-/- mice show significant renal damage and elevated BUN.[8][13] Ensure your experimental time points are appropriate to observe the desired pathological changes.

    • Consider Genetic Background: The severity of renal histopathology can vary between different mouse strains.[10] Ensure consistency in the genetic background of the mice used in your experiments.

Problem 3: Difficulty identifying or confirming the presence of 2,8-DHA crystals.

  • Possible Cause: DHA crystals can be mistaken for other types, such as uric acid crystals, and require specific techniques for definitive identification.[3]

  • Troubleshooting Steps:

    • Urine Microscopy: Examine fresh urine samples using polarized light microscopy. DHA crystals are typically round, brown, and display a characteristic central Maltese cross pattern under polarized light.[6]

    • Histology: When examining kidney tissue sections, use polarized light to highlight the birefringent crystalline deposits within the tubules and interstitium.[13]

    • Definitive Analysis: For unambiguous identification of stones or crystals, use Fourier Transform Infrared Spectroscopy (FTIR) or X-ray crystallography.[4][15] Note that standard biochemical stone analysis may fail to differentiate DHA from uric acid.[15]

Problem 4: Allopurinol treatment normalizes BUN but does not fully restore creatinine clearance.

  • Possible Cause: Allopurinol is highly effective at preventing new crystal formation and subsequent inflammation. However, it cannot reverse pre-existing, advanced renal damage such as interstitial fibrosis.[8][13]

  • Troubleshooting Steps:

    • Initiate Treatment Early: To best preserve renal function, begin allopurinol treatment before significant and irreversible kidney damage has occurred.

    • Assess Fibrosis: When evaluating therapeutic efficacy, perform histological analysis (e.g., Masson's Trichrome or Sirius Red staining) to assess the degree of fibrosis. This will provide context for the functional data.

    • Interpret Results Carefully: A reduction in BUN indicates that the active inflammatory process driven by new crystal deposition has been halted. Persistently low creatinine clearance or GFR likely reflects chronic, irreversible structural damage to the kidney.[8][13]

Quantitative Data Summary

Table 1: Comparison of Renal Function and Hematology in 12-Week-Old Male Wild-Type vs. Aprt-/- Mice

ParameterWild-Type (WT)Aprt-/-UnitReference
Blood Urea Nitrogen (BUN)~25-30>60mg/dL[8],[13]
Creatinine Clearance~0.20-0.25~0.10-0.12mL/min[8],[13]
HematocritNormalMildly Reduced%[8],[13]

Note: Values are approximate and can vary based on specific experimental conditions and mouse strain.

Table 2: Effect of Allopurinol Treatment on Male Aprt-/- Mice

ParameterAprt-/- (Untreated)Aprt-/- (Allopurinol-Treated)UnitReference
Blood Urea Nitrogen (BUN)Elevated (>60)Normal (~30)mg/dL[8],[13]
Creatinine ClearanceReduced (~0.11)Remains Low (~0.14)mL/min[8],[13]
Renal Interstitial DamageExtensiveLess ExtensiveVisual Assessment[8],[13]
Survival RateLow (~10% at 6 mo)High (Enables Breeding)%[9]

Experimental Protocols

Protocol 1: Genotyping of Aprt Knockout Mice

This protocol uses a three-primer polymerase chain reaction (PCR) to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) Aprt knockout mice.

  • Materials:

    • Genomic DNA isolated from tail biopsies.

    • Forward Primer (Intron 2): 5'-CCACAACCTTCCCTCCTT-3'

    • Reverse Primer (Wild-Type Allele): 5'-CCACCAAGCAGTTCCTAGTG-3'

    • Reverse Primer (Neo Cassette): 5'-GAGAACCTGCGTGCAATCCATCTTG-3'

    • Taq DNA Polymerase and reaction buffer.

    • Thermocycler.

    • Agarose gel electrophoresis equipment.

  • Methodology:

    • Prepare a PCR master mix containing buffer, dNTPs, all three primers, Taq polymerase, and water.

    • Add 1-2 µL of genomic DNA to each PCR tube.

    • Run the PCR using an appropriate thermocycling program (annealing temperature should be optimized for the primers).

    • Analyze the PCR products on a 1.5-2.0% agarose gel.

  • Expected Results:

    • Wild-Type (+/+): A single band of ~700 bp.

    • Homozygous (-/-): A single band corresponding to the neo cassette product size.

    • Heterozygous (+/-): Two bands, one at ~700 bp and one for the neo product. (Protocol adapted from methodology described in[8])

Protocol 2: Assessment of Renal Function

  • Blood Urea Nitrogen (BUN):

    • Collect blood samples from mice via tail vein, saphenous vein, or cardiac puncture at endpoint.

    • Separate serum or plasma.

    • Measure BUN concentration using a commercially available colorimetric assay kit according to the manufacturer's instructions.

  • Creatinine Clearance (Estimate of GFR):

    • Acclimate mice to metabolic cages for 24-48 hours.

    • Collect urine over a 24-hour period. Measure the total volume.

    • At the end of the collection period, collect a blood sample for serum creatinine measurement.

    • Measure creatinine concentrations in both the urine and serum samples using a creatinine assay kit (e.g., based on the Jaffe reaction).

    • Calculate creatinine clearance using the formula: Clearance = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time) . (Protocol based on methods described in[8],[13])

Protocol 3: Histological Analysis of Kidneys

  • Euthanize the mouse and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Excise the kidneys and fix them in 4% PFA overnight.

  • Process the tissues through a series of ethanol, xylene, and paraffin wax.

  • Embed the tissues in paraffin blocks and cut 4-5 µm sections using a microtome.

  • Mount sections on glass slides.

  • For general morphology and identification of tubular injury, inflammation, and fibrosis, stain with Hematoxylin and Eosin (H&E).

  • To specifically visualize DHA crystals, view unstained or H&E-stained slides under polarized light. Birefringent crystals will be clearly visible.[13]

  • To assess fibrosis, perform Masson's Trichrome staining, where collagen will stain blue.

Visualizations

APRT_Deficiency_Pathway cluster_normal Normal Purine Salvage cluster_deficiency APRT Deficiency Adenine Adenine APRT APRT Enzyme Adenine->APRT Catalyzes AMP AMP (Soluble) APRT->AMP Conversion to Adenine_d Excess Adenine XDH XDH/XO Enzyme Adenine_d->XDH DHA 2,8-DHA (Insoluble) XDH->DHA KidneyDamage Crystal Nephropathy & Kidney Stones DHA->KidneyDamage Allopurinol Allopurinol Allopurinol->XDH Inhibits Adenine_main Adenine Adenine_main->Adenine Adenine_main->Adenine_d

Caption: Pathophysiology of APRT deficiency and the inhibitory action of allopurinol.

Diagnostic_Workflow Start Suspected APRT Deficiency in Mouse Urine Collect Urine Start->Urine Microscopy Polarized Light Microscopy Urine->Microscopy Maltese Maltese Cross Pattern Observed? Microscopy->Maltese Tissue Collect Kidney Tissue & Blood Sample Maltese->Tissue Yes Reconsider Reconsider Diagnosis Maltese->Reconsider No Histo Histopathology with Polarized Light Tissue->Histo Genotype Genotyping PCR Tissue->Genotype Confirm Confirm Diagnosis Histo->Confirm Genotype->Confirm

Caption: Diagnostic workflow for confirming APRT deficiency in animal models.

Therapy_Evaluation_Workflow Start Select Aprt-/- Mice (e.g., 6-8 week old males) Group Divide into Groups: 1. Vehicle Control 2. Test Compound Start->Group Treat Administer Treatment (e.g., 4-6 weeks) Group->Treat Monitor Monitor Body Weight & Health Status Weekly Treat->Monitor Endpoint Endpoint Data Collection Monitor->Endpoint Blood Collect Blood: Measure BUN, Creatinine Endpoint->Blood Urine Collect 24h Urine: Measure Creatinine Clearance Endpoint->Urine Kidney Collect Kidneys: Histology (H&E, Trichrome) Polarized Light Microscopy Endpoint->Kidney Analysis Analyze & Compare Data Between Groups Blood->Analysis Urine->Analysis Kidney->Analysis

Caption: Experimental workflow for evaluating therapeutic agents in Aprt-/- mice.

References

Technical Support Center: Microscopy of 2,8-Dihydroxyadenine (2,8-DHA) Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the resolution and imaging quality of 2,8-Dihydroxyadenine (2,8-DHA) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the typical morphological characteristics of 2,8-DHA crystals under standard light microscopy?

A1: Under conventional light microscopy, 2,8-DHA crystals typically appear as round, reddish-brown, spherical particles.[1][2][3][4] They can have a dark outline and central spicules.[2][3]

Q2: What is the characteristic appearance of 2,8-DHA crystals under polarized light microscopy?

A2: When viewed with polarized light, 2,8-DHA crystals are birefringent and exhibit a distinctive central "Maltese cross" pattern.[1][2][3][4][5][6][7][8] This is a key feature for their identification.

Q3: What are the main challenges in obtaining high-resolution images of 2,8-DHA crystals?

A3: Challenges in imaging 2,8-DHA crystals include their small size, potential for aggregation, and the low contrast of some crystalline features.[9][10] For electron microscopy techniques, organic crystals like 2,8-DHA can be sensitive to the electron beam, leading to radiation damage.[1][2]

Q4: Beyond standard light microscopy, what advanced techniques can be used to enhance the resolution of 2,8-DHA crystals?

A4: For higher resolution imaging, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be employed.[2][11][12] SEM provides detailed surface morphology of the crystals, while TEM can reveal internal lattice structures.[1][2][13] Microcrystal Electron Diffraction (MicroED) is another advanced technique for determining the structure of small molecule crystals.[14]

Troubleshooting Guides

Issue 1: Poor Image Resolution and Lack of Sharp Focus
Possible Cause Suggested Solution
Improper Illumination Ensure the microscope is set up for Köhler illumination to provide even lighting and optimal contrast.[15]
Incorrect Coverslip Thickness Use a coverslip with the correct thickness specified for your objective lens to avoid spherical aberration.
Vibrations Place the microscope on an anti-vibration table or in a location with minimal ambient vibrations.
Dirty Optics Clean the objective lens, condenser, eyepieces, and slide with appropriate lens cleaning solution and tissue.
Focus Drift Allow the microscope and sample to thermally equilibrate before imaging to prevent focus drift.
Issue 2: Low Contrast and Washed-Out Crystal Images
Possible Cause Suggested Solution
Incorrect Aperture Diaphragm Setting Adjust the condenser's aperture diaphragm to be 70-80% of the objective's numerical aperture. Closing it slightly can enhance contrast, but closing it too much will reduce resolution.[15]
Inappropriate Immersion Oil For oil immersion objectives, use the correct type of immersion oil and ensure there are no air bubbles.
Sample is Too Thick Prepare a thinner sample by reducing the concentration of the crystal suspension or by gently pressing the coverslip.
Unsuitable Mounting Medium Use a mounting medium with a refractive index that is different from that of the crystals to improve contrast.
Issue 3: Difficulty Distinguishing Crystals from Amorphous Precipitate
Possible Cause Suggested Solution
Presence of Non-crystalline Material Use polarized light microscopy. Crystalline materials like 2,8-DHA are birefringent and will appear bright against a dark background, while amorphous precipitates will not.[5][10]
Overlapping Materials Gently dilute the sample to better separate individual particles for clearer observation.
Dehydration Artifacts If the sample has dried out, amorphous precipitates may form. Prepare a fresh, wet mount for imaging.

Experimental Protocols

Protocol 1: Preparation of 2,8-DHA Crystals for Polarized Light Microscopy
  • Sample Collection: If working with urinary sediment, centrifuge the urine sample to pellet the crystals. If using synthesized 2,8-DHA, ensure the crystals are in a suitable suspension liquid (e.g., ethanol or a buffered solution).

  • Slide Preparation: Place a small drop of the crystal-containing suspension onto a clean microscope slide.

  • Mounting: Gently place a coverslip over the drop, avoiding the formation of air bubbles. For a semi-permanent slide, you can seal the edges of the coverslip with nail polish.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Start with a low-power objective (e.g., 10x) to locate the crystals.

    • Engage the polarizer and analyzer for cross-polarized illumination. The field of view should be dark.

    • Rotate the stage and observe for birefringent crystals that appear bright against the dark background.

  • Imaging:

    • Switch to a higher power objective (e.g., 40x or 60x) for detailed observation.

    • Adjust the focus to obtain a sharp image of the crystals.

    • Rotate the stage to observe the characteristic Maltese cross pattern of 2,8-DHA crystals.[4]

    • Capture images using a digital microscopy camera.

Protocol 2: Sample Preparation for Scanning Electron Microscopy (SEM)
  • Crystal Isolation: Isolate the 2,8-DHA crystals from their solution by filtration or centrifugation.

  • Washing: Wash the crystals with a volatile solvent like ethanol to remove any soluble impurities and to aid in drying.

  • Mounting: Place a small amount of the dried crystal powder onto an SEM stub with a carbon adhesive tab.

  • Coating: For non-conductive samples like 2,8-DHA, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[16]

  • Imaging:

    • Load the coated stub into the SEM chamber.

    • Apply an appropriate accelerating voltage and beam current. Start with lower settings to minimize potential beam damage.

    • Focus on the crystals and adjust magnification to observe the surface morphology in high resolution.

Data Summary

Microscopy Technique Image Resolution Key Observational Features for 2,8-DHA Primary Application
Bright-Field Light Microscopy Low to MediumRound, reddish-brown, spherical crystals.[1][2][3][4]Initial identification and morphological screening.
Polarized Light Microscopy Low to MediumBirefringent crystals with a characteristic central "Maltese cross" pattern.[1][2][3][4][5][6][7][8]Confirmatory identification and differentiation from amorphous precipitates.
Scanning Electron Microscopy (SEM) HighDetailed 3D surface topography and crystal habit.[12]High-resolution morphological analysis of the crystal surface.
Transmission Electron Microscopy (TEM) Very HighInternal crystal structure, lattice defects, and crystal lattice fringes.[1][13]Analysis of the internal structure and crystallinity at the nanoscale.

Visualizations

Adenine_Metabolism Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP Normal Pathway Hydroxyadenine 8-Hydroxyadenine Adenine->Hydroxyadenine APRT Deficiency APRT APRT (Adenine Phosphoribosyltransferase) DHA This compound (2,8-DHA) (Insoluble) Hydroxyadenine->DHA XDH XDH (Xanthine Dehydrogenase)

Caption: Metabolic pathway of Adenine to this compound.

Microscopy_Workflow Start Start: Crystal Sample SamplePrep Sample Preparation (Wet Mount / SEM stub) Start->SamplePrep Microscopy Microscopy Technique Selection SamplePrep->Microscopy PLM Polarized Light Microscopy (PLM) Microscopy->PLM Low-Res ID SEM Scanning Electron Microscopy (SEM) Microscopy->SEM High-Res Morph. ImageAcquisition Image Acquisition PLM->ImageAcquisition SEM->ImageAcquisition Troubleshooting Image Quality Assessment (Resolution, Contrast) ImageAcquisition->Troubleshooting Good High-Quality Image Troubleshooting->Good Good Bad Adjust & Re-image (Focus, Illumination, Contrast) Troubleshooting->Bad Poor Analysis Data Analysis & Interpretation Good->Analysis Bad->ImageAcquisition End End Analysis->End

References

Technical Support Center: Purification of Synthesized 2,8-Dihydroxyadenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2,8-dihydroxyadenine (2,8-DHA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthesized this compound?

A1: The primary challenges in purifying this compound stem from its low solubility in many common organic solvents and its high polarity. Its ampholytic nature, meaning it can act as both an acid and a base, can also lead to strong interactions with stationary phases in chromatography, potentially causing poor separation and recovery.

Q2: What are the likely impurities in synthesized this compound?

A2: Impurities will largely depend on the synthetic route. For instance, in a Traube-like synthesis starting from a pyrimidine derivative, potential impurities could include unreacted starting materials like 4,5,6-triaminopyrimidine, intermediates, and side-products from incomplete ring closure or side reactions. Color impurities may also be present and can sometimes be removed with charcoal treatment.

Q3: Is this compound stable during purification?

A3: While generally stable, the acidic nature of some purification media, like standard silica gel, could potentially pose a risk for degradation of sensitive heterocyclic compounds. It is advisable to assess the stability of your compound on silica gel with a preliminary TLC analysis before committing to large-scale column chromatography.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. However, the low solubility of this compound can present challenges.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Recommended Solution
Low Recovery of Crystals The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Consider a two-solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound. If excess solvent has been added, carefully evaporate some of it to reach the saturation point.
No Crystal Formation The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Nucleation is inhibited.Try "scratching" the inside of the flask with a glass rod or adding a "seed" crystal of pure this compound to induce crystallization.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Ensure the solvent's boiling point is lower than the compound's melting point. Allow the solution to cool more slowly. Add slightly more solvent to keep the compound dissolved at a lower temperature.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Before cooling, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then perform a hot filtration to remove the charcoal.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Common Column Chromatography Issues:

Problem Potential Cause Recommended Solution
Compound Stuck on the Column (Low Recovery) The compound is too polar and is irreversibly adsorbing to the silica gel.Switch to a more polar mobile phase, such as a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide. Alternatively, consider using a different stationary phase like alumina or reversed-phase silica (C18).
Streaking or Tailing of the Compound Band Strong interaction between the basic nitrogen atoms of 2,8-DHA and the acidic silanol groups on the silica surface.Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to mask the active sites on the silica gel.
Poor Separation of Impurities The chosen mobile phase does not provide adequate resolution.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation between your product and impurities. Consider using a gradient elution.
Compound is Insoluble in the Mobile Phase The polarity of the mobile phase is too low to dissolve the compound.Use a stronger, more polar loading solvent to dissolve the sample and then adsorb it onto a small amount of silica gel ("dry loading") before placing it on the column.
High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be a powerful tool for obtaining high-purity this compound.

Troubleshooting Common HPLC Issues:

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks Secondary interactions between 2,8-DHA and the stationary phase.Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to improve peak shape. Ensure the sample is fully dissolved in the mobile phase.
Low Retention (Compound Elutes in the Void Volume) The compound is too polar for the reversed-phase column.Consider using a more polar stationary phase or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). A 100% aqueous mobile phase with an appropriate buffer might also increase retention on some reversed-phase columns.
Poor Resolution Between Product and Impurities The mobile phase gradient is not optimized.Adjust the gradient slope to improve separation in the region where the compounds of interest elute. An initial isocratic hold might also help in separating early-eluting impurities.
Column Clogging or High Backpressure Particulate matter in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm filter before use. Use a guard column to protect the analytical column.

Experimental Protocols

Recrystallization Protocol (Model)

Note: This is a general protocol for a polar compound like this compound and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of crude 2,8-DHA in various solvents at room temperature and upon heating. Promising solvents for purine derivatives include water, ethanol, or mixtures of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar co-solvent.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude 2,8-DHA. Stir and heat the mixture until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol (Model)
  • Stationary Phase: Silica gel is a common choice. For highly polar and basic compounds, consider deactivating the silica gel by preparing a slurry with the mobile phase containing 1% triethylamine.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A common system for polar compounds is a gradient of dichloromethane (DCM) and methanol (MeOH). For 2,8-DHA, a mobile phase of DCM:MeOH with 1% ammonium hydroxide may be effective.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase.

  • Sample Loading: Dissolve the crude 2,8-DHA in a small amount of a polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder and load this onto the column.

  • Elution: Run the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Preparative HPLC Protocol (Model)
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (ACN), both containing 0.1% formic acid or TFA.

  • Method Development: Develop an analytical method first to determine the retention time of 2,8-DHA and to optimize the separation from impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification: Inject the crude 2,8-DHA solution (dissolved in a suitable solvent like DMF or DMSO and filtered) onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the 2,8-DHA peak.

  • Isolation: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification Method Stationary Phase Typical Mobile Phase/Solvent Advantages Disadvantages
Recrystallization N/AWater, Ethanol, DMF/Water, DMSO/WaterSimple, inexpensive, can handle large quantities.Can have low recovery for highly soluble compounds, may not remove impurities with similar solubility.
Flash Column Chromatography (Normal Phase) Silica Gel, AluminaDichloromethane/Methanol gradient (with NH4OH or Et3N)Good for removing less polar and some polar impurities.Can have low recovery due to strong adsorption, potential for compound degradation on acidic silica.
Flash Column Chromatography (Reversed Phase) C18 SilicaWater/Acetonitrile or Water/Methanol gradientGood for highly polar compounds, avoids issues with acidic silica.C18 silica is more expensive, may require lyophilization to remove aqueous mobile phase.
Preparative HPLC (Reversed Phase) C18 SilicaWater/Acetonitrile gradient with 0.1% Formic Acid or TFAHigh resolution and purity can be achieved.Expensive, limited sample loading capacity, requires specialized equipment.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Strategy cluster_analysis Analysis cluster_end End Start Crude Synthesized This compound Recrystallization Recrystallization Start->Recrystallization Primary Purification ColumnChromatography Column Chromatography Start->ColumnChromatography If Recrystallization is Ineffective Analysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PrepHPLC Preparative HPLC PrepHPLC->Analysis PureProduct Pure this compound Analysis->PureProduct Purity > 95% FurtherPurification Further Purification Required Analysis->FurtherPurification Purity < 95% FurtherPurification->PrepHPLC High Purity Needed TroubleshootingLowRecovery cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery after Column Chromatography StrongAdsorption Strong Adsorption to Silica? Problem->StrongAdsorption Degradation Compound Degradation? Problem->Degradation Solubility Poor Solubility in Eluent? Problem->Solubility AddModifier Add Basic Modifier (e.g., Et3N, NH4OH) StrongAdsorption->AddModifier Yes ChangeStationaryPhase Switch to Alumina or Reversed-Phase (C18) StrongAdsorption->ChangeStationaryPhase If Modifier Fails Degradation->ChangeStationaryPhase If Degradation Persists DeactivateSilica Deactivate Silica Gel Degradation->DeactivateSilica Yes DryLoading Use Dry Loading Technique Solubility->DryLoading Yes

Technical Support Center: Minimizing Interference in Enzymatic Assays for APRT Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adenine Phosphoribosyltransferase (APRT) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their APRT activity measurements.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the APRT enzymatic assay?

A1: The APRT enzymatic assay measures the activity of the APRT enzyme, which catalyzes the conversion of adenine and 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate (PPi). This reaction is a key step in the purine salvage pathway.

Q2: What are the common methods for measuring APRT activity?

A2: The most common methods for measuring APRT activity include:

  • High-Performance Liquid Chromatography (HPLC)-based assays: These methods directly measure the formation of AMP or the depletion of adenine. They are highly specific and quantitative.[1][2]

  • Continuous Spectrophotometric Coupled Assays: In this method, the production of AMP is coupled to other enzymatic reactions that result in a change in absorbance, which can be monitored in real-time. For example, the AMP produced can be converted to inosine monophosphate (IMP) by adenylate deaminase, and the subsequent reactions can be followed spectrophotometrically.

  • Radiochemical assays: These highly sensitive assays use radiolabeled substrates (e.g., [¹⁴C]-adenine) and measure the incorporation of the radiolabel into AMP.

Q3: What are the expected APRT activity ranges in healthy individuals?

A3: In healthy individuals, APRT activity measured in red blood cell lysates typically ranges from 16 to 32 nmol/h/mgHb. However, it is crucial for each laboratory to establish its own reference range.

Troubleshooting Guides

This section provides solutions to common problems encountered during APRT activity assays.

Issue 1: High Background Signal

A high background signal can mask the true enzyme activity, leading to inaccurate results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Contaminated Reagents Use fresh, high-purity reagents and ultrapure water for all buffers and solutions.Impurities in reagents can react non-specifically with assay components, generating a background signal.[3]
Non-specific Binding Increase the number of wash steps or the duration of each wash. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffer.Inadequate washing can leave unbound reagents that contribute to the background.[3]
Substrate Instability Prepare substrate solutions fresh before each experiment and store them appropriately.Degradation of substrates can lead to the formation of interfering compounds.
Autofluorescence of Samples or Plates For fluorescence-based assays, use black microplates with clear bottoms to minimize background fluorescence. Check for autofluorescence of the sample matrix by running a sample blank.Biological samples and certain plastics can exhibit intrinsic fluorescence that interferes with the assay signal.
Issue 2: Low or No APRT Activity Detected

The absence of a detectable signal can be due to several factors, from inactive enzymes to suboptimal assay conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Enzyme Use a fresh enzyme preparation or a new lot of purified enzyme. Ensure proper storage conditions (-80°C in appropriate buffer).Repeated freeze-thaw cycles or improper storage can lead to loss of enzyme activity.
Suboptimal Assay Conditions Optimize pH, temperature, and substrate concentrations. The optimal pH for APRT is typically around 7.4.Enzyme activity is highly dependent on reaction conditions.
Presence of Inhibitors in the Sample See the "Interfering Substances" section below for guidance on identifying and mitigating the effects of inhibitors.Endogenous or exogenous compounds in the sample can inhibit APRT activity.
Incorrect Reagent Concentrations Double-check all calculations and ensure accurate pipetting of all reagents.Errors in reagent preparation can lead to a failed assay.
Issue 3: Inconsistent or Irreproducible Results

Variability between replicates or experiments can undermine the reliability of your data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques.Inaccurate or inconsistent pipetting is a major source of variability.
Temperature Fluctuations Ensure consistent incubation temperatures across all samples and experiments. Use a water bath or incubator with stable temperature control.Enzyme kinetics are sensitive to temperature changes.
Sample Heterogeneity Ensure proper mixing of samples and reagents before and during the assay.Inadequate mixing can lead to uneven distribution of the enzyme or substrates.
Edge Effects in Microplates Avoid using the outer wells of a microplate, or ensure proper sealing to prevent evaporation.Evaporation from the outer wells can concentrate reagents and alter reaction rates.

Interfering Substances

Several substances can interfere with APRT enzymatic assays, leading to either an underestimation or overestimation of activity.

Purine Analogs

Purine analogs are structurally similar to adenine and can act as competitive or non-competitive inhibitors of APRT.

Mitigation Strategy:

  • Use of specific substrates: If interference from a known purine analog is suspected, consider using an alternative substrate that is less likely to be affected, if available.

  • Sample cleanup: If the interfering substance is known, it may be possible to remove it from the sample prior to the assay using techniques like solid-phase extraction.

Xanthine Oxidase Inhibitors

Xanthine oxidase inhibitors, such as allopurinol and febuxostat, are commonly used to treat conditions associated with APRT deficiency.[5][6] While these drugs do not directly inhibit APRT, they can interfere with coupled assays that rely on the purine degradation pathway.

Mitigation Strategy:

  • Use a direct assay method: HPLC-based methods that directly measure AMP formation are not affected by xanthine oxidase inhibitors.[1][2]

  • Discontinuation of medication: In a clinical setting and under medical supervision, it may be possible to temporarily discontinue the medication before sample collection.

Hemolysis

Hemolysis, the rupture of red blood cells, can significantly interfere with enzymatic assays.

Quantitative Impact of Hemolysis on Biochemical Assays:

Hemoglobin Concentration (g/L)Effect on Lactate Dehydrogenase (LD)Effect on Aspartate Aminotransferase (AST)
< 0.5Interference observedInterference observed
> 1.0Clinically meaningful variationsClinically meaningful variations

Data adapted from studies on the general effects of hemolysis on clinical chemistry parameters.[7][8][9] Specific quantitative data for APRT is not available in the search results, but similar interference is expected due to the release of intracellular components.

Mitigation Strategy:

  • Proper sample collection and handling: Use appropriate phlebotomy techniques to minimize trauma to red blood cells. Avoid vigorous mixing or shaking of blood samples.

  • Visual inspection and quantification of hemolysis: Visually inspect the plasma or serum for any pink or red discoloration. If possible, quantify the level of free hemoglobin. Samples with visible hemolysis should be rejected.

  • Use of fresh samples: Process blood samples as soon as possible after collection.

Experimental Protocols

Detailed Protocol for HPLC-Based APRT Activity Assay in Erythrocytes

This protocol is a generalized procedure based on established methods.[1][2]

1. Preparation of Erythrocyte Lysate: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and buffy coat. c. Aspirate and discard the plasma and buffy coat. d. Wash the red blood cell (RBC) pellet three times with cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash. e. Lyse the packed RBCs by adding 4 volumes of ice-cold deionized water. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove cell debris. g. Collect the supernatant (hemolysate) and determine the hemoglobin concentration.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

  • 50 mM Tris-HCl, pH 7.4
  • 5 mM MgCl₂
  • 1 mM 5-phospho-α-D-ribose-1-pyrophosphate (PRPP)
  • 0.5 mM Adenine b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding a known amount of erythrocyte lysate (e.g., 1-2 mg of hemoglobin). d. Incubate at 37°C for a defined period (e.g., 30 or 60 minutes). e. Stop the reaction by adding an equal volume of 0.4 M perchloric acid. f. Centrifuge at 14,000 x g for 5 minutes to precipitate proteins. g. Neutralize the supernatant with potassium carbonate.

3. HPLC Analysis: a. Analyze the supernatant by reverse-phase HPLC. b. Use a C18 column and a mobile phase gradient of a low-concentration phosphate buffer and methanol. c. Monitor the eluent at 260 nm to detect and quantify adenine and AMP. d. Calculate the APRT activity based on the amount of AMP produced over time, normalized to the hemoglobin concentration.

Workflow for HPLC-Based APRT Assay

cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis WholeBlood Whole Blood Collection (EDTA) Centrifuge1 Centrifugation (1,500 x g) WholeBlood->Centrifuge1 RemovePlasma Remove Plasma & Buffy Coat Centrifuge1->RemovePlasma WashRBCs Wash RBCs (3x with PBS) RemovePlasma->WashRBCs LyseRBCs Lyse RBCs with dH2O WashRBCs->LyseRBCs Centrifuge2 Centrifugation (14,000 x g) LyseRBCs->Centrifuge2 Hemolysate Collect Hemolysate Centrifuge2->Hemolysate Incubate Incubate at 37°C Hemolysate->Incubate ReactionMix Prepare Reaction Mixture ReactionMix->Incubate StopReaction Stop Reaction (Perchloric Acid) Incubate->StopReaction Neutralize Neutralize StopReaction->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantify Quantify AMP HPLC->Quantify Calculate Calculate APRT Activity Quantify->Calculate

Caption: Workflow for HPLC-based APRT activity assay in erythrocytes.

Continuous Spectrophotometric Coupled Assay for APRT Activity

This assay couples the production of AMP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4]

1. Principle:

  • Reaction 1 (APRT): Adenine + PRPP → AMP + PPi
  • Reaction 2 (Myokinase): AMP + ATP → 2 ADP
  • Reaction 3 (Pyruvate Kinase): 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate
  • Reaction 4 (Lactate Dehydrogenase): 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺

2. Reaction Mixture:

  • 100 mM Tris-HCl, pH 7.8
  • 50 mM KCl
  • 10 mM MgCl₂
  • 1 mM ATP
  • 2 mM Phosphoenolpyruvate
  • 0.2 mM NADH
  • 10 units/mL Myokinase
  • 10 units/mL Pyruvate Kinase
  • 15 units/mL Lactate Dehydrogenase
  • 1 mM PRPP

3. Assay Procedure: a. Add all components of the reaction mixture except adenine to a cuvette. b. Add the APRT-containing sample. c. Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved. d. Initiate the reaction by adding adenine to a final concentration of 0.5 mM. e. Record the decrease in absorbance at 340 nm over time. f. Calculate the APRT activity from the rate of NADH oxidation.

APRT Signaling and Assay Interference Pathway

cluster_pathway APRT Catalytic Pathway cluster_interference Potential Interference Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP PPi PPi APRT->PPi PurineAnalogs Purine Analogs (e.g., 9-Deazaadenine) PurineAnalogs->APRT Inhibition Hemolysis Hemolysis Products (e.g., proteases, other enzymes) Hemolysis->APRT Inhibition/Degradation XOI Xanthine Oxidase Inhibitors (in coupled assays) XOI->APRT Assay-specific Interference

Caption: APRT pathway and sources of assay interference.

Quality Control

To ensure the reliability of APRT assay results, a robust quality control (QC) program is essential.

Key QC Parameters:

Parameter Recommendation
Internal Quality Control (IQC) Run at least two levels of control materials (normal and low activity) with each batch of samples.
External Quality Assessment (EQA) Participate in a proficiency testing program, if available, to compare your laboratory's performance with others.
Linearity Establish the linear range of the assay by running a dilution series of a high-activity sample.
Precision Determine the intra- and inter-assay coefficients of variation (CVs) to assess the reproducibility of the assay.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determine the lowest concentration of APRT activity that can be reliably detected and quantified.

By following these guidelines and troubleshooting steps, researchers can minimize interference and obtain accurate and reproducible results in their APRT enzymatic assays.

References

Best practices for the collection and storage of urine for 2,8-DHA analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the collection and storage of urine for 2,8-dihydroxyadenine (2,8-DHA) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of urine sample to collect for 2,8-DHA analysis?

For a comprehensive assessment of 2,8-DHA excretion, a 24-hour urine collection is the preferred method.[1] This accounts for diurnal variations in excretion. However, first-morning void or random urine samples can also be used, and a high correlation has been observed between the 2,8-DHA/creatinine ratio in first-morning void samples and 24-hour excretion.[2]

Q2: Are there any special handling requirements for urine samples for 2,8-DHA analysis?

Yes, proper handling is crucial due to the poor solubility of 2,8-DHA.[3][4] It is essential to ensure that any precipitated 2,8-DHA crystals are re-dissolved or homogeneously suspended before analysis.

Q3: What is the recommended storage temperature for urine samples intended for 2,8-DHA analysis?

Urine samples for 2,8-DHA analysis should ideally be refrigerated during and immediately after collection.[5][6][7] For long-term storage, freezing the sample is recommended.[8] One study indicated that at a pH of 8.6, urine samples can be kept at room temperature (up to +20°C) for up to 72 hours without significantly affecting the 2,8-DHA signal response.[3]

Q4: Is a preservative necessary for urine collection for 2,8-DHA analysis?

The necessity of a preservative is not definitively established and may depend on the specific laboratory protocol. Many laboratories do not require a preservative for 24-hour urine collections if the sample is kept refrigerated.[7] However, adjusting the pH can be beneficial. Increasing the urine pH to around 8.6 can improve the solubility and analytical response of 2,8-DHA.[3] Caution should be exercised as a pH of 10 or higher may lead to instability.[3] Some protocols may involve diluting the urine sample with a solution like 10 mM ammonium hydroxide before analysis.[3]

Q5: How should a 24-hour urine collection be performed?

The standard procedure for a 24-hour urine collection is as follows:

  • Begin the collection at a specific time (e.g., 8:00 AM). At this time, empty your bladder completely into the toilet and do not collect this first sample.[9][10]

  • For the next 24 hours, collect all urine in the provided container.[11]

  • Keep the collection container refrigerated throughout the 24-hour period.[11]

  • Exactly 24 hours after starting, empty your bladder one last time and add this urine to the container.[10]

  • Ensure the entire 24-hour collection is mixed well before an aliquot is taken for analysis.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or undetectable 2,8-DHA levels in a patient suspected of APRT deficiency. Improper sample collection leading to loss of 2,8-DHA crystals.Review the 24-hour urine collection procedure with the patient to ensure all urine was collected and the sample was kept cool. Ensure the entire collection was well-mixed before aliquoting.
Sample degradation due to improper storage.Verify that the sample was refrigerated or frozen promptly after collection. Check the storage duration and temperature.
Incorrect pH of the urine sample.Measure the pH of the urine sample. If the pH is acidic, consider adjusting it to a mildly alkaline pH (around 8.6) to improve 2,8-DHA solubility, if the analytical method allows.
High variability in 2,8-DHA results from the same patient. Incomplete mixing of the 24-hour urine collection.Before taking an aliquot for analysis, ensure the entire 24-hour urine collection is thoroughly mixed to evenly suspend any precipitated 2,8-DHA crystals.
Differences in sample collection timing.For follow-up testing, encourage the patient to maintain a consistent collection start and end time for 24-hour collections.
Precipitate observed in the urine collection container. Poor solubility of 2,8-DHA, especially at acidic pH.This is expected for patients with APRT deficiency. Before analysis, the sample should be warmed and/or the pH adjusted to a mildly alkaline level (e.g., 8.6) to re-dissolve the 2,8-DHA crystals. The entire sample should be homogenized before aliquoting.

Data Summary

Urine Sample Stability for 2,8-DHA Analysis
TemperatureDurationpHEffect on 2,8-DHA MeasurementCitation
+20°C (Room Temp)Up to 72 hours8.6No significant difference in peak area[3]
-4°CUp to 72 hours8.6No significant difference in peak area[3]
-20°CUp to 72 hours8.6No significant difference in peak area[3]

Experimental Protocols

Protocol for 24-Hour Urine Collection
  • Patient Instruction: Instruct the patient on the standard 24-hour urine collection procedure, emphasizing the importance of collecting every void after the initial one and keeping the collection container refrigerated.

  • Collection Period: The collection should span a full 24-hour period.

  • Storage During Collection: The collection container must be kept in a cool place, preferably a refrigerator, for the entire duration of the collection.

  • Final Collection: The final void at the 24-hour mark should be included in the collection.

  • Mixing: Upon receipt in the laboratory, the entire 24-hour collection must be thoroughly mixed to ensure a homogenous suspension of any precipitates.

Protocol for Sample Preparation for UPLC-MS/MS Analysis of 2,8-DHA

This protocol is based on a published method.[3]

  • Homogenization: Ensure the entire urine sample is well-mixed.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the urine to 8.6 to improve the solubility and analytical response of 2,8-DHA.

  • Dilution: Dilute the urine sample 1:15 (v/v) with 10 mM ammonium hydroxide (NH4OH).

  • Internal Standard: Add an appropriate isotopically labeled internal standard for absolute quantification.

  • Analysis: Analyze the prepared sample using a validated UPLC-MS/MS method.

Visual Workflow

G cluster_collection Urine Collection cluster_storage Sample Storage cluster_preparation Sample Preparation for Analysis start Start 24-Hour Collection (Discard First Void) collect Collect All Subsequent Urine for 24 Hours start->collect refrigerate Refrigerate Collection Container During Collection collect->refrigerate end End 24-Hour Collection (Include Final Void) refrigerate->end short_term Short-term Storage: Refrigerate (≤ 72 hours) end->short_term long_term Long-term Storage: Freeze (≤ -20°C) end->long_term mix Thoroughly Mix Entire 24-Hour Collection end->mix short_term->mix long_term->mix ph_adjust Adjust pH to ~8.6 (Optional but Recommended) mix->ph_adjust aliquot Take Aliquot for Analysis ph_adjust->aliquot analysis UPLC-MS/MS Analysis aliquot->analysis

Caption: Workflow for Urine Collection and Storage for 2,8-DHA Analysis.

References

Improving the yield and purity of synthetic 2,8-Dihydroxyadenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,8-dihydroxyadenine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route is a five-step process starting from thiourea and malononitrile. An alternative, shorter route involves a three-step synthesis from 4,6-diamino-2-mercaptopyrimidine.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenge is achieving high purity of the final product. Purification of this compound and its intermediates can be difficult, often leading to impure samples. Low yields in some of the intermediate steps can also be a significant issue.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include the purity of starting materials, reaction temperature, pH of the reaction mixture, and the choice of reagents for the final ring-closure step. Inaccurate stoichiometry of reactants can also lead to incomplete reactions and the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the progress of each reaction step. This allows for the determination of optimal reaction times and the identification of any major side products.

Q5: What analytical methods are suitable for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the preferred method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation, although solubility can be a challenge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of Intermediates
Symptom Possible Cause Troubleshooting Steps
Low yield of 4,6-diamino-2-thiolpyrimidine (Step 1) Incomplete reaction due to impure starting materials.Ensure the purity of thiourea and malononitrile. Use freshly opened or purified reagents.
Incorrect stoichiometry of reactants.Accurately weigh all reagents and ensure correct molar ratios.
Inefficient base.Use freshly prepared sodium ethoxide for the cyclization reaction.
Low yield of 4,5,6-triamino-2-hydroxypyrimidine (Step 4) Incomplete reduction of the nitroso intermediate.Ensure the reducing agent (e.g., sodium dithionite) is fresh and added in appropriate portions.
Suboptimal reaction temperature.Maintain the reaction temperature at the recommended level (e.g., 110 °C) to ensure complete reduction.
Loss of product during workup.Carefully handle the product during filtration and washing to minimize mechanical losses.
Problem 2: Difficulty in the Final Ring-Closure Step (Step 5)
Symptom Possible Cause Troubleshooting Steps
Formation of multiple products or impure this compound Use of harsh or non-selective cyclizing agents.Experiment with milder cyclizing agents such as 1,1'-Carbonyldiimidazole (CDI) or diphenyl carbonate.
Suboptimal reaction conditions (time, temperature, solvent).Optimize the reaction time and temperature for the chosen cyclizing agent. Screen different solvents to improve selectivity.
Presence of impurities in the starting triaminopyrimidine.Ensure the 4,5,6-triamino-2-hydroxypyrimidine intermediate is of high purity before proceeding to the final step.
Problem 3: Challenges in Purification of this compound
Symptom Possible Cause Troubleshooting Steps
Product "crashes out" of solution too quickly during recrystallization, trapping impurities. Solvent cools too rapidly.Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.
Solvent system is not optimal.Experiment with different solvent systems. A common technique is to dissolve the compound in a solvent in which it is soluble and then slowly add a miscible solvent in which it is less soluble to induce crystallization.
Formation of an oil instead of crystals during recrystallization. Product is impure or the solvent is not suitable.Try adding a small amount of a co-solvent in which the product is less soluble. If this fails, column chromatography may be necessary.
Ineffective purification by recrystallization. Impurities have similar solubility to the product.If recrystallization is ineffective, consider using column chromatography. For polar compounds like this compound, alumina or reverse-phase silica may be more effective than standard silica gel.

Quantitative Data Summary

Synthetic Step Method/Reagents Reported Yield Purity Reference
Synthesis of 4,5,6-triamino-2-hydroxypyrimidine Nitrosation followed by reduction with sodium dithionite in acetic acid/water~65%Not specified[1]
Nitrosation followed by reduction with sodium dithionite in water~20%Higher purity than the acetic acid method[1]
Synthesis of this compound (Final Step) Ring closure with CDI in DMSOProduct formed, but impureContained starting material and CDI[1]
Ring closure with diphenyl carbonateProduct detected by MS, but impureContained multiple unidentified peaks[1]

Experimental Protocols

Five-Step Synthesis of this compound

This protocol is based on the synthetic route described in "The synthesis of this compound for APRT-deficiency detection - Skemman"[1].

Step 1: Synthesis of 4,6-diamino-2-thiolpyrimidine

  • Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.

  • To this solution, add thiourea and malononitrile.

  • Reflux the mixture for the specified time.

  • After cooling, collect the precipitate by filtration, wash with ethanol, and dry.

Step 2: Synthesis of 4,6-diamino-2-hydroxypyrimidine

  • Suspend 4,6-diamino-2-thiolpyrimidine in a solution of chloroacetic acid and water.

  • Heat the mixture to reflux.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry the product.

Step 3: Synthesis of 4,6-diamino-5-nitroso-2-hydroxypyrimidine

  • Dissolve 4,6-diamino-2-hydroxypyrimidine in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for a few hours.

  • Collect the precipitated nitroso derivative by filtration, wash with cold water, and dry.

Step 4: Synthesis of 4,5,6-triamino-2-hydroxypyrimidine

  • Suspend the 4,6-diamino-5-nitroso-2-hydroxypyrimidine in water.

  • Heat the suspension to 110 °C.

  • Add sodium dithionite in portions to the hot suspension.

  • After the addition is complete, continue heating for a short period.

  • Cool the reaction mixture and collect the product by filtration.

Step 5: Synthesis of this compound

  • Dissolve 4,5,6-triamino-2-hydroxypyrimidine in a suitable solvent (e.g., DMSO).

  • Add a cyclizing agent such as 1,1'-Carbonyldiimidazole (CDI).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).

  • Precipitate the product by adding water.

  • Collect the solid by filtration, wash thoroughly, and dry.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4,6-diamino-2-thiolpyrimidine cluster_step2 Step 2: Synthesis of 4,6-diamino-2-hydroxypyrimidine cluster_step3 Step 3: Synthesis of 4,6-diamino-5-nitroso-2-hydroxypyrimidine cluster_step4 Step 4: Synthesis of 4,5,6-triamino-2-hydroxypyrimidine cluster_step5 Step 5: Synthesis of this compound A Thiourea + Malononitrile C Reflux A->C B Sodium Ethoxide in Ethanol B->C D 4,6-diamino-2-thiolpyrimidine C->D E 4,6-diamino-2-thiolpyrimidine D->E G Reflux E->G F Chloroacetic Acid in Water F->G H 4,6-diamino-2-hydroxypyrimidine G->H I 4,6-diamino-2-hydroxypyrimidine H->I K 0-5 °C I->K J Sodium Nitrite in Acetic Acid/Water J->K L 4,6-diamino-5-nitroso-2-hydroxypyrimidine K->L M 4,6-diamino-5-nitroso-2-hydroxypyrimidine L->M O 110 °C M->O N Sodium Dithionite in Water N->O P 4,5,6-triamino-2-hydroxypyrimidine O->P Q 4,5,6-triamino-2-hydroxypyrimidine P->Q S Ring Closure Q->S R Cyclizing Agent (e.g., CDI) in Solvent (e.g., DMSO) R->S T Crude this compound S->T U Purification T->U V Pure this compound U->V

Caption: Five-step experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield CheckReagents Verify Purity and Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature, Time, Solvent) CheckReagents->CheckConditions Reagents OK Optimize Optimize Reaction Conditions CheckReagents->Optimize Impure/Incorrect Reagents MonitorReaction Monitor Reaction Progress (TLC, LC-MS) CheckConditions->MonitorReaction Conditions Appear Correct CheckConditions->Optimize Suboptimal Conditions EvaluateWorkup Assess Workup Procedure for Product Loss MonitorReaction->EvaluateWorkup Reaction Incomplete or Byproducts Formed MonitorReaction->Optimize Side Reactions Dominate EvaluateWorkup->Optimize Product Loss Identified or Reaction Inefficient ProblemSolved Yield Improved Optimize->ProblemSolved

References

Limitations of current diagnostic methods for 2,8-DHA urolithiasis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the limitations of current diagnostic methods for 2,8-dihydroxyadenine (2,8-DHA) urolithiasis, a rare genetic disorder of purine metabolism caused by adenine phosphoribosyltransferase (APRT) deficiency.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in diagnosing 2,8-DHA urolithiasis?

A1: The primary challenges stem from the rarity of the disease and the characteristics of 2,8-DHA stones.[4][5] Key difficulties include:

  • Misidentification as Uric Acid Stones: 2,8-DHA stones are radiolucent on plain X-rays, similar to uric acid stones.[2][6] Furthermore, they exhibit identical chemical reactivity in some basic analyses, leading to frequent misdiagnosis.[7]

  • Lack of Awareness: Due to its low prevalence, clinicians may not consider APRT deficiency in their differential diagnosis for urolithiasis, leading to significant delays in accurate diagnosis.[2][3][4]

  • Inadequacy of Standard Stone Analysis: Conventional biochemical stone analysis is unreliable and cannot distinguish 2,8-DHA from uric acid.[1][5][8]

  • Variable Clinical Presentation: The age of onset and symptoms can vary widely, from infancy to late adulthood, with some individuals remaining asymptomatic.[1][2][9]

Q2: Why is my infrared spectroscopy (IR) analysis of a kidney stone inconclusive for 2,8-DHA?

A2: While Fourier Transform Infrared (FTIR) spectroscopy is a recommended method for stone analysis, its accuracy for identifying 2,8-DHA can be a significant limitation.[10] Recent studies have shown that clinical laboratories can misidentify 2,8-DHA, sometimes confusing it with ammonium acid urate or other components.[10][11][12] This highlights that even with advanced techniques, the interpretation of the spectra can be erroneous.[10][13] Therefore, a diagnosis of APRT deficiency should not be based solely on stone analysis and must be confirmed by other methods.[10][11]

Q3: Can genetic testing definitively diagnose all cases of APRT deficiency?

A3: Genetic testing for mutations in the APRT gene is a powerful tool for confirming a diagnosis and for family screening.[4][14] However, there are limitations. While most individuals with the deficiency will have detectable mutations, some pathogenic variants, such as large deletions, might be missed by standard sequencing techniques like Sanger or exome-based methods.[15] Therefore, a negative genetic test does not entirely rule out the disease if clinical suspicion is high. The diagnosis is best established by demonstrating a lack of APRT enzyme activity in red blood cell lysates or by identifying biallelic pathogenic variants in the APRT gene.[14]

Q4: We are having trouble identifying 2,8-DHA crystals in urine samples. What could be the issue?

A4: Difficulty in identifying 2,8-DHA crystals in urine can be due to several factors:

  • Observer Experience: Recognizing the characteristic round, reddish-brown crystals with a central Maltese cross pattern under polarized light requires an experienced observer.[16][17]

  • Advanced Chronic Kidney Disease (CKD): In patients with advanced CKD, 2,8-DHA crystals may be harder to detect, possibly due to reduced clearance of 2,8-DHA by the kidneys.[14]

  • Sample Timing: The first-morning voided urine is the most concentrated and most likely to contain crystals.[5]

  • Confusion with Other Crystals: 2,8-DHA crystals can be mistaken for ammonium urate crystals. A key differentiating step is the addition of 10% acetic acid, which will dissolve ammonium urate crystals but not 2,8-DHA crystals.[18]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Radiolucent stone identified, but patient does not respond to alkali therapy typical for uric acid stones. The stone may be 2,8-DHA, which is insoluble at any physiological pH.[2]Perform advanced stone analysis using infrared spectroscopy or X-ray crystallography.[2] Confirm with APRT enzyme activity assay or genetic testing.[9]
Infrared spectroscopy report indicates 2,8-DHA, but clinical picture is atypical. Misinterpretation of the IR spectrum. Studies have shown a significant rate of misdiagnosis from IR stone analysis alone.[10][11][12]Confirm the diagnosis by measuring APRT enzyme activity in erythrocyte lysates and/or through genetic testing for APRT gene mutations.[10][11] Measurement of urinary 2,8-DHA excretion is also a reliable method.[11]
Urine microscopy is negative for crystals in a patient with suspected APRT deficiency. Patient has advanced CKD, leading to reduced crystal excretion.[14] The urine sample may not be concentrated enough.[5]Use a first-morning voided urine sample for analysis.[5] Do not rule out the diagnosis based on negative crystalluria alone, especially in patients with established kidney disease. Proceed with enzymatic or genetic testing.[14][15]
Patient presents with crystalline nephropathy of unknown origin. The crystals may be 2,8-DHA, which can precipitate in the renal parenchyma, causing kidney injury even without forming large stones.[2][6]A renal biopsy can identify the characteristic crystals.[2] Polarizing microscopy is a useful method to characterize crystals in a biopsy.[19] Confirm with enzymatic and genetic testing.[15]

Data Presentation

Table 1: Differentiating 2,8-DHA Stones from Uric Acid Stones

Feature2,8-DHA StonesUric Acid Stones
Radiology Radiolucent[6]Radiolucent
Appearance Soft, friable, irregular surface, reddish-brown to greyish-white[20]Hard, smooth surface, faint yellow color
Urine pH Forms at any physiological pH[20]Typically forms in acidic urine (pH < 6.0)[14]
Biochemical Analysis Often misidentified as uric acid[1][5]Standard identification methods are established
Definitive Analysis Infrared Spectroscopy, X-ray Crystallography[2]Infrared Spectroscopy, X-ray Crystallography
Response to Alkali Tx No response[2]Stones may dissolve

Experimental Protocols

Protocol 1: Urine Microscopy for 2,8-DHA Crystal Identification
  • Sample Collection: Obtain a first-morning, mid-stream urine sample for maximum concentration.[5]

  • Centrifugation: Centrifuge 10-15 mL of urine at approximately 400g for 5 minutes to pellet the sediment.

  • Sediment Preparation: Decant the supernatant, leaving about 0.5 mL. Resuspend the sediment by gentle agitation.

  • Slide Preparation: Place one drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.

  • Bright-Field Microscopy: Examine the slide under low and high power. Look for round, reddish-brown crystals of varying sizes, often with dark outlines and radiating central spicules.[18]

  • Polarized Light Microscopy: Switch to a polarized light source. 2,8-DHA crystals are birefringent and will exhibit a characteristic "Maltese cross" pattern.[18][20]

  • Confirmatory Chemical Test: To differentiate from ammonium urate crystals, add a drop of 10% acetic acid to the edge of the coverslip. Ammonium urate crystals will dissolve, while 2,8-DHA crystals will not.[18]

Protocol 2: Stone Analysis using Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Wash the submitted stone with deionized water to remove contaminants and dry it thoroughly.

  • Homogenization: Grind a small portion of the stone into a fine, homogeneous powder using an agate mortar and pestle.

  • Sample Loading: Place the powder onto the crystal stage of the FTIR spectrometer, often an Attenuated Total Reflection (ATR) setup, which is common in clinical labs.[11]

  • Spectrum Acquisition: Acquire the infrared spectrum over a standard wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: Compare the obtained spectrum against a library of reference spectra for known urinary stone components. The spectrum for pure 2,8-DHA has a unique fingerprint that should be used for comparison.[10][21]

  • Caution: Automated library matching can be unreliable.[10] Visual inspection and comparison by an experienced spectroscopist are crucial. Given the potential for misidentification, results indicating 2,8-DHA should always be treated as presumptive and confirmed with enzymatic or genetic testing.[10][11][13]

Mandatory Visualizations

metabolic_pathway cluster_normal Normal Purine Salvage Pathway cluster_deficient APRT Deficiency Pathway Adenine Adenine APRT Adenine Phosphoribosyltransferase (APRT) Adenine->APRT PRPP 5-Phosphoribosyl-1-Pyrophosphate PRPP->APRT AMP Adenosine Monophosphate (AMP) APRT->AMP Catalyzes APRT_block APRT Enzyme Deficient/Absent Adenine_def Adenine (Accumulates) XDH Xanthine Dehydrogenase (XDH) Adenine_def->XDH Hydroxyadenine 8-Hydroxyadenine XDH->Hydroxyadenine DHA This compound (2,8-DHA) (Insoluble) XDH->DHA Metabolizes Hydroxyadenine->XDH Crystals Crystal & Stone Formation DHA->Crystals Precipitates in Urine Allopurinol Allopurinol / Febuxostat Allopurinol->XDH Inhibits APRT_block->Adenine_def Leads to

Caption: Metabolic pathway in APRT deficiency leading to 2,8-DHA formation.

diagnostic_workflow cluster_stone_methods Stone Analysis Methods cluster_confirmation Confirmatory Testing start Clinical Suspicion (e.g., Recurrent Radiolucent Stones, Family History, CKD of unknown cause) urine_microscopy Urine Microscopy start->urine_microscopy stone_analysis Kidney Stone Analysis start->stone_analysis enzyme_assay APRT Enzyme Activity Assay (Erythrocyte Lysate) urine_microscopy->enzyme_assay 2,8-DHA Crystals Found IR Infrared Spectroscopy stone_analysis->IR Xray X-ray Crystallography stone_analysis->Xray IR->enzyme_assay 2,8-DHA Suggested (High risk of error) Xray->enzyme_assay 2,8-DHA Identified genetic_test APRT Gene Sequencing enzyme_assay->genetic_test Equivocal Result result_positive Diagnosis Confirmed: APRT Deficiency enzyme_assay->result_positive Activity Absent/Reduced result_negative Diagnosis Unlikely or Inconclusive enzyme_assay->result_negative genetic_test->result_positive Biallelic Pathogenic Variants Found genetic_test->result_negative reconsider Re-evaluate / Consider Alternative Diagnoses result_negative->reconsider

Caption: Recommended diagnostic workflow for 2,8-DHA urolithiasis.

References

Validation & Comparative

A Definitive Guide to the Validation of UPLC-MS/MS for 2,8-Dihydroxyadenine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

The accurate quantification of 2,8-dihydroxyadenine (2,8-DHA) is paramount for the diagnosis and therapeutic monitoring of adenine phosphoribosyltransferase (APRT) deficiency, a rare hereditary disorder. This condition leads to the accumulation of 2,8-DHA, resulting in nephrolithiasis and potentially chronic kidney disease.[1][2] This guide provides a comprehensive overview and validation of the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for 2,8-DHA quantification, comparing it with alternative techniques.

Superiority of UPLC-MS/MS: A Comparative Analysis

UPLC-MS/MS has emerged as the gold standard for 2,8-DHA quantification due to its high sensitivity, specificity, and robustness.[1] Alternative methods, while historically used, present notable limitations.

MethodPrincipleAdvantagesDisadvantages
UPLC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High sensitivity and specificity.[1] Absolute quantification using isotopically labeled internal standards.[1] High-throughput capabilities.[3] Applicable to both urine and plasma.[1]Requires sophisticated instrumentation and expertise.
Urine Microscopy Microscopic identification of 2,8-DHA crystals in urine sediment.Simple and readily available.Lacks sensitivity and is prone to misidentification.[1][4] Not quantitative.
Infrared Spectrophotometry & X-ray Crystallography Analysis of the chemical composition of kidney stones.Definitive for stone composition.[1]Only applicable when a kidney stone is available. Not suitable for routine monitoring of soluble 2,8-DHA levels.
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation with ultraviolet light absorption for detection.More sensitive than microscopy.Less specific and sensitive compared to MS/MS detection.[3] Potential for interfering substances.

Validated UPLC-MS/MS Experimental Protocol for Urinary 2,8-DHA

This section details a validated protocol for the quantification of 2,8-DHA in human urine, based on established methodologies.[1][5]

1. Sample Preparation:

  • Urine samples are diluted (e.g., 1:15 v/v) with 10 mM ammonium hydroxide.[1]

  • An isotopically labeled internal standard (e.g., 2,8-DHA-2-¹³C-1,3-¹⁵N₂) is added to all samples, calibrators, and quality controls.[1]

2. UPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile with formic acid (Solvent B).

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

  • Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 2,8-DHA and the internal standard to ensure specificity and accurate quantification.

  • Source Parameters: Desolvation gas flow, desolvation temperature, and cone voltage are optimized to maximize the signal intensity.[6]

4. Calibration and Quantification:

  • A calibration curve is constructed using a series of standards with known concentrations of 2,8-DHA.[1]

  • The concentration of 2,8-DHA in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[1]

Performance Characteristics of the UPLC-MS/MS Method

Validated UPLC-MS/MS assays for 2,8-DHA demonstrate excellent analytical performance.

ParameterTypical Performance
Linearity (r²) ≥ 0.99[6][7]
Calibration Range 100 to 5000 ng/mL in urine[1][3] 50 to 5000 ng/mL in plasma[6][7]
Accuracy Within ±15%[1][3]
Precision (CV%) < 15%[6][7]
Run Time As short as 6.5 minutes per sample[1][3]

Visualizing the Workflow

The following diagram illustrates the key steps in the UPLC-MS/MS workflow for 2,8-DHA quantification.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Dilution Dilution with Ammonium Hydroxide Urine->Dilution IS_Spike Spike with Internal Standard Dilution->IS_Spike UPLC UPLC Separation IS_Spike->UPLC MSMS Tandem Mass Spectrometry Detection UPLC->MSMS Quant Quantification against Calibration Curve MSMS->Quant Report Concentration Report Quant->Report

Caption: UPLC-MS/MS workflow for 2,8-DHA quantification.

The Clinical Significance of Accurate 2,8-DHA Measurement

APRT deficiency is an autosomal recessive disorder where the absence of the APRT enzyme leads to the conversion of adenine to the poorly soluble 2,8-DHA by xanthine oxidase.[8][9] This results in crystalluria, the formation of kidney stones, and can lead to irreversible kidney damage.[2][8] Treatment with xanthine oxidase inhibitors like allopurinol or febuxostat can effectively reduce 2,8-DHA production.[5][10] Therefore, a rapid and accurate assay for 2,8-DHA is crucial for both initial diagnosis and for monitoring the effectiveness of therapy.[1][10] The UPLC-MS/MS method provides the necessary sensitivity and reliability for clinicians to effectively manage patients with APRT deficiency.[3]

Conclusion

The UPLC-MS/MS method for the quantification of this compound offers significant advantages over other analytical techniques in terms of sensitivity, specificity, and throughput. Its thorough validation in both urine and plasma matrices has established it as a robust and reliable tool for the diagnosis and management of APRT deficiency. For researchers and clinicians in the field of drug development and metabolic disorders, the adoption of this methodology is essential for advancing patient care and understanding the pathophysiology of this rare disease.

References

A Comparative Analysis of Febuxostat and Allopurinol in the Reduction of 2,8-Dihydroxyadenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the xanthine oxidase inhibitors febuxostat and allopurinol in their efficacy at reducing levels of 2,8-dihydroxyadenine (2,8-DHA). The formation of 2,8-DHA is a critical pathological consequence of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that can lead to nephrolithiasis and chronic kidney disease. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biochemical pathways and experimental workflows to inform research and drug development in this area.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from a clinical trial comparing the effects of febuxostat and allopurinol on 2,8-DHA levels in patients with APRT deficiency.

Table 1: Comparison of 24-Hour Urinary 2,8-DHA Excretion

Treatment GroupBaseline (mg/24h)Post-treatment (mg/24h)Percentage Reduction
Allopurinol (400 mg/day)116 (75-289)45 (13-112)~61%
Febuxostat (80 mg/day)116 (75-289)13.2 (10.0-13.4)¹>88%

Data are presented as median (range). ¹In 4 of the 8 patients, urinary DHA was below the detectable limit (<20 ng/mL) after febuxostat treatment[1][2][3].

Table 2: Comparison of Plasma 2,8-DHA Concentrations

Treatment GroupBaseline (ng/mL)Post-treatment (ng/mL)
Allopurinol (400 mg/day)300 (178-1315)25 (
Allopurinol (800 mg/day)300 (178-1315)
Febuxostat (40 mg/day)300 (178-1315)
Febuxostat (80 mg/day)300 (178-1315)

Data are presented as median (range). 4][5].

Table 3: Comparison of Urine 2,8-DHA-to-Creatinine Ratio

Treatment GroupBaseline (mg/mmol)Post-treatment (mg/mmol)
Allopurinol (400 mg/day)8.18 (6.21-18.69)1.90 (
Allopurinol (800 mg/day)8.18 (6.21-18.69)0.35 (
Febuxostat (40 mg/day)8.18 (6.21-18.69)0.54 (
Febuxostat (80 mg/day)8.18 (6.21-18.69)

Data are presented as median (range). 4][5].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the purine metabolism pathway, highlighting the enzymatic step blocked by febuxostat and allopurinol to prevent the formation of 2,8-DHA in APRT deficiency.

Purine Metabolism Pathway and Inhibition of 2,8-DHA Formation Adenine Adenine Adenosine Monophosphate (AMP) Adenosine Monophosphate (AMP) Adenine->Adenosine Monophosphate (AMP) APRT 8-hydroxyadenine 8-hydroxyadenine Adenine->8-hydroxyadenine Xanthine Oxidase APRT APRT Deficiency Deficiency APRT->Deficiency Xanthine Oxidase Xanthine Oxidase This compound (2,8-DHA) This compound (2,8-DHA) 8-hydroxyadenine->this compound (2,8-DHA) Xanthine Oxidase Febuxostat Febuxostat Febuxostat->Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Oxidase Inhibition Inhibition

Purine metabolism and drug action.

Experimental Protocols

Human Clinical Trial Protocol for Comparing Febuxostat and Allopurinol

A clinical trial was conducted to compare the efficacy of febuxostat and allopurinol in reducing urinary 2,8-DHA excretion in patients with APRT deficiency[1][2][3].

  • Study Design: This was a pilot, open-label, crossover study.

  • Participants: Patients with a confirmed diagnosis of APRT deficiency were recruited.

  • Intervention:

    • Baseline: A 7-day washout period from any xanthine oxidase inhibitor treatment.

    • Allopurinol Phase: Patients received 400 mg of allopurinol once daily for 14 days.

    • Washout: A second 7-day washout period.

    • Febuxostat Phase: Patients received 80 mg of febuxostat once daily for 14 days.

  • Primary Endpoint: The primary outcome measured was the 24-hour urinary excretion of 2,8-DHA.

  • Sample Analysis: Urinary 2,8-DHA levels were quantified using a validated ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC-MS/MS) method. Plasma 2,8-DHA and urine 2,8-DHA-to-creatinine ratios were also assessed in a similar study with varying dosages[4][5].

Animal Model Protocol: Adenine-Induced 2,8-DHA Nephropathy

While no studies directly comparing febuxostat and allopurinol on 2,8-DHA levels in animal models were identified, the following is a general protocol for inducing 2,8-DHA nephropathy in rodents, which is a common preclinical model to study this condition.

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Nephropathy: 2,8-DHA nephropathy is induced by feeding the animals a diet supplemented with adenine. The concentration of adenine in the chow can range from 0.2% to 0.75%, and the duration of the diet can be varied from a few weeks to several months to induce different stages of kidney disease.

  • Treatment Administration: Allopurinol or febuxostat can be administered to the animals, typically mixed in the drinking water or administered by oral gavage. Dosages would be determined based on allometric scaling from human equivalent doses.

  • Outcome Measures: Key parameters to assess include:

    • Quantification of 2,8-DHA in urine and plasma using UPLC-MS/MS.

    • Measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.

    • Histopathological analysis of kidney tissue to evaluate crystal deposition, tubular injury, inflammation, and fibrosis.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the human clinical trial comparing febuxostat and allopurinol.

Clinical Trial Workflow: Febuxostat vs. Allopurinol for 2,8-DHA Reduction Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment 24h Urine & Plasma Collection Washout Period 1 Washout Period 1 Baseline Assessment->Washout Period 1 7 Days Allopurinol Treatment Allopurinol Treatment Washout Period 1->Allopurinol Treatment 400mg/day for 14 Days Post-Allopurinol Assessment Post-Allopurinol Assessment Allopurinol Treatment->Post-Allopurinol Assessment 24h Urine & Plasma Collection Washout Period 2 Washout Period 2 Post-Allopurinol Assessment->Washout Period 2 7 Days Febuxostat Treatment Febuxostat Treatment Washout Period 2->Febuxostat Treatment 80mg/day for 14 Days Post-Febuxostat Assessment Post-Febuxostat Assessment Febuxostat Treatment->Post-Febuxostat Assessment 24h Urine & Plasma Collection Data Analysis Data Analysis Post-Febuxostat Assessment->Data Analysis

Human clinical trial workflow.

Conclusion

Based on the available clinical trial data, both febuxostat and allopurinol are effective in reducing 2,8-DHA levels in patients with APRT deficiency. However, febuxostat demonstrated a significantly greater efficacy in reducing both urinary and plasma 2,8-DHA concentrations compared to the dosages of allopurinol tested.[1][2][3][4][5][6] At a dose of 80 mg/day, febuxostat was able to reduce urinary 2,8-DHA to undetectable levels in half of the study participants.[1][2][3] While preclinical comparative data on 2,8-DHA reduction is lacking, the clinical evidence suggests that febuxostat may be a more potent therapeutic option for the management of APRT deficiency. Further research, including head-to-head preclinical studies and larger clinical trials, would be beneficial to further elucidate the comparative effectiveness and long-term outcomes of these two xanthine oxidase inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,8-Dihydroxyadenine (2,8-DHA) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 2,8-dihydroxyadenine (2,8-DHA) are crucial for the diagnosis and management of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that can lead to nephrolithiasis and chronic kidney disease. This guide provides a comparative overview of various analytical methods used for 2,8-DHA detection, with a focus on their performance, supported by experimental data.

Overview of Analytical Methods

Several analytical techniques are employed for the detection and quantification of 2,8-DHA in biological matrices, primarily urine and plasma. These methods range from qualitative microscopic examination to highly sensitive and specific chromatographic techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for qualitative screening, routine monitoring, or precise quantification for clinical research.

The primary methods for 2,8-DHA analysis include:

  • Urine Microscopy: A qualitative method for the direct observation of characteristic 2,8-DHA crystals in urine sediment.

  • Infrared Spectroscopy (IR) and X-ray Crystallography: Definitive methods for the identification of 2,8-DHA in urinary calculi.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can be coupled with various detectors, including ultraviolet (UV) and electrochemical detectors.

  • Capillary Electrophoresis (CE): An alternative separation technique for the analysis of 2,8-DHA in urine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the comprehensive metabolic profiling of urine, which can include the detection of 2,8-DHA.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Currently considered the gold standard for the sensitive and specific quantification of 2,8-DHA.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the most common quantitative methods for 2,8-DHA analysis.

Analytical MethodSample MatrixCalibration RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
UPLC-MS/MS [1][2]Urine100 - 5000 ng/mL< 15%< 15%Within ±15%
UPLC-MS/MS [3]Plasma50 - 5000 ng/mL< 15%< 15%-10.8 to 8.3%
HPLC with UV detection [1]UrineNot specifiedNot specifiedNot specifiedNot specified
Capillary Electrophoresis [1]UrineNot specifiedNot specifiedNot specifiedNot specified
GC-MS Metabolomics [4][5]UrineSemi-quantitativeNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the key quantitative techniques.

UPLC-MS/MS Method for Urinary 2,8-DHA Quantification

This method, as described in several studies, offers high sensitivity and specificity for the absolute quantification of 2,8-DHA in urine.[1][2]

1. Sample Preparation:

  • Urine samples are diluted (e.g., 1:15 v/v) with 10 mM ammonium hydroxide.[1]

  • An isotopically labeled internal standard (e.g., this compound-2-¹³C-1,3-¹⁵N₂) is added to the diluted sample for accurate quantification.[1]

2. Chromatographic Separation:

  • System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).[1]

  • Flow Rate: Typically around 0.35 mL/min.[1]

  • Run Time: A rapid analysis can be achieved within approximately 6.5 minutes.[1]

3. Mass Spectrometric Detection:

  • System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both 2,8-DHA and the internal standard.

4. Calibration and Quantification:

  • A calibration curve is prepared using standard solutions of 2,8-DHA at various concentrations (e.g., 100 to 5000 ng/mL).[1][2]

  • Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicates to assess precision and accuracy.[1][2]

GC-MS Based Metabolomic Analysis for 2,8-DHA Detection

This approach is valuable for the simultaneous detection of 2,8-DHA and other related metabolites, providing a broader metabolic snapshot.[4][5]

1. Sample Preparation:

  • Urine samples are subjected to a derivatization process to make the analytes volatile for gas chromatography. This typically involves oximation followed by silylation.

2. Gas Chromatographic Separation:

  • System: A gas chromatograph.

  • Column: A capillary column suitable for metabolomic analysis (e.g., a DB-5 type column).

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A programmed temperature gradient is used to separate the various metabolites.

3. Mass Spectrometric Detection:

  • System: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization: Electron ionization (EI) is commonly used.

  • Data Analysis: The resulting chromatograms are processed to identify and semi-quantify metabolites by comparing their mass spectra and retention times to a spectral library. Significantly elevated levels of 2,8-DHA, 8-hydroxyadenine, and adenine can confirm a diagnosis of APRT deficiency.[5]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Urine/Plasma/Calculi) SamplePreparation Sample Preparation (Dilution, Extraction, Derivatization) SampleCollection->SamplePreparation AnalyticalMethod Analytical Method (UPLC-MS/MS, GC-MS, etc.) SamplePreparation->AnalyticalMethod DataAcquisition Data Acquisition AnalyticalMethod->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing ResultReporting Result Reporting (Concentration, Presence/Absence) DataProcessing->ResultReporting

General workflow for 2,8-DHA analysis.

cluster_methods Analytical Methods cluster_criteria Comparison Criteria UPLC_MSMS UPLC-MS/MS Sensitivity Sensitivity UPLC_MSMS->Sensitivity Specificity Specificity UPLC_MSMS->Specificity Quantification Quantification UPLC_MSMS->Quantification Throughput Throughput UPLC_MSMS->Throughput HPLC_UV HPLC-UV HPLC_UV->Sensitivity HPLC_UV->Specificity HPLC_UV->Quantification GC_MS GC-MS GC_MS->Sensitivity GC_MS->Specificity GC_MS->Quantification Semi-Quantification Microscopy Urine Microscopy Microscopy->Specificity Microscopy->Quantification Qualitative

Logical relationship of comparison criteria for 2,8-DHA detection methods.

Conclusion

The cross-validation of analytical methods is paramount for ensuring the reliability and comparability of data in both clinical diagnostics and research. For the detection of 2,8-DHA, UPLC-MS/MS stands out as the most robust and reliable method for absolute quantification, offering high sensitivity, specificity, and throughput.[1][2][3] While other methods like urine microscopy and GC-MS-based metabolomics have their utility in initial screening and broader metabolic studies, they lack the quantitative precision of UPLC-MS/MS.[4][5][6] The choice of the analytical method should be guided by the specific clinical or research question, with UPLC-MS/MS being the recommended method for accurate diagnosis and therapeutic monitoring of APRT deficiency. Future studies focusing on the direct comparison and cross-validation of these different platforms would be beneficial to further standardize the analytical approaches for 2,8-DHA detection.

References

Comparative Analysis of Purine Profiles in Adenine Phosphoribosyltransferase (APRT) Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine Phosphoribosyltransferase (APRT) deficiency is a rare autosomal recessive disorder of purine metabolism caused by mutations in the APRT gene.[1][2] The deficiency of the APRT enzyme, a key component of the purine salvage pathway, prevents the recycling of adenine into adenosine monophosphate (AMP).[2][3] Consequently, the accumulating adenine is metabolized by xanthine dehydrogenase (XDH) into 8-hydroxyadenine and then into the highly insoluble compound 2,8-dihydroxyadenine (DHA).[1][3] The excessive urinary excretion and subsequent precipitation of DHA crystals can lead to recurrent nephrolithiasis (kidney stones), crystalline nephropathy, and progressive renal failure.[3][4][5]

This guide provides a comparative analysis of the distinct purine profiles observed in individuals with APRT deficiency compared to healthy controls, supported by quantitative data. It also includes detailed experimental protocols for the analysis of these purine metabolites, intended to aid in diagnostics, therapeutic monitoring, and drug development.

Data Presentation: Comparative Purine Profiles

The biochemical hallmark of APRT deficiency is the presence of large quantities of this compound (DHA) in the urine, a compound not typically found in healthy individuals.[6][7] This is accompanied by a significant elevation of adenine in both urine and plasma. Uric acid levels, however, generally remain within the normal range.[5]

Table 1: Urinary Purine Profile in APRT Deficiency vs. Healthy Controls
AnalyteSample TypePatient Value (Untreated)Healthy Control Value
This compound (DHA) 24-hour UrineMedian: 138 mg/24h (Range: 64-292 mg/24h)[5][6]Not Detected[6]
DHA/Creatinine Ratio First-morning Void UrineMedian: 13 mg/mmol (Range: 4-37 mg/mmol)[5][6]Not Detected[6]
Adenine/Creatinine Ratio 24-hour Urine15.68 mmol/mol[2]0.18 - 0.20 mmol/mol[2]
Table 2: Plasma Purine Profile in APRT Deficiency vs. Healthy Controls
AnalyteSample TypePatient Value (Untreated)Healthy Control Value
This compound (DHA) PlasmaMedian: 249 ng/mL (Range: 123-1315 ng/mL)[8][9]Not Detected
Adenine PlasmaElevated (Increases further with XOR inhibitor treatment)[8][9]Low to Undetectable[1]

Signaling Pathway Visualization

The following diagram illustrates the purine salvage pathway, highlighting the metabolic block in APRT deficiency and the resultant pathological production of this compound.

PurineMetabolism_APRTDeficiency cluster_block Adenine Adenine APRT APRT Adenine->APRT XDH Xanthine Dehydrogenase (XDH) Adenine->XDH Alternative Pathway PRPP PRPP PRPP->APRT AMP AMP (Adenosine Monophosphate) Hypoxanthine Hypoxanthine Hypoxanthine->XDH Xanthine Xanthine Xanthine->XDH UricAcid Uric Acid Hydroxyadenine 8-Hydroxyadenine Hydroxyadenine->XDH DHA This compound (DHA) (Insoluble) Excretion Renal Excretion & Precipitation DHA->Excretion APRT->AMP Salvage Pathway XDH->Xanthine XDH->UricAcid XDH->Hydroxyadenine XDH->DHA Block Deficient in APRT Deficiency

Caption: Purine metabolism in APRT deficiency.

Experimental Protocols

Accurate quantification of purine metabolites is essential for the diagnosis and management of APRT deficiency.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.[11][12]

Analysis of Urinary Purines by Reverse-Phase HPLC-UV

This protocol is adapted for the simultaneous analysis of adenine, this compound, and other relevant purines in urine.

A. Sample Preparation:

  • Collect a 24-hour or first-morning void urine sample.

  • Centrifuge the urine sample at 2000 × g for 10 minutes to remove any sediment or crystals.

  • Filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.[13]

  • Dilute the filtered urine 1:20 to 1:40 with the mobile phase (e.g., 20 mM potassium phosphate buffer) to bring analyte concentrations within the linear range of the calibration curve.[11]

  • Samples are now ready for injection into the HPLC system.

B. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 7.25).[11]

  • Flow Rate: 0.40 mL/min.[11]

  • Column Temperature: 25°C.[14]

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set at 235 nm for general purine detection. A photodiode array (PDA) detector can be used to scan multiple wavelengths for better peak identification.[11]

C. Quantification:

  • Prepare calibration standards of adenine and this compound (and other purines of interest like uric acid and hypoxanthine) in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the purine concentrations in the urine samples by comparing their peak areas to the calibration curve.

  • Results for urinary analytes are typically normalized to the urinary creatinine concentration and expressed as a ratio (e.g., mg/mmol creatinine).

Analysis of Plasma Purines by Reverse-Phase HPLC-UV

This protocol requires an additional deproteinization step to remove plasma proteins that can interfere with the analysis.

A. Sample Preparation:

  • Collect whole blood in an EDTA-coated tube.

  • Centrifuge at 1000 × g for 15 minutes at 4°C to separate plasma.[13]

  • To 100 µL of plasma, add 25 µL of cold 4 M perchloric acid (final concentration ~0.4 M) to precipitate proteins.[13][15]

  • Vortex the mixture thoroughly and incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding a small volume of 3.5 M K2CO3 until the pH reaches ~7.0. This will precipitate potassium perchlorate.

  • Incubate on ice for 10 minutes and then centrifuge at 10,000 × g for 10 minutes at 4°C.[13]

  • Filter the final supernatant through a 0.45 µm microcentrifuge filter.[13]

  • The sample is now ready for HPLC injection.

B. Chromatographic Conditions and Quantification:

  • Follow the same HPLC-UV conditions and quantification methods as described for urinary analysis. Due to lower expected concentrations in plasma, a more sensitive method like UPLC-MS/MS may be preferable if available.[8][16]

References

A Comparative Guide to the Crystallization Kinetics of 2,8-Dihydroxyadenine and Uric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the crystallization kinetics of purine metabolites is crucial for addressing pathological conditions such as nephrolithiasis and gout. This guide provides a detailed comparison of the crystallization kinetics of 2,8-dihydroxyadenine (2,8-DHA) and uric acid, offering insights into their formation, growth, and the experimental methods used to study these processes.

Physicochemical and Crystallization Properties

2,8-DHA is a metabolite of adenine that accumulates in individuals with adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder.[1][2] Uric acid is the final product of purine metabolism in humans.[3] The crystallization of both compounds in the urinary tract or joints can lead to significant health issues.[3][4]

A key difference lies in their solubility. 2,8-DHA is notably less soluble than uric acid in urine, across the physiological pH range.[5][6] This inherent low solubility is a primary driver for its rapid crystallization.[1] While uric acid crystallization is also pH-dependent, its solubility can be significantly influenced by changes in urinary pH.[7]

The morphology of the crystals also differs. 2,8-DHA crystals are typically spherical, reddish-brown, and exhibit a characteristic "Maltese cross" pattern under polarized light.[8] In contrast, uric acid crystals are more pleomorphic, often appearing as needle-shaped (monosodium urate) in joints or as rhombic plates in urine.[3]

PropertyThis compound (2,8-DHA)Uric Acid
Metabolic Precursor AdeninePurine Nucleotides (Adenosine, Guanosine)
Solubility in Urine Poorly soluble at any physiological pH[5][6]pH-dependent; more soluble at alkaline pH[7]
Crystal Morphology Spherical, reddish-brown, "Maltese cross" pattern under polarization[8]Needle-shaped (monosodium urate), rhombic plates[3]
Associated Pathology 2,8-DHA urolithiasis, crystalline nephropathy[1]Gout, uric acid nephrolithiasis[3]
Stone Appearance Soft, friable, irregular surfaceHard, smooth surface, faint yellow color

Crystallization Kinetics: A Comparative Overview

While extensive research has been conducted on the crystallization kinetics of uric acid, there is a notable lack of quantitative data for 2,8-DHA. The information available for 2,8-DHA is largely qualitative, focusing on its low solubility as the primary factor for crystallization.

The crystallization of uric acid has been shown to follow a surface-controlled growth mechanism, with the rate being second-order with respect to relative supersaturation.[9] Studies have employed techniques like in situ atomic force microscopy to observe the layer-by-layer growth of uric acid crystals in real-time.[7]

Kinetic ParameterThis compound (2,8-DHA)Uric Acid
Nucleation Rate Data not availableInfluenced by supersaturation, temperature, pH, and presence of ions like Na+ and Ca2+[10]
Crystal Growth Rate Data not availableFollows a surface-controlled mechanism; second-order dependence on supersaturation[9]
Activation Energy Data not availableActivation energy for dissolution is approximately 13.1 ± 2.6 kJ/mol[9]
Influencing Factors Primarily driven by low solubility and high concentration in urine[1]Supersaturation, temperature, pH, presence of inhibitors or promoters[3]

Experimental Protocols

General Protocol for In Vitro Crystallization Studies

This protocol outlines a generalized approach for studying the crystallization kinetics of both 2,8-DHA and uric acid in a controlled laboratory setting.

1. Preparation of Supersaturated Solutions:

  • Prepare a stock solution of the target compound (2,8-DHA or uric acid) in a suitable buffer (e.g., synthetic urine, phosphate buffer) at a pH relevant to physiological conditions.

  • For uric acid, the pH can be adjusted to modulate solubility and achieve desired supersaturation levels.

  • For 2,8-DHA, due to its low solubility, creating a supersaturated solution may involve initial dissolution in a slightly alkaline solution followed by neutralization.[2]

2. Nucleation Studies (Induction Time Measurement):

  • Use a turbidimetric assay to monitor the onset of crystallization.[11]

  • Place the supersaturated solution in a cuvette within a spectrophotometer equipped with a temperature controller.

  • Measure the absorbance or turbidity of the solution over time. The induction time is the time elapsed until a significant increase in turbidity is observed, indicating the formation of crystal nuclei.

  • Repeat the experiment at various supersaturation levels to determine the relationship between supersaturation and nucleation rate.

3. Crystal Growth Studies (Seeded Crystal Growth):

  • Introduce seed crystals of the target compound into a stable, slightly supersaturated solution.

  • Monitor the growth of the seed crystals over time using techniques such as:

    • Microscopy: Capture images at regular intervals to measure the change in crystal dimensions.[12]

    • In situ Atomic Force Microscopy (AFM): Provides real-time, molecular-level visualization of crystal growth on specific crystal faces.[7]

    • Conductometric Method: Measures the change in electrical conductivity of the solution as ions are incorporated into the growing crystals.[9]

4. Data Analysis:

  • From nucleation studies, calculate the nucleation rate (J) as a function of supersaturation.

  • From crystal growth studies, determine the growth rate (G) of different crystal faces.

  • Analyze the data to determine the order of the crystallization reaction and the mechanism of crystal growth (e.g., surface-controlled, diffusion-controlled).

Visualizing Metabolic Pathways and Experimental Workflows

MetabolicPathways cluster_purine Purine Metabolism cluster_adenine Adenine Metabolism PurineNucleotides Purine Nucleotides Hypoxanthine Hypoxanthine PurineNucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Adenine Adenine Hydroxyadenine 8-Hydroxyadenine Adenine->Hydroxyadenine Xanthine Oxidase AMP AMP Adenine->AMP APRT DHA This compound Hydroxyadenine->DHA Xanthine Oxidase

Caption: Metabolic pathways leading to the formation of Uric Acid and this compound.

CrystallizationWorkflow start Start: Prepare Supersaturated Solution nucleation Nucleation Study (Turbidimetry) start->nucleation growth Crystal Growth Study (Seeded) start->growth induction_time Measure Induction Time nucleation->induction_time growth_measurement Monitor Crystal Growth (Microscopy/AFM) growth->growth_measurement analysis Data Analysis induction_time->analysis growth_measurement->analysis nucleation_rate Calculate Nucleation Rate analysis->nucleation_rate growth_rate Determine Growth Rate analysis->growth_rate end End: Characterize Kinetics nucleation_rate->end growth_rate->end

Caption: Generalized workflow for studying crystallization kinetics.

Conclusion

The crystallization of this compound and uric acid are critical processes in the pathophysiology of specific metabolic disorders. While the crystallization of uric acid has been well-characterized, there remains a significant knowledge gap regarding the quantitative kinetics of 2,8-DHA crystallization. The extremely low solubility of 2,8-DHA appears to be the dominant factor in its propensity to crystallize. Further research employing modern analytical techniques is necessary to elucidate the nucleation and growth kinetics of 2,8-DHA. A deeper understanding of these mechanisms will be invaluable for the development of targeted therapeutic strategies to prevent and treat 2,8-DHA-related pathologies.

References

A Comparative Guide to Biomarkers in Adenine Phosphoribosyltransferase (APRT) Deficiency: Benchmarking Novel Analytical Methods Against Traditional Urinary 2,8-Dihydroxyadenine Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the diagnosis and monitoring of Adenine Phosphoribosyltransferase (APRT) deficiency, a rare metabolic disorder characterized by the accumulation of 2,8-dihydroxyadenine (2,8-DHA). While urinary 2,8-DHA remains the cornerstone biomarker, advancements in analytical techniques offer significant improvements in sensitivity, specificity, and throughput. This document benchmarks these newer methods against traditional approaches, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate diagnostic strategy.

The Central Role of this compound in APRT Deficiency

APRT deficiency is an autosomal recessive disorder that impairs the purine salvage pathway.[1][2] The resulting accumulation of adenine leads to its conversion into the highly insoluble 2,8-DHA by xanthine oxidase.[3][4][5] This precipitation of 2,8-DHA in the renal tubules can cause crystalluria, urolithiasis (kidney stones), and progressive chronic kidney disease, potentially leading to end-stage renal disease if left untreated.[1][6][7] Early and accurate diagnosis followed by treatment with xanthine oxidase inhibitors like allopurinol is critical to prevent irreversible kidney damage.[1][5][8]

Comparative Analysis of Diagnostic Modalities

The diagnosis of APRT deficiency has traditionally relied on a combination of methods. However, the direct quantification of urinary 2,8-DHA is emerging as a primary diagnostic and monitoring tool. This section compares the performance of various analytical methods for 2,8-DHA detection and other diagnostic approaches.

Table 1: Quantitative Comparison of Analytical Methods for 2,8-DHA
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Analysis TimeThroughputKey AdvantagesKey Limitations
UPLC-MS/MS ~20 ng/mL[9]~100 ng/mL[10]~6.5 minutes per sample[9][11]HighHigh sensitivity and specificity, rapid analysis.[9][11]Requires specialized equipment and expertise.
HPLC with UV Detection Higher than UPLC-MS/MSHigher than UPLC-MS/MS~30 minutes per sample[9]ModerateWidely available instrumentation.Lower sensitivity, longer analysis time, potential for interference.[9]
Capillary Electrophoresis (CE) VariableVariableVariableModerateLow sample volume requirement.Less commonly used in clinical practice for this analyte.[9]
Gas Chromatography-Mass Spectrometry (GC/MS) based Metabolomics Not specified for 2,8-DHA aloneNot specified for 2,8-DHA aloneLonger due to derivatizationLow to ModerateCan simultaneously detect other metabolites (e.g., adenine, 8-hydroxyadenine).[6][12]Requires chemical derivatization, which can be time-consuming.
Table 2: Comparison of Diagnostic Approaches for APRT Deficiency
Diagnostic ApproachAnalyte/ParameterSensitivitySpecificityThroughputKey AdvantagesKey Limitations
Urinary 2,8-DHA Quantification (UPLC-MS/MS) 2,8-DHAHigh (detectable in all untreated patients)[13]High (undetectable in heterozygotes and healthy controls)[13]HighNon-invasive, quantitative, suitable for monitoring therapy.[9]-
Urine Microscopy 2,8-DHA crystalsGood, but operator-dependentHigh (characteristic crystal morphology)ModerateRapid, low cost.[5][8]Lacks sensitivity for monitoring therapy, crystals may not always be present.[6][9]
Kidney Stone Analysis (FTIR/X-ray Crystallography) 2,8-DHAHigh (if stone is available)HighLowDefinitive diagnosis when a stone is analyzed.[8][9]A stone must be passed and collected; misidentification can occur with less specific methods.[7]
APRT Enzyme Activity Assay (in red blood cells) APRT enzyme functionHighHighLowConfirmatory test for enzymatic deficiency.[1]More invasive (requires blood sample), specialized test.
Genetic Testing APRT gene mutationsHighHighLowDefinitive genetic diagnosis, useful for family screening.[1]More expensive, may not be necessary for routine diagnosis and monitoring.
Plasma 2,8-DHA Quantification 2,8-DHAHighHighHighMay be a more reliable marker of systemic burden in untreated individuals.[14][15]More invasive (requires blood sample).

Signaling and Metabolic Pathways

The formation of 2,8-DHA is a direct consequence of the enzymatic block in the purine salvage pathway in individuals with APRT deficiency.

Purine Metabolism and 2,8-DHA Formation in APRT Deficiency cluster_0 Normal Purine Salvage Pathway cluster_1 Pathway in APRT Deficiency cluster_2 Xanthine Oxidase Pathway Adenine Adenine AMP AMP Adenine->AMP APRT 8-Hydroxyadenine 8-Hydroxyadenine Adenine->8-Hydroxyadenine Xanthine Oxidase This compound This compound 8-Hydroxyadenine->this compound Xanthine Oxidase Crystalluria & Urolithiasis Crystalluria & Urolithiasis This compound->Crystalluria & Urolithiasis Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Dilution Dilution Centrifugation->Dilution Internal Standard Spiking Internal Standard Spiking Dilution->Internal Standard Spiking UPLC Separation UPLC Separation Internal Standard Spiking->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Data Quantification Data Quantification MS/MS Detection (MRM)->Data Quantification

References

A Head-to-Head Comparison of Infrared Spectroscopy and Genetic Testing for Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of diagnostic technologies, both infrared (IR) spectroscopy and genetic testing have emerged as powerful tools offering unique insights into disease states. Infrared spectroscopy, a biophotonic method, provides a "molecular fingerprint" of a biological sample by analyzing the vibrations of chemical bonds. In contrast, genetic testing delves into the blueprint of life itself, identifying specific inherited or acquired alterations in the DNA. This guide provides an objective, head-to-head comparison of these two modalities, supported by experimental data, to aid researchers and drug development professionals in understanding their respective strengths and applications in diagnostics.

At a Glance: Infrared Spectroscopy vs. Genetic Testing

FeatureInfrared SpectroscopyGenetic Testing
Principle Measures the vibrational energy of molecules to create a biochemical profile.Analyzes DNA sequences for specific mutations or alterations.
Sample Types Blood (serum, plasma), tissues, cells, urine, saliva.[1][2][3][4]Blood, saliva, tissue biopsy.[5][6]
Turnaround Time Rapid, with results potentially in minutes to hours.[7]Can range from days to weeks, depending on the complexity of the test.[6]
Cost Generally lower cost per sample.[7]Can be more expensive, especially for comprehensive panels.
Information Provided Phenotypic; reflects the overall biochemical state of the sample at the time of collection.Genotypic; identifies the presence or absence of specific genetic markers.
Invasiveness Minimally invasive, often requiring only a blood or saliva sample.[7]Can be minimally invasive (blood/saliva) or require an invasive tissue biopsy.

Performance in Disease Diagnosis: A Comparative Overview

The following tables summarize the diagnostic performance of infrared spectroscopy and the conceptual basis of genetic testing for various diseases. It is crucial to note that the presented data for infrared spectroscopy and genetic testing are derived from different studies and patient cohorts, as direct head-to-head comparative studies are not yet widely available.

Hematological Malignancies: Leukemia

Infrared spectroscopy has shown promise in distinguishing leukemic cells from healthy ones based on alterations in the biochemical makeup of blood serum.[8][9] Genetic testing, on the other hand, is a cornerstone in the diagnosis and classification of leukemia, identifying specific chromosomal abnormalities and gene mutations that drive the disease.

Diagnostic Method Disease Sensitivity Specificity Key Findings
FTIR Spectroscopy Leukemia83.3%79%Based on the ratio of specific lipid-related peaks (2959 cm⁻¹/2931 cm⁻¹) in blood serum.[8]
FTIR Spectroscopy Pediatric B-cell Precursor ALL--An AdaBoost-based predictive model achieved 85% accuracy in classifying patients.[10]
Genetic Testing LeukemiaNear 100% (for specific mutations)Near 100% (for specific mutations)Detects characteristic genetic mutations and chromosomal translocations (e.g., Philadelphia chromosome in CML).
Solid Tumors: Breast and Digestive Tract Cancers

In the realm of solid tumors, Attenuated Total Reflectance (ATR)-FTIR spectroscopy of blood serum or tissue has been investigated as a non-invasive screening tool.[11][12][13] Genetic testing, particularly for inherited mutations in genes like BRCA1 and BRCA2, is a well-established method for assessing cancer risk and guiding treatment decisions.[5][14]

Diagnostic Method Disease Sensitivity Specificity Key Findings
ATR-FTIR Spectroscopy Breast Cancer92.3%87.1%Analysis of blood serum, with diagnostically significant bands in the DNA/RNA vibration region (1306-1250 cm⁻¹).[13]
ATR-FTIR Spectroscopy Digestive Tract Cancers100%>95% (averaged)Analysis of blood serum using machine learning models to differentiate between cancer types and stages.[1][15]
Genetic Testing (BRCA1/2) Hereditary Breast & Ovarian CancerVaries by mutation and populationHighIdentifies pathogenic variants in BRCA1 and BRCA2 genes, indicating a significantly increased lifetime risk of cancer.[5][6]
Genetic Blood Disorders: Beta-Thalassemia

Beta-thalassemia, a genetic disorder affecting hemoglobin production, can be identified by both infrared spectroscopy, which detects changes in protein secondary structure, and genetic testing, which pinpoints the causative mutations in the beta-globin gene.[2]

Diagnostic Method Disease Sensitivity Specificity Key Findings
IR Spectroscopy Beta-Thalassemia Major98% (for validation set)100% (for validation set)Based on changes in the secondary structure of hemoglobin, including decreased α-helix and increased β-sheet content.[2][16][17]
Genetic Testing Beta-ThalassemiaNear 100%Near 100%Detects a wide range of mutations in the HBB gene.

Experimental Protocols

Infrared Spectroscopy: ATR-FTIR of Blood Serum

This protocol is a generalized procedure for the analysis of blood serum for cancer detection based on common methodologies.[1][18][19]

  • Sample Collection and Preparation:

    • Venous blood is collected from patients.

    • Serum is separated by centrifugation at approximately 4000 rpm for 10 minutes.[1]

    • Serum samples are stored at -80°C until analysis.[1]

    • Prior to measurement, samples are thawed to room temperature.[1]

  • Data Acquisition:

    • A small aliquot (e.g., 3 µL) of the serum sample is deposited onto the ATR crystal of an FTIR spectrometer.[1][18]

    • Spectra are recorded in the mid-infrared range (e.g., 4000-600 cm⁻¹).[1]

    • To improve the signal-to-noise ratio, multiple scans (e.g., 32) are co-added for each spectrum.[1]

    • A background spectrum of the clean, dry ATR crystal is recorded prior to sample measurement.

  • Data Analysis:

    • Spectra are pre-processed, which may include baseline correction and normalization.

    • Second derivative spectra are often calculated to resolve overlapping peaks.[1]

    • Multivariate analysis techniques, such as Principal Component Analysis (PCA) and machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are employed to classify spectra and identify diagnostic patterns.[1][11]

Genetic Testing: BRCA1/BRCA2 Mutation Analysis

This protocol outlines the general steps for identifying mutations in the BRCA1 and BRCA2 genes, which are associated with an increased risk of breast and ovarian cancer.[14][20]

  • Sample Collection and DNA Extraction:

    • A blood or saliva sample is collected from the patient.

    • Genomic DNA is isolated from the sample using a standardized methodology.[20]

  • DNA Amplification and Sequencing:

    • The coding exons and adjacent intronic regions of the BRCA1 and BRCA2 genes are targeted for amplification using Polymerase Chain Reaction (PCR).[20]

    • Next-Generation Sequencing (NGS) is commonly used to sequence the amplified DNA fragments.[20]

    • Sanger sequencing may be used to confirm potential variants or to sequence regions with insufficient coverage by NGS.[20]

  • Data Analysis and Interpretation:

    • The patient's DNA sequence is compared to a reference sequence to identify any variations.

    • Identified variants are classified as pathogenic, likely pathogenic, benign, likely benign, or as a variant of uncertain significance (VUS) based on established guidelines.[21]

    • A positive result indicates the presence of a mutation that increases cancer risk.[6]

Visualizing the Diagnostic Workflows

The following diagrams illustrate the generalized workflows for infrared spectroscopy and genetic testing in a diagnostic setting.

G Infrared Spectroscopy Diagnostic Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical SampleCollection Sample Collection (e.g., Blood Draw) SampleProcessing Sample Processing (e.g., Serum Separation) SampleCollection->SampleProcessing FTIR_Acquisition FTIR Spectral Acquisition SampleProcessing->FTIR_Acquisition DataProcessing Data Pre-processing (e.g., Baseline Correction) FTIR_Acquisition->DataProcessing MultivariateAnalysis Multivariate Analysis & Classification DataProcessing->MultivariateAnalysis DiagnosticReport Diagnostic Report MultivariateAnalysis->DiagnosticReport

Caption: Generalized workflow for diagnostic infrared spectroscopy.

G Genetic Testing Diagnostic Workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical GeneticCounseling Pre-test Genetic Counseling SampleCollection Sample Collection (e.g., Blood/Saliva) GeneticCounseling->SampleCollection DNA_Extraction DNA Extraction SampleCollection->DNA_Extraction LibraryPrep Library Preparation & PCR DNA_Extraction->LibraryPrep Sequencing DNA Sequencing (e.g., NGS) LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis & Variant Calling Sequencing->DataAnalysis Interpretation Variant Interpretation & Classification DataAnalysis->Interpretation PostCounseling Post-test Genetic Counseling & Reporting Interpretation->PostCounseling

Caption: Generalized workflow for diagnostic genetic testing.

Conclusion

Infrared spectroscopy and genetic testing offer complementary diagnostic information. IR spectroscopy provides a rapid, cost-effective, and minimally invasive method to assess the overall biochemical status of a biological sample, making it a promising tool for screening and early detection. Genetic testing, while often more time-consuming and costly, delivers precise information about the underlying genetic basis of a disease, which is invaluable for risk assessment, definitive diagnosis, and guiding personalized treatment strategies.

The choice between these two powerful techniques will depend on the specific clinical question, the disease , and the desired level of diagnostic information. As research progresses, the integration of both phenotypic (infrared spectroscopy) and genotypic (genetic testing) data may offer a more holistic and powerful approach to disease diagnosis and management. Further studies involving direct head-to-head comparisons on the same patient cohorts are warranted to fully elucidate the relative strengths and weaknesses of each technology in specific clinical scenarios.

References

Inter-laboratory validation of 2,8-Dihydroxyadenine measurement

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on 2,8-Dihydroxyadenine Measurement: A Comparison Guide

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (2,8-DHA) is crucial for the diagnosis and management of adenine phosphoribosyltransferase (APRT) deficiency. This inherited metabolic disorder leads to the accumulation of 2,8-DHA, causing nephrolithiasis and chronic kidney disease.[1][2] This guide provides a comparative overview of the analytical methods for 2,8-DHA measurement, with a focus on inter-laboratory validation and performance data.

Comparison of Analytical Methods

While several methods have been described for the analysis of urinary 2,8-DHA, including high-performance liquid chromatography (HPLC) with UV detection and capillary electrophoresis, the most robust and widely reported method is ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[1] This technique offers superior sensitivity and specificity, making it the gold standard for clinical applications.[1][3]

The following table summarizes the performance characteristics of a validated UPLC-MS/MS assay for the quantification of 2,8-DHA in urine, based on published data. This data provides a benchmark for laboratories aiming to establish or validate their own 2,8-DHA measurement protocols.

Performance MetricResultReference
Linearity Range 100 - 5000 ng/mL[1][2][4]
Intra-day Precision (CV%) Within ±15%[1][2][4]
Inter-day Precision (CV%) Within ±15%[1][2][4]
Intra-day Accuracy Within ±15%[1][2][4]
Inter-day Accuracy Within ±15%[1][2][4]
Analysis Time 6.5 minutes[1][2][4]

Experimental Protocol: UPLC-MS/MS for Urinary 2,8-DHA

This section details the experimental protocol for the quantification of 2,8-DHA in urine using UPLC-MS/MS, as adapted from established methods.[1]

1. Sample Preparation:

  • Urine samples are stored at -20°C until analysis.[1]

  • Prior to analysis, samples are thawed at room temperature.[1]

  • To ensure the solubility of 2,8-DHA, the pH of the urine samples is adjusted to 10 by adding 25% NH4OH.[1]

  • Samples are then diluted 1:15 (v/v) with 10 mM NH4OH.[1]

  • 50 µL of the diluted urine is transferred to a 96-well plate.[1]

  • 100 µL of 10 mM NH4OH is added to each well.[1]

  • 50 µL of an internal standard working solution (isotopically labeled 2,8-DHA) is added.[1]

  • The plate is mixed for 3 minutes and then centrifuged at 3100 rpm for 10 minutes at 4°C.[1]

2. UPLC-MS/MS Analysis:

  • The analysis is performed on a UPLC system coupled to a tandem mass spectrometer.[1]

  • Chromatographic separation is achieved on a suitable column (e.g., an Acquity UPLC BEH C18 column).

  • The mobile phase typically consists of a gradient of two solvents, such as 10 mM ammonium acetate in water and acetonitrile.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for 2,8-DHA and its internal standard.[1]

3. Calibration and Quantification:

  • Calibration standards are prepared by spiking blank urine matrix with known concentrations of 2,8-DHA.[1]

  • A calibration curve is generated by plotting the peak area ratio of 2,8-DHA to the internal standard against the concentration of the calibrators.[1]

  • The concentration of 2,8-DHA in the unknown samples is then determined from the calibration curve.[1]

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample ph_adjustment pH Adjustment (pH 10) urine_sample->ph_adjustment Add NH4OH dilution Dilution (1:15) ph_adjustment->dilution With 10 mM NH4OH is_addition Internal Standard Addition dilution->is_addition centrifugation Centrifugation is_addition->centrifugation uplc_msms UPLC-MS/MS Analysis centrifugation->uplc_msms Inject Supernatant quantification Quantification uplc_msms->quantification Generate Data signaling_pathway cluster_pathway Metabolic Pathway of Adenine in APRT Deficiency Adenine Adenine This compound This compound Adenine->this compound Xanthine Dehydrogenase AMP AMP Adenine->AMP APRT (deficient) Xanthine Dehydrogenase Xanthine Dehydrogenase APRT APRT

References

Assessing the Clinical Utility of Plasma Versus Urine 2,8-DHA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of 2,8-dihydroxyadenine (2,8-DHA) is crucial for the diagnosis and management of adenine phosphoribosyltransferase (APRT) deficiency, a rare autosomal recessive disorder. This inherited metabolic disease leads to the accumulation of 2,8-DHA, resulting in nephrolithiasis, crystalline nephropathy, and potentially end-stage renal disease.[1][2][3] This guide provides a comprehensive comparison of plasma and urine as matrices for 2,8-DHA quantification, supported by experimental data and detailed protocols to aid researchers and clinicians in selecting the optimal biofluid for their specific needs.

Comparative Analysis of Plasma and Urine 2,8-DHA Levels

The choice between plasma and urine for 2,8-DHA measurement depends on the clinical question, patient status, and the desired application, from initial diagnosis to therapeutic monitoring.

Data Presentation

Table 1: Quantitative Comparison of 2,8-DHA Levels in APRT Deficiency

ParameterUrinePlasmaSource
Untreated APRT Deficiency Median 24-hr excretion: 138 mg (range: 64-292 mg)[2]Median concentration: 249 ng/mL (range: 123-1315 ng/mL)[4][2][4]
DHA/Creatinine ratio (first-morning void): 13 mg/mmol (range: 4-37 mg/mmol)[2][2]
Treated APRT Deficiency (XOR Inhibitors) Significantly reduced, often to undetectable levels.[2][5]Reduced to below the limit of detection with higher doses of allopurinol or febuxostat.[4][5][2][4][5]
Heterozygous Carriers & Healthy Controls Undetectable[1][2]Not typically measured, but expected to be undetectable.[1][2]
Correlation with eGFR (Untreated) No significant correlation observed.[2]Strong negative correlation (r = -0.74, p < 0.0001).[4][5][2][4][5]
Correlation between Plasma and Urine Levels No significant correlation in untreated individuals (r = -0.26, p = 0.14).[4][5]Strong correlation in treated individuals (r = 0.65, p < 0.0001).[4][5][4][5]

Key Insights from the Data:

  • Urine: Urinary 2,8-DHA levels are markedly elevated in untreated APRT deficiency, making urine an excellent matrix for initial diagnosis.[1][2] The measurement of the 2,8-DHA to creatinine ratio in a first-morning void sample is a reliable and convenient alternative to a 24-hour urine collection.[2][6]

  • Plasma: Plasma 2,8-DHA levels also decrease significantly with xanthine oxidoreductase (XOR) inhibitor treatment.[4] A strong negative correlation between plasma 2,8-DHA and estimated glomerular filtration rate (eGFR) in untreated patients suggests that plasma levels may better reflect the systemic burden of 2,8-DHA and its impact on renal function.[4][5] The lack of correlation between plasma and urine 2,8-DHA in untreated individuals further supports the hypothesis that plasma 2,8-DHA may be a more reliable marker of systemic DHA burden.[4]

Experimental Protocols

The quantification of 2,8-DHA in both plasma and urine is most accurately performed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2][4][7]

Urine 2,8-DHA Quantification

1. Sample Collection and Preparation:

  • A 24-hour or a first-morning void urine sample can be collected.[2]

  • Urine samples are diluted (e.g., 1:15 v/v) with 10 mM ammonium hydroxide.[7][8]

  • An isotopically labeled internal standard (e.g., this compound-2-13C-1,3-15N2) is added to correct for matrix effects and variations during sample processing and analysis.[7][8]

2. UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer is utilized.[8]

  • Chromatography: Separation is achieved on a suitable column (e.g., C18) with a gradient elution using mobile phases such as ammonium formate and formic acid in water and acetonitrile.[9]

  • Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]

Plasma 2,8-DHA Quantification

1. Sample Collection and Preparation:

  • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation.

  • Protein precipitation is a common sample preparation technique for plasma. This involves adding an organic solvent like acetonitrile or methanol to precipitate proteins, which are then removed by centrifugation.[10]

  • The resulting supernatant containing 2,8-DHA is then analyzed.

  • An internal standard is also added prior to protein precipitation.

2. UPLC-MS/MS Analysis:

  • The instrumental analysis is similar to that of urine, employing UPLC-MS/MS with MRM for detection and quantification.[4]

Mandatory Visualizations

Adenine Metabolism Pathway

Adenine_Metabolism cluster_APRT_deficiency In APRT Deficiency Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP APRT 8-hydroxyadenine 8-hydroxyadenine Adenine->8-hydroxyadenine Xanthine Dehydrogenase (XDH) Adenine->8-hydroxyadenine Shunted Pathway 2_8_DHA This compound (2,8-DHA) 8-hydroxyadenine->2_8_DHA XDH Excretion Renal Excretion 2_8_DHA->Excretion Insoluble -> Crystalluria

Caption: Adenine metabolism and the formation of 2,8-DHA in APRT deficiency.

Experimental Workflow for 2,8-DHA Quantification

Experimental_Workflow Sample_Collection Sample Collection (Urine or Plasma) Sample_Preparation Sample Preparation (Dilution/Protein Precipitation) Sample_Collection->Sample_Preparation Internal_Standard Addition of Internal Standard Sample_Preparation->Internal_Standard UPLC_MSMS UPLC-MS/MS Analysis Internal_Standard->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

Caption: General workflow for the quantification of 2,8-DHA.

Conclusion

Both plasma and urine are valuable matrices for the assessment of 2,8-DHA levels in the context of APRT deficiency.

  • Urine 2,8-DHA measurement is a highly sensitive and specific method for the initial diagnosis of APRT deficiency, with high levels being pathognomonic for the disease.[1][2] The convenience of a spot urine DHA-to-creatinine ratio makes it a practical tool for screening and monitoring treatment adherence.[2][6]

  • Plasma 2,8-DHA measurement, while also effective for monitoring therapeutic response, may offer a superior reflection of the systemic 2,8-DHA burden and its correlation with renal function decline in untreated individuals.[4][5] This suggests that plasma 2,8-DHA could be a valuable biomarker in clinical trials and for prognostic purposes.

Ultimately, the choice of matrix may be guided by the specific clinical or research objective. For routine diagnosis and monitoring, urine analysis is well-established and convenient. For a more nuanced understanding of disease severity and systemic exposure, particularly in the context of drug development and clinical research, plasma 2,8-DHA provides critical and complementary information.

References

Comparative Effectiveness of Dietary Interventions in Managing 2,8-Dihydroxyadenine (2,8-DHA) Urolithiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dietary interventions for the management of 2,8-dihydroxyadenine (2,8-DHA) urolithiasis, a rare genetic disorder caused by adenine phosphoribosyltransferase (APRT) deficiency. Management of this condition, characterized by the accumulation of poorly soluble 2,8-DHA and subsequent kidney stone formation, primarily involves pharmacological treatment with xanthine oxidase inhibitors like allopurinol. However, dietary modifications, specifically a low-purine diet and increased fluid intake, are consistently recommended as adjunct therapies.[1] This guide synthesizes the available evidence on the effectiveness of these dietary strategies.

Data on Dietary Intervention Outcomes

Direct comparative studies quantifying the head-to-head effectiveness of a low-purine diet versus high fluid intake specifically for 2,8-DHA urolithiasis are limited. However, studies on related conditions involving purine metabolism, such as gout, provide valuable insights into the potential impact of a low-purine diet.

Table 1: Effect of a Low-Purine Diet on Serum Uric Acid and Other Metabolic Markers in Gout Patients (2-week intervention)

ParameterBaseline (Mean ± SD)After 2 Weeks (Mean ± SD)Mean Change (Mean ± SD)P-value
Serum Uric Acid (μmol/L)525.3 ± 93.5462.4 ± 95.8-62.9 ± 58.7<0.001
Systolic Blood Pressure (mmHg)134.8 ± 16.2131.5 ± 14.9-3.3 ± 12.1<0.001
Diastolic Blood Pressure (mmHg)87.1 ± 11.584.8 ± 10.6-2.3 ± 9.1<0.001
Body Mass Index ( kg/m ²)28.0 ± 4.127.8 ± 4.0-0.2 ± 0.5<0.001
Triglycerides (mmol/L)2.5 ± 2.02.2 ± 1.6-0.3 ± 1.3<0.001
Total Cholesterol (mmol/L)5.0 ± 1.14.8 ± 1.0-0.2 ± 0.7<0.001
Data adapted from a prospective cohort study on gout patients. While not specific to 2,8-DHA, it demonstrates the potential systemic effects of a low-purine diet.

In untreated patients with APRT deficiency, the median 24-hour urinary 2,8-DHA excretion has been reported to be 138 mg (range: 64–292 mg).[2] The goal of dietary interventions is to reduce this urinary concentration.

Experimental Protocols

1. Low-Purine Diet Intervention Protocol (Adapted from a study on gout)

  • Objective: To evaluate the effect of a low-purine diet on serum uric acid levels.

  • Study Design: A single-center prospective cohort study.

  • Participants: Patients diagnosed with gout.

  • Intervention:

    • Participants receive detailed education on a low-purine diet from a nutritionist.

    • The prescribed diet aims to limit purine intake to less than 200 mg per day.

    • Dietary recommendations include:

      • Low-fat: Maximum of 30% of total caloric intake.

      • High-carbohydrate.

      • Moderate-protein: 0.8 g/kg of body weight per day.

      • Restriction of high-purine foods: (e.g., organ meats, certain seafood).

  • Data Collection:

    • Baseline and post-intervention measurements of serum uric acid, blood pressure, BMI, and lipid profile.

    • Dietary adherence assessed through food diaries or questionnaires.

  • Duration: 2 weeks.

2. High Fluid Intake Intervention Protocol (Generalized for Urolithiasis)

  • Objective: To assess the impact of increased fluid intake on urine volume and stone recurrence risk.

  • Study Design: A randomized controlled trial.

  • Participants: Patients with a history of kidney stones.

  • Intervention:

    • The intervention group is instructed to increase their daily fluid intake to achieve a urine output of at least 2.5 liters per day.

    • Participants may be provided with tools to monitor their fluid intake, such as smart water bottles or mobile applications.

    • The control group receives standard advice on fluid intake.

  • Data Collection:

    • 24-hour urine collections at baseline and follow-up points to measure urine volume and solute concentrations.

    • Monitoring of stone recurrence through imaging (e.g., ultrasound, CT scan) and patient-reported events.

  • Duration: Typically long-term, with follow-up periods of one to five years.[3]

Visualizing Pathways and Workflows

Adenine Metabolism and 2,8-DHA Formation

Adenine Adenine AMP AMP Adenine->AMP APRT 8-hydroxyadenine 8-hydroxyadenine Adenine->8-hydroxyadenine Xanthine Oxidase 2,8-DHA 2,8-DHA 8-hydroxyadenine->2,8-DHA Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase APRT APRT APRT Deficiency APRT Deficiency (Genetic Disorder) APRT Deficiency->APRT Allopurinol Allopurinol Allopurinol->Xanthine Oxidase Inhibition

Adenine metabolism pathway in APRT deficiency.

Experimental Workflow for a Dietary Intervention Study

cluster_0 Phase 1: Recruitment and Baseline cluster_1 Phase 2: Randomization and Intervention cluster_2 Phase 3: Follow-up and Data Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Data Collection Baseline Data Collection (Urine & Blood Samples, Questionnaires) Informed Consent->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization Intervention Group\n(e.g., Low-Purine Diet) Intervention Group (e.g., Low-Purine Diet) Randomization->Intervention Group\n(e.g., Low-Purine Diet) Control Group\n(Standard Diet) Control Group (Standard Diet) Randomization->Control Group\n(Standard Diet) Follow-up Assessments Follow-up Assessments (e.g., 3, 6, 12 months) Intervention Group\n(e.g., Low-Purine Diet)->Follow-up Assessments Control Group\n(Standard Diet)->Follow-up Assessments Data Analysis Statistical Analysis of Outcomes Follow-up Assessments->Data Analysis

Workflow of a dietary intervention clinical trial.

Comparative Analysis

While direct comparative data is scarce, the following is a qualitative comparison based on the available evidence and clinical recommendations.

Low-Purine Diet:

  • Mechanism: A low-purine diet aims to reduce the intake of adenine, a type of purine, which is the substrate for the production of 2,8-DHA in individuals with APRT deficiency.

  • Evidence: While no specific studies on 2,8-DHA were found, research on gout demonstrates that a low-purine diet can significantly reduce serum uric acid levels, another product of purine metabolism.[4] This suggests a potential benefit in reducing the substrate for 2,8-DHA formation.

  • Considerations: Adherence to a strict low-purine diet can be challenging for patients. However, even moderate purine restriction may offer benefits and improve patient compliance.

High Fluid Intake:

  • Mechanism: Increasing fluid intake leads to a higher urine volume, which dilutes the concentration of 2,8-DHA in the urine. This dilution reduces the supersaturation of 2,8-DHA, thereby lowering the risk of crystal formation and stone growth.[5]

  • Evidence: For general urolithiasis, a high fluid intake is a cornerstone of prevention, with studies showing a significant reduction in stone recurrence.[3] Although not specifically quantified for 2,8-DHA, the principle of reducing urinary solute concentration is directly applicable. High fluid intake is consistently recommended for patients with APRT deficiency.[1][5]

  • Considerations: The target urine output is generally recommended to be at least 2.5 liters per day.[6] Achieving and maintaining this level of fluid intake can be a challenge for some individuals.

Both a low-purine diet and high fluid intake are recommended as supportive therapies for the management of 2,8-DHA urolithiasis, in conjunction with pharmacological treatment. A high fluid intake is considered a fundamental and effective measure for all types of urolithiasis, including 2,8-DHA, by reducing the concentration of stone-forming substances. A low-purine diet can be beneficial by limiting the substrate for 2,8-DHA production.

For optimal patient management, a combined approach is likely the most effective dietary strategy. However, there is a clear need for well-designed clinical trials to directly compare the effectiveness of these interventions, both individually and in combination, on urinary 2,8-DHA excretion and clinical outcomes in patients with APRT deficiency. Such studies would provide the quantitative data necessary to develop more evidence-based dietary guidelines for this rare condition.

References

A Comprehensive Guide to Validating Antibody Specificity for 2,8-Dihydroxyadenine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,8-dihydroxyadenine (2,8-DHA), a poorly soluble purine metabolite, is crucial for the diagnosis and management of adenine phosphoribosyltransferase (APRT) deficiency. This genetic disorder leads to the accumulation of 2,8-DHA, resulting in crystalluria, kidney stones, and potentially severe renal damage.[1][2][3] While high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the current gold standard for 2,8-DHA quantification, immunoassays present a high-throughput and cost-effective alternative.[2] However, the clinical utility of any 2,8-DHA immunoassay is contingent on the specificity of the antibody employed.

This guide provides a framework for validating the specificity of antibodies for 2,8-DHA immunoassays. It outlines the critical cross-reactivity considerations, presents a hypothetical comparison of antibody performance, and details the experimental protocols required for rigorous validation.

The Challenge of Antibody Specificity in Purine Metabolite Detection

The development of a highly specific antibody to 2,8-DHA is challenging due to the structural similarity of other purine metabolites present in biological samples. Cross-reactivity with these molecules can lead to inaccurate measurements and misdiagnosis. The primary molecules of concern for cross-reactivity are adenine, 8-hydroxyadenine, xanthine, and uric acid, all of which are part of the same metabolic pathway.[1][4]

Metabolic Pathway of Adenine to this compound

A clear understanding of the metabolic pathway is essential for identifying potential cross-reactants. In APRT deficiency, the normal salvage pathway for adenine is blocked, leading to its conversion to 2,8-DHA by xanthine oxidase.

Adenine Metabolism to 2,8-DHA cluster_related_purines Other Related Purines Adenine Adenine APRT APRT Adenine->APRT Blocked in APRT deficiency XanthineOxidase1 Xanthine Oxidase Adenine->XanthineOxidase1 AMP Adenosine Monophosphate (AMP) (Normal Salvage Pathway) APRT->AMP Hydroxyadenine 8-Hydroxyadenine XanthineOxidase1->Hydroxyadenine XanthineOxidase2 Xanthine Oxidase Hydroxyadenine->XanthineOxidase2 DHA This compound (2,8-DHA) XanthineOxidase2->DHA Hypoxanthine Hypoxanthine XanthineOxidase3 Xanthine Oxidase Hypoxanthine->XanthineOxidase3 Xanthine Xanthine XanthineOxidase4 Xanthine Oxidase Xanthine->XanthineOxidase4 UricAcid Uric Acid XanthineOxidase3->Xanthine XanthineOxidase4->UricAcid Antibody Specificity Validation Workflow cluster_prep Preparation cluster_production Antibody Generation cluster_validation Validation cluster_analysis Analysis & Comparison Immunogen 1. Immunogen Preparation (2,8-DHA-Carrier Conjugate) Production 2. Antibody Production (Monoclonal or Polyclonal) Immunogen->Production Titer 3. Titer Determination (Indirect ELISA) Production->Titer CompetitiveELISA 4. Competitive ELISA Development Titer->CompetitiveELISA CrossReactivity 5. Cross-Reactivity Testing (vs. Adenine, 8-Hydroxyadenine, etc.) CompetitiveELISA->CrossReactivity DataAnalysis 6. Data Analysis (IC50 & % Cross-Reactivity) CrossReactivity->DataAnalysis Comparison 7. Comparison with Performance Criteria DataAnalysis->Comparison

References

A Comparative Review of Historical and Modern Techniques for 2,8-Dihydroxyadenine (2,8-DHA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate analysis of 2,8-dihydroxyadenine (2,8-DHA), a poorly soluble metabolite of adenine, is crucial for the diagnosis and management of adenine phosphoribosyltransferase (APRT) deficiency. This rare autosomal recessive disorder leads to the accumulation of 2,8-DHA, resulting in nephrolithiasis, crystalluria, and potentially chronic kidney disease[1][2]. Over the years, the methods for detecting and quantifying 2,8-DHA have evolved from qualitative, microscopic techniques to highly sensitive and quantitative analytical methods. This guide provides a comparative overview of these historical and modern techniques for researchers, scientists, and drug development professionals.

Metabolic Pathway of 2,8-DHA Formation

APRT deficiency disrupts the normal purine salvage pathway. In healthy individuals, the enzyme APRT recycles adenine into adenosine monophosphate (AMP). In the absence of functional APRT, adenine is instead oxidized by xanthine dehydrogenase to 2,8-DHA, which is then excreted in the urine[1][3].

Caption: Metabolic pathway illustrating the formation of 2,8-DHA in APRT deficiency.

Historical Techniques for 2,8-DHA Analysis

Historically, the diagnosis of APRT deficiency relied on the identification of 2,8-DHA in urine and kidney stones through qualitative methods.

Urine Microscopy: The microscopic examination of urine sediment has been a cornerstone for the initial suspicion of APRT deficiency. The presence of characteristic round, brownish 2,8-DHA crystals, which are birefringent under polarized light and exhibit a "Maltese cross" pattern, is considered pathognomonic[4][5]. While this method is rapid and inexpensive, it lacks sensitivity and is highly dependent on the experience of the observer[1][4]. The absence of crystals does not rule out the diagnosis, as crystalluria can be intermittent[1].

Kidney Stone Analysis: Analysis of kidney stones is another classical diagnostic approach.

  • Infrared Spectroscopy (IR): This technique, particularly Fourier transform infrared (FTIR) spectroscopy, is a common method for analyzing the composition of kidney stones[6][7]. However, the misidentification of 2,8-DHA stones has been reported, suggesting that current clinical protocols for interpreting infrared spectra may not be entirely reliable for this specific compound[6][8].

  • X-ray Crystallography: This method is also recommended for the detection of 2,8-DHA in urinary calculi[1].

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy at different pH levels (pH 2 and 10) can be used to differentiate 2,8-DHA stones from uric acid stones, a distinction that is not possible with alkaline UV spectroscopy alone[7].

These stone analysis techniques are crucial for identifying the nature of the calculi but are only applicable when a stone is available for analysis.

Modern Techniques for 2,8-DHA Analysis

Modern analytical methods have shifted towards the sensitive and accurate quantification of 2,8-DHA in biological fluids, primarily urine. These techniques are essential for both initial diagnosis and therapeutic monitoring of patients undergoing treatment with xanthine dehydrogenase inhibitors like allopurinol[1][9].

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a multichannel ultraviolet (UV) detector has been described for the analysis of urinary 2,8-DHA[1][10]. This method offers quantitative results but may be less sensitive and specific compared to mass spectrometry-based methods.

Capillary Electrophoresis (CE): Capillary zone electrophoresis provides a fast, simple, and sensitive method for the diagnosis of this compound urolithiasis[11]. It allows for the direct measurement of 2,8-DHA in untreated urine with a short analysis time[11]. The technique is robust and can separate 2,8-DHA from other purine and pyrimidine substances effectively[11][12].

Gas Chromatography-Mass Spectrometry (GC-MS): Metabolomic analysis of urine using GC-MS can detect elevated levels of 2,8-DHA, 8-hydroxyadenine, and adenine, providing a definitive diagnosis of APRT deficiency[13][14]. This comprehensive approach allows for the simultaneous analysis of multiple metabolites, offering a detailed metabolic profile[15].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Currently, UPLC-MS/MS is considered the gold standard for the quantitative analysis of urinary 2,8-DHA[1][2]. This high-throughput assay is highly sensitive, specific, and provides absolute quantification of 2,8-DHA, often using an isotopically labeled internal standard[1]. It has a rapid analysis time and is suitable for clinical applications, facilitating both diagnosis and therapeutic drug monitoring[1][2].

Quantitative Comparison of Analytical Techniques

The following table summarizes the quantitative performance of modern analytical techniques for 2,8-DHA analysis based on available literature.

TechniqueSample TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Calibration RangeAnalysis TimeReference
UPLC-MS/MS Urine20 ng/mL100 ng/mL100 - 5000 ng/mL6.5 min[1][2]
Capillary Electrophoresis (CE) Urine5 µM20 µM20 - 2000 µM~8 min[11][12]
HPLC-MS/MS Urine167 ng/mL--20 min[1]

Experimental Protocols: Key Methodologies

UPLC-MS/MS for Urinary 2,8-DHA Quantification

  • Sample Preparation: Urine samples are typically diluted (e.g., 1:15 v/v) with a solution like 10 mM ammonium hydroxide to ensure the solubility of 2,8-DHA[1][2]. An isotopically labeled internal standard (e.g., 1,3-15N2-2,8-dihydroxyadenine) is added for accurate quantification[1].

  • Chromatography: Separation is achieved on a UPLC system using a suitable column (e.g., a C18 column). A gradient elution with a mobile phase consisting of solvents like ammonium formate and acetonitrile is commonly employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 2,8-DHA and the internal standard are monitored for high selectivity and sensitivity[1].

  • Data Analysis: A calibration curve is generated by analyzing standards of known concentrations. The concentration of 2,8-DHA in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[1].

Capillary Electrophoresis for Urinary 2,8-DHA Screening

  • Sample Preparation: A significant advantage of this method is that it often requires no sample preparation; untreated urine can be directly analyzed[11][12].

  • Electrophoresis: The analysis is performed on a capillary electrophoresis instrument. A phosphate buffer at a low pH (e.g., pH 3.0) is used as the running buffer[11]. The separation is based on the differential migration of charged analytes in an electric field.

  • Detection: Detection is typically carried out using a UV detector. The characteristic UV spectrum of 2,8-DHA can be used for identification[11].

  • Data Analysis: Quantification is achieved by comparing the peak area of 2,8-DHA in the sample to that of external standards or by using an internal standard[12].

Conclusion

The analytical landscape for 2,8-DHA has significantly advanced, moving from qualitative identification to precise quantification. While historical methods like urine microscopy and stone analysis remain valuable for initial screening and in specific clinical scenarios, modern chromatographic and electrophoretic techniques, particularly UPLC-MS/MS, offer superior sensitivity, specificity, and throughput. The adoption of these advanced methods is crucial for the early and accurate diagnosis of APRT deficiency, enabling timely therapeutic intervention and improved patient outcomes. The choice of method will depend on the specific requirements of the research or clinical setting, including the need for qualitative screening versus quantitative monitoring, sample availability, and the instrumentation accessible.

References

Safety Operating Guide

Proper Disposal of 2,8-Dihydroxyadenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of 2,8-dihydroxyadenine, ensuring the safety of personnel and adherence to environmental regulations.

Immediate Safety and Handling Protocols

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, it is prudent to handle all laboratory chemicals with a degree of caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves are recommended.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • Work in a well-ventilated area. The use of a fume hood is recommended for handling the powdered form to avoid inhalation of dust particles.

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with institutional and local regulations. Given its non-hazardous classification, the following general procedures apply:

Step 1: Review Institutional and Local Regulations Before proceeding with any disposal method, consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines on non-hazardous chemical waste disposal.

Step 2: Assess the Waste Form

  • Solid Waste: Uncontaminated, solid this compound can typically be disposed of as regular laboratory waste, provided it is not mixed with any hazardous materials.

  • Aqueous Solutions: Non-hazardous, water-soluble substances in small quantities may be suitable for drain disposal. However, this is subject to strict institutional and local regulations.

Step 3: Disposal of Solid this compound

  • Containerize: Place the solid this compound waste in a clearly labeled, sealed container.

  • Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Waste)".

  • Dispose: Dispose of the container in the designated non-hazardous solid waste stream as directed by your institution's EH&S guidelines.

Step 4: Disposal of Aqueous Solutions of this compound

  • Verify Drain Disposal Eligibility: Confirm with your EH&S department that drain disposal of small quantities of non-hazardous, water-soluble chemicals is permitted.

  • Neutralization (if applicable): While this compound is not expected to be strongly acidic or basic, if it is in a solution with an acidic or basic pH, neutralize it to a pH between 5.5 and 9.5 before drain disposal.

  • Dilution: Flush the solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution).

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits generally applicable to the disposal of non-hazardous chemical waste. These are general guidelines and may be superseded by local or institutional regulations.

ParameterGuidelineCitation
pH Range for Drain Disposal 5.5 - 9.5[1]
Water Dilution for Drain Disposal At least 20 parts water to 1 part chemical solution

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: this compound Waste sds_review Review Safety Data Sheet (SDS) start->sds_review is_hazardous Is the waste classified as hazardous? sds_review->is_hazardous non_hazardous Waste is Non-Hazardous is_hazardous->non_hazardous No hazardous Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous Yes waste_form Determine Waste Form non_hazardous->waste_form solid_waste Solid Waste waste_form->solid_waste Solid aqueous_solution Aqueous Solution waste_form->aqueous_solution Aqueous solid_disposal Containerize, Label as Non-Hazardous, and Dispose in Designated Solid Waste solid_waste->solid_disposal drain_disposal_check Check Institutional Policy for Drain Disposal aqueous_solution->drain_disposal_check end End of Disposal Process solid_disposal->end drain_disposal_allowed Drain Disposal Permitted drain_disposal_check->drain_disposal_allowed Yes drain_disposal_prohibited Drain Disposal Prohibited drain_disposal_check->drain_disposal_prohibited No neutralize_dilute Neutralize to pH 5.5-9.5 (if necessary) and Flush with >20x Water drain_disposal_allowed->neutralize_dilute collect_as_liquid Collect in a Labeled Container for EH&S Pickup drain_disposal_prohibited->collect_as_liquid neutralize_dilute->end collect_as_liquid->end

Caption: Disposal decision-making for this compound.

References

Essential Safety and Logistical Information for Handling 2,8-Dihydroxyadenine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 2,8-Dihydroxyadenine. The aim is to ensure a safe laboratory environment by minimizing potential exposure and establishing clear, step-by-step guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary barrier against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Nitrile GlovesPowder-free nitrile gloves are recommended to prevent dermal absorption. For procedures with a higher risk of contamination, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[1]
Body Protection Laboratory CoatA clean, fully fastened lab coat should be worn to protect skin and clothing. Ensure the cuffs of the gloves are placed over the cuffs of the lab coat.[1]
Eye Protection Safety GogglesChemical splash goggles that create a seal around the eyes are essential to protect against airborne particles and potential splashes.[2][3]
Respiratory Protection N95 or higher RespiratorWhen handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization, a NIOSH-approved N95 or higher-rated particulate respirator should be used to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risks.

1. Preparation and Engineering Controls:

  • Designated Area: All work with solid this compound should be conducted in a designated area within a certified chemical fume hood to control airborne particles.[4]

  • Work Surface: Line the work surface with absorbent bench paper to contain any potential spills.[4]

  • Weighing: Whenever possible, weigh the powder inside the fume hood. If the balance is located outside the hood, tare a lidded container, add the powder to the container inside the hood, and then securely close the lid before moving it to the balance for weighing.[4][5]

2. Handling the Compound:

  • Donning PPE: Before beginning any work, put on all the required personal protective equipment as outlined in the table above.

  • Minimizing Dust: Handle the powder gently to minimize the generation of dust. Use appropriate tools, such as a chemical spatula, for transfers.

  • Spill Response: In the event of a small spill, carefully cover it with a damp paper towel to prevent the powder from becoming airborne, and then clean the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

3. Post-Handling Decontamination:

  • Work Area: After completing the work, decontaminate the designated area and all equipment used. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and turned inside out.[1] Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Solid Chemical Waste: All solid waste contaminated with this compound, including used gloves, absorbent paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[6] This waste should not be placed in the regular trash.

  • Unused Compound: Any unused or unwanted this compound must be disposed of as hazardous chemical waste through your institution's environmental health and safety program.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[7]

Visualization of Safe Handling Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_Preparation 1. Preparation cluster_Handling 2. Handling cluster_Cleanup_Disposal 3. Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Area in Fume Hood A->B C Weigh Powder in Fume Hood B->C D Perform Experimental Procedure C->D E Decontaminate Work Area and Equipment D->E F Collect All Waste in Labeled Hazardous Waste Container E->F G Properly Doff PPE F->G H Wash Hands Thoroughly G->H end End H->end start Start start->A

Caption: A logical workflow for the safe handling of this compound.

References

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